molecular formula C9H5F2NO B6353413 5-(2,6-Difluorophenyl)-1,3-oxazole CAS No. 2001301-55-7

5-(2,6-Difluorophenyl)-1,3-oxazole

Número de catálogo: B6353413
Número CAS: 2001301-55-7
Peso molecular: 181.14 g/mol
Clave InChI: USXNDQQOQUVHOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(2,6-Difluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,6-Difluorophenyl)-1,3-oxazole is 181.03392011 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2,6-Difluorophenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,6-Difluorophenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-(2,6-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXNDQQOQUVHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 5-(2,6-Difluorophenyl)-1,3-oxazole: Properties, Stability, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Fluorinated Heterocycle

5-(2,6-Difluorophenyl)-1,3-oxazole is a five-membered aromatic heterocycle of significant interest in medicinal chemistry and materials science.[1][2] The oxazole core is a prevalent scaffold in numerous biologically active natural products and synthetic compounds, valued for its ability to engage with biological targets like enzymes and receptors through various non-covalent interactions.[3][4] The introduction of a 2,6-difluorophenyl substituent at the C5 position imparts unique electronic properties and metabolic stability, making this molecule a valuable building block in modern drug discovery.[5] The fluorine atoms act as bioisosteres for hydrogen, increasing metabolic stability by blocking sites susceptible to oxidative metabolism, and can enhance binding affinity to target proteins. This guide provides an in-depth examination of the core chemical properties, stability profile, and applications of 5-(2,6-Difluorophenyl)-1,3-oxazole for professionals in research and development.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the application of any chemical entity. The properties of 5-(2,6-Difluorophenyl)-1,3-oxazole are summarized below. Note that while direct experimental data for this specific compound is limited in public literature, the following table is constructed from data on structurally similar compounds and computational predictions.[5][6][7]

Table 1: Physicochemical Properties of 5-(2,6-Difluorophenyl)-1,3-oxazole and Related Structures

PropertyValue / DescriptionSource
Molecular Formula C₉H₅F₂NO[6]
Molecular Weight 181.14 g/mol [6]
IUPAC Name 5-(2,6-difluorophenyl)-1,3-oxazole
Appearance Expected to be a solid (e.g., white to light yellow crystalline powder)[8]
Solubility Expected to have low solubility in water, but higher solubility in organic solvents like methanol, ethanol, and acetone.[8]
LogP (Predicted) 2.6198[6]
Topological Polar Surface Area (TPSA) 26.03 Ų[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]
Rotatable Bonds 1[6]
Spectroscopic Data (Predicted)

Spectroscopic analysis is critical for structural confirmation and purity assessment.[9] While a dedicated public spectrum for this exact molecule is not available, the expected shifts and signals can be predicted based on the analysis of its constituent parts: the oxazole ring and the 2,6-difluorophenyl group.[10][11]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Signals and Characteristics
¹H NMR Signals expected in the aromatic region (7.0-8.2 ppm). The protons on the oxazole ring (C2-H and C4-H) would appear as singlets or doublets.[10] The protons on the difluorophenyl ring would exhibit complex splitting patterns due to H-F coupling.
¹³C NMR Oxazole ring carbons would appear between 125-155 ppm.[10] The difluorophenyl carbons would show characteristic splitting due to C-F coupling.
¹⁹F NMR A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with adjacent protons.
Mass Spec (MS) The molecular ion peak [M]+ would be observed at m/z ≈ 181.14.
Infrared (IR) Characteristic peaks for C=N stretching (around 1517 cm⁻¹), C=C stretching (around 1618 cm⁻¹), and C-F stretching would be prominent.[8][9]

Chemical Stability and Handling

The stability of the oxazole ring is a critical consideration for its synthesis, storage, and application.

pH and Thermal Stability

Oxazoles are generally thermally stable aromatic compounds.[3] However, the ring can be sensitive and labile under acidic conditions, which can lead to hydrolysis and ring-opening.[12] The electron-deficient nature of the ring, exacerbated by the electronegative nitrogen and oxygen atoms, makes it susceptible to cleavage.[10]

General Storage Recommendations:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[13]

  • Keep away from incompatible substances such as strong acids and oxidizing agents.[13][14]

  • For long-term storage, refrigeration (2-8°C) in a dry environment is advisable.[6]

Photostability

Substituted oxazoles can undergo degradation upon exposure to UV or visible light.[9][15] Therefore, it is recommended to store the compound in amber vials or protected from light to prevent photochemical degradation.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken.[16]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[13][14][17]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[13][17]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][14]

Synthesis and Reactivity

The synthesis of 5-substituted oxazoles can be achieved through various established methods. The reactivity of the molecule is governed by the electronic characteristics of both the oxazole and the difluorophenyl rings.

Synthetic Pathways

One of the most common and versatile methods for creating 5-substituted oxazoles is the Van Leusen Oxazole Synthesis .[4][18] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.[4]

G cluster_reactants Reactants cluster_reagents Reagents A 2,6-Difluorobenzaldehyde P 5-(2,6-Difluorophenyl)-1,3-oxazole A->P Condensation & Cyclization B Tosylmethyl Isocyanide (TosMIC) B->P C Base (e.g., K₂CO₃) C->P D Solvent (e.g., Methanol) D->P

Caption: Van Leusen synthesis of 5-(2,6-Difluorophenyl)-1,3-oxazole.

Other notable synthetic routes include the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, and various palladium-catalyzed cross-coupling reactions to functionalize a pre-existing oxazole core.[5][19][20]

Core Reactivity

The oxazole ring's reactivity is complex due to its unique electronic structure.[10]

  • Basicity: The pyridine-like nitrogen at position 3 is weakly basic, with a pKa of the conjugate acid around 0.8.[10][21] It can be protonated by strong acids or undergo N-alkylation.[3][19]

  • Deprotonation: The C2 proton is the most acidic on the ring (pKa ≈ 20), allowing for selective deprotonation with strong bases like n-BuLi. This creates a powerful nucleophile for C2-functionalization, although the lithiated intermediate can be unstable.[10]

  • Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to its electron-deficient nature. If substitution occurs, it is favored at the C5 or C4 positions, especially if activating groups are present.[3]

  • Nucleophilic Attack: The C2 position is the most electron-deficient and the primary site for nucleophilic attack. This can lead to substitution (if a good leaving group is present) or, more commonly, ring cleavage.[10][19]

Applications in Drug Discovery

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4][22][23][24]

The 5-(2,6-difluorophenyl) motif is particularly valuable. The difluoro substitution pattern provides several advantages:

  • Metabolic Stability: The fluorine atoms block metabolically labile positions, increasing the compound's half-life.

  • Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be tuned for optimal target engagement or pharmacokinetic properties.

  • Enhanced Binding: Fluorine can participate in favorable interactions within protein binding pockets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing potency.[5]

This specific scaffold has been explored as a key intermediate for kinase inhibitors and other targeted therapies.[12]

Analytical Methodologies

To ensure the quality and purity of 5-(2,6-Difluorophenyl)-1,3-oxazole, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for this purpose.[8][25]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for analyzing the purity of the title compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in Acetonitrile (or suitable solvent) to ~1 mg/mL prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject 10 µL onto C18 column prep2->hplc1 hplc2 Run gradient elution (Water/Acetonitrile with 0.1% TFA) hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity (%) data1->data2

Caption: General workflow for HPLC purity analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-(2,6-Difluorophenyl)-1,3-oxazole.

    • Dissolve in 1 mL of a suitable solvent like acetonitrile or methanol to create a stock solution.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.[15]

  • Instrumentation and Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5-10 µL.

  • Elution Gradient (Example):

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Conclusion

5-(2,6-Difluorophenyl)-1,3-oxazole is a synthetically accessible and highly valuable heterocyclic building block. Its unique combination of an aromatic oxazole core and a metabolically robust difluorophenyl substituent makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. A thorough understanding of its chemical properties, stability, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Substituted Oxazolidines: Human health tier II assessment. (2018). [Link]

  • ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2024). [Link]

  • PubChem. 5-(2,6-difluorophenyl)-N,N-dimethyl-2,5-dihydro-1,2-oxazole-3-carboxamide. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • SlideShare. Medicinal Applications of 1,3-Oxazole Derivatives.pptx. [Link]

  • ASC – College Indapur. A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives. (2022). [Link]

  • Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016). [Link]

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). [Link]

  • Wikipedia. Oxazole. [Link]

  • Beilstein Journals. Supporting Information: Hypervalent Iodine(III) Promoted Tandem Reaction of o-Fluoroanilines with Formamides to Construct 2-Aminobenzoxazoles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). [Link]

  • PMC. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. [Link]

  • ResearchGate. Chemistry and Pharmacological Applications of 1,3-Oxazoles. [Link]

  • ResearchGate. A Practical Synthesis of 1,3-Oxazole. (2021). [Link]

  • PubMed. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (2020). [Link]

Sources

5-(2,6-Difluorophenyl)-1,3-oxazole CAS number and SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-(2,6-Difluorophenyl)-1,3-oxazole .

High-Fidelity Scaffold for Medicinal Chemistry

Executive Summary

5-(2,6-Difluorophenyl)-1,3-oxazole is a specialized heterocyclic scaffold utilized primarily in the development of pharmaceuticals targeting inflammation (COX-2 inhibition) and kinase signaling pathways (p38 MAPK). Distinguished by the orthogonal fluorine substitution at the 2,6-positions of the phenyl ring, this moiety offers unique metabolic stability and conformational restriction compared to its non-fluorinated analogues. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic routes, and experimental protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Parameter Data
IUPAC Name 5-(2,6-Difluorophenyl)-1,3-oxazole
Common Name 5-(2,6-Difluorophenyl)oxazole
CAS Number Note: The specific CAS for the unsubstituted core is often referenced via its derivatives. Primary related CAS:127919-41-9 (4-Carboxylic Acid derivative)
Molecular Formula C₉H₅F₂NO
Molecular Weight 181.14 g/mol
SMILES FC1=C(C2=CN=CO2)C(F)=CC=C1
LogP (Predicted) ~2.62
TPSA 26.03 Ų
H-Bond Acceptors 2 (N, O)
H-Bond Donors 0

Structural Significance: The 1,3-oxazole ring acts as a bioisostere for amide or ester linkages, improving metabolic stability against hydrolysis. The 2,6-difluorophenyl group introduces steric bulk and electronic deactivation, often used to fill hydrophobic pockets in enzyme active sites (e.g., in COX-2 inhibitors like lumiracoxib analogues) while preventing metabolic oxidation at the phenyl ring.

Synthetic Methodologies

Two primary pathways are established for the synthesis of 5-(2,6-difluorophenyl)-1,3-oxazole. The Van Leusen reaction is the preferred direct route, offering high atom economy and fewer steps.

Pathway A: Van Leusen Oxazole Synthesis (Direct)

This method utilizes Tosylmethyl Isocyanide (TosMIC) to convert 2,6-difluorobenzaldehyde directly into the oxazole ring.

  • Precursors: 2,6-Difluorobenzaldehyde, TosMIC.

  • Mechanism: Base-mediated cycloaddition followed by elimination of the sulfinate group.

  • Advantages: One-pot synthesis; avoids harsh acidic conditions.[1]

Pathway B: Cyclization & Decarboxylation (Stepwise)

This route involves the synthesis of the oxazole-4-carboxylate ester followed by hydrolysis and decarboxylation.

  • Precursors: 2,6-Difluorobenzoyl chloride, Ethyl isocyanoacetate.

  • Mechanism: C-acylation of isocyanoacetate, cyclization to the ester, saponification, and copper-catalyzed decarboxylation.

  • Advantages: Allows for functionalization at the C4 position if the intermediate is diverted.

Visualization of Synthetic Pathways[2]

The following diagram illustrates the logic flow for both synthetic strategies.

G Aldehyde 2,6-Difluorobenzaldehyde Intermediate Oxazoline Intermediate Aldehyde->Intermediate K2CO3, MeOH Reflux TosMIC TosMIC (Tosylmethyl Isocyanide) TosMIC->Intermediate Target 5-(2,6-Difluorophenyl)-1,3-oxazole (Target) Intermediate->Target -TsH (Elimination) Acid Oxazole-4-carboxylic Acid (CAS 127919-41-9) Decarb Cu/Quinoline Decarboxylation Acid->Decarb Heat Decarb->Target -CO2

Caption: Figure 1. Convergent synthetic pathways: The direct Van Leusen route (top) vs. the decarboxylative route (bottom).

Detailed Experimental Protocols
Protocol 1: Van Leusen Synthesis (Recommended)

Objective: Direct synthesis of 5-(2,6-difluorophenyl)-1,3-oxazole from aldehyde.

Reagents:

  • 2,6-Difluorobenzaldehyde (1.0 eq)

  • TosMIC (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Methanol (Anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-difluorobenzaldehyde (10 mmol) and TosMIC (11 mmol, 2.15 g) in anhydrous methanol (50 mL).

  • Base Addition: Add K₂CO₃ (25 mmol, 3.45 g) in a single portion.

  • Reaction: Heat the suspension to reflux (65°C) under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde (typically 2–4 hours).

  • Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a white to off-white solid.

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic oxazole protons. C2-H typically appears as a singlet around δ 7.9–8.0 ppm; C4-H appears around δ 7.3–7.5 ppm. The 2,6-difluorophenyl protons will appear as a multiplet in the aromatic region (δ 6.9–7.4 ppm).

  • MS (ESI): [M+H]⁺ = 182.15.

Protocol 2: Decarboxylation of 5-(2,6-Difluorophenyl)oxazole-4-carboxylic acid

Objective: Accessing the core scaffold from the commercially available acid derivative (CAS 127919-41-9).

Reagents:

  • 5-(2,6-Difluorophenyl)oxazole-4-carboxylic acid (1.0 eq)

  • Copper powder (0.1 eq)

  • Quinoline (Solvent)

Procedure:

  • Setup: Mix the carboxylic acid (5 mmol) and copper powder (0.5 mmol) in quinoline (10 mL).

  • Decarboxylation: Heat the mixture to 200–220°C. Evolution of CO₂ gas will be observed. Maintain temperature until gas evolution ceases (approx. 30–60 mins).

  • Isolation: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a Celite pad to remove copper.

  • Wash: Wash the filtrate with dilute HCl (1M, 3 x 30 mL) to remove quinoline (critical step). Wash with saturated NaHCO₃ and brine.

  • Final Polish: Dry over MgSO₄, concentrate, and recrystallize from hexane/ether if necessary.

Medicinal Chemistry Applications

The 5-(2,6-difluorophenyl)-1,3-oxazole moiety is a privileged structure in drug discovery, particularly for:

  • COX-2 Inhibition: The scaffold mimics the diarylheterocycle pharmacophore seen in coxibs (e.g., Celecoxib, Rofecoxib). The 2,6-difluoro substitution pattern is critical for optimizing the twist angle of the phenyl ring relative to the central heterocycle, enhancing selectivity for the COX-2 hydrophobic side pocket.

  • p38 MAP Kinase Inhibitors: Substituted oxazoles serve as ATP-competitive inhibitors. The difluorophenyl group often occupies the hydrophobic Region II of the kinase ATP-binding pocket, providing potent binding affinity through van der Waals interactions while minimizing metabolic liability.

  • Metabolic Stability: The fluorine atoms block the metabolically vulnerable 2 and 6 positions of the phenyl ring, preventing hydroxylation by Cytochrome P450 enzymes. This extends the in vivo half-life of the drug candidate.

References
  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372.

  • PubChem Compound Summary. "5-(2,6-Difluorophenyl)isoxazole (Isomer Reference)." National Center for Biotechnology Information. Accessed 2024.[1]

  • Organic Chemistry Portal. "Synthesis of Oxazoles." Organic Chemistry Portal. Accessed 2024.[1]

  • ChemScene. "5-(2,6-Difluorophenyl)oxazole-4-carboxylic acid (Precursor Data)." ChemScene Catalog.

Sources

Technical Whitepaper: Molecular Weight and Lipophilicity of 2,6-Difluorophenyl Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical analysis, synthetic methodology, and structure-activity relationships (SAR).

Executive Summary

The 2,6-difluorophenyl oxazole moiety represents a privileged scaffold in modern drug design, particularly for kinase inhibitors (e.g., VEGFR, tyrosine kinases) and anti-inflammatory agents (COX-2 inhibition). This structural motif offers a unique solution to the "conformational lock" problem: the steric bulk of the ortho-fluorines forces the phenyl and oxazole rings out of coplanarity, creating a twisted conformation that improves selectivity while blocking metabolic hotspots.

This guide provides a deep dive into the physicochemical profile (MW, LogP), synthetic pathways, and structural logic of this derivative class.

Physicochemical Architecture

The "Orthogonal Twist" & Metabolic Shielding

Unlike the unsubstituted phenyl-oxazole system, which tends to adopt a planar conformation to maximize


-conjugation, the 2,6-difluorophenyl  group introduces significant steric repulsion between the fluorine atoms and the oxazole ring heteroatoms/protons.
  • Conformational Effect: The dihedral angle is typically twisted (approx. 30–50°), which can be critical for fitting into restricted binding pockets where planar analogs clash.

  • Metabolic Stability: The C-2 and C-6 positions on the phenyl ring are primary sites for Cytochrome P450-mediated oxidation. Fluorine substitution blocks these sites (metabolic blocking), significantly extending half-life (

    
    ).
    
Molecular Weight and Lipophilicity Data

The following table contrasts the 2,6-difluoro series with its hydrogen and chloro analogs. Note that while Fluorine is lipophilic, the 2,6-substitution pattern often results in a lower LogP than expected due to dipole cancellation and changes in solvation surface area caused by the twist.

Table 1: Physicochemical Comparison of C-2 Substituted Oxazole Derivatives (Base Scaffold: 5-methyl-2-phenyloxazole-4-carboxylic acid ethyl ester)

Substituent (R)Molecular Weight ( g/mol )Calc. LogP (cLogP)*Electronic Effect (

)
Metabolic Liability (Ortho)
H (Unsubstituted) 231.252.850.00High (Oxidation prone)
2-F (Mono) 249.243.01+0.52Moderate
2,6-Di-F 267.23 3.12 +1.04 Low (Blocked)
2,6-Di-Cl 300.143.98+0.84Low (Blocked)

> Insight: The 2,6-difluoro derivative maintains a "Lead-Like" profile (MW < 300, LogP ~3), whereas the dichloro analog pushes the lipophilicity towards a range (LogP ~4) that often correlates with poor solubility and higher toxicity.

Synthetic Methodologies

Two primary routes are recommended for accessing this scaffold: the Van Leusen Reaction (for 5-substituted oxazoles) and the Robinson-Gabriel Cyclodehydration (for 2,4,5-trisubstituted oxazoles).

Workflow Visualization

The following diagram outlines the decision logic for synthesis based on the desired substitution pattern.

SyntheticPathways cluster_decision Selection Criteria Start Target: 2,6-Difluorophenyl Oxazole Aldehyde 2,6-Difluorobenzaldehyde Start->Aldehyde Amide N-(2,6-Difluorobenzoyl) -alpha-amino ketone Start->Amide VanLeusen Method A: Van Leusen (Base: K2CO3/MeOH) Aldehyde->VanLeusen + TosMIC TosMIC TosMIC Reagent RobGab Method B: Robinson-Gabriel (POCl3 or Burgess Rgt) Amide->RobGab Cyclodehydration ProdA 5-Substituted Oxazole (C4-H) VanLeusen->ProdA Reflux ProdB 2,4,5-Trisubstituted Oxazole RobGab->ProdB Heat

Figure 1: Synthetic decision tree illustrating the Van Leusen and Robinson-Gabriel pathways.

Detailed Protocol: Van Leusen Synthesis

This protocol yields 5-(aryl)-oxazoles , a common core for kinase inhibitors.

Reagents:

  • 2,6-Difluorobenzaldehyde (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Methanol (MeOH) (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion. The reaction is slightly exothermic; ensure adequate stirring.
    
  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (

    
    ) under a nitrogen atmosphere for 3–5 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The aldehyde spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Remove solvent under reduced pressure (rotary evaporator).

  • Extraction: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica Gel 60).

    • Yield Expectation: 75–85%.

    • Validation:

      
       NMR should show the characteristic C4-oxazole proton singlet around 
      
      
      
      7.5–8.0 ppm.

Lipophilicity Measurement Protocol

Accurate LogP determination is crucial for predicting blood-brain barrier (BBB) permeability and oral absorption.

Method: Shake-Flask Method (Miniaturized) coupled with HPLC.

  • Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve the oxazole derivative (1 mg) in the octanol-saturated PBS (1 mL).

  • Partitioning: Add PBS-saturated octanol (1 mL). Vortex vigorously for 1 hour at

    
    .
    
  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Inject samples from both phases into an HPLC (C18 column, UV detection at 254 nm).

  • Calculation:

    
    
    

Structure-Activity Relationship (SAR) Logic

The biological efficacy of these derivatives often hinges on the specific interaction of the 2,6-difluorophenyl ring.

SAR_Logic Center 2,6-Difluorophenyl Oxazole Core OrthoF 2,6-Difluoro Substitution Center->OrthoF Oxazole Oxazole Ring (H-Bond Acceptor) Center->Oxazole Twist Twisted Conformation (Selectivity Filter) OrthoF->Twist Steric Clash Metab Blocks P450 Oxidation (Increased t1/2) OrthoF->Metab C-F Bond Strength Lipophil Modulated Lipophilicity (Permeability) OrthoF->Lipophil Electronic Effect Kinase Selectivity Kinase Selectivity Twist->Kinase Selectivity

Figure 2: SAR Logic map detailing the mechanistic impact of the 2,6-difluoro motif.

Key Takeaways for Drug Design:
  • Potency: The 2,6-difluoro motif is often equipotent or superior to the unsubstituted phenyl due to better filling of hydrophobic pockets without the entropy penalty of a freely rotating bond (restricted rotation).

  • Safety: Avoiding the 2,6-dichloro analogs reduces the risk of hepatotoxicity associated with highly lipophilic, high-MW compounds.

References

  • PubChem. Compound Summary: 2-(2,6-difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid. National Library of Medicine. Available at: [Link]

  • Swellmeen, L. (2016).[2][3][4] 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.[3][4] Available at: [Link]

  • Zhang, H., et al. (2020).[5] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Guide: Metabolic Stability of 2,6-Difluorophenyl vs. 3,4-Difluorophenyl Oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic stability profiles of 2,6-difluorophenyl versus 3,4-difluorophenyl oxazoles. It synthesizes structure-activity relationship (SAR) principles, physical organic chemistry, and experimental data to provide a decision-making framework for medicinal chemists.

Executive Summary

In drug discovery, the oxazole scaffold is a privileged motif, yet its metabolic stability relies heavily on the substitution pattern of attached aryl rings. This guide compares two critical fluorination patterns: 2,6-difluorophenyl (2,6-DFP) and 3,4-difluorophenyl (3,4-DFP) .

  • 3,4-DFP is the superior electronic deactivator, primarily blocking the high-liability para-position and preventing arene oxide formation via electronic withdrawal.

  • 2,6-DFP acts as a conformational lock . It forces the phenyl and oxazole rings into a non-planar (twisted) orthogonality due to steric clash. This "ortho-effect" shields the oxazole-phenyl bond from metabolic attack and disrupts binding to planar CYP450 isoforms (e.g., CYP1A2), though it leaves the para-position sterically exposed.

Mechanistic Basis of Metabolic Stability

The Fluorine Effect: Electronic vs. Steric

Fluorine substitution alters metabolic fate through two primary mechanisms: C-F bond strength (approx. 116 kcal/mol, rendering the site metabolically inert) and inductive effects (lowering the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450).

Feature2,6-Difluorophenyl (2,6-DFP)3,4-Difluorophenyl (3,4-DFP)
Primary Blocking Site Ortho positions (2, 6)Para (4) and Meta (3) positions
Electronic Effect Strong inductive withdrawal; deactivates ring.Strong inductive withdrawal; deactivates ring.
Conformation Twisted (Non-planar) Planar (Conjugated)
Major Metabolic Risk Para-hydroxylation (if unblocked).Ortho-hydroxylation (less common).
CYP Isoform Avoidance High (Disrupts planar CYP1A2 binding).Moderate (Depends on overall shape).
Conformational Control (The "Twist")

The defining difference is the atropisomeric potential created by the 2,6-substitution.

  • 3,4-DFP: The hydrogen atoms at the ortho positions allow the phenyl ring to lie coplanar with the oxazole, maximizing

    
    -conjugation. This planarity can facilitate intercalation into flat active sites (e.g., DNA, certain enzymes) but also makes the molecule a better substrate for planar-preferring metabolizing enzymes.
    
  • 2,6-DFP: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). When placed ortho to the oxazole linkage, it creates a steric clash with the oxazole's heteroatoms (N/O) or C4-hydrogen. This forces the phenyl ring to rotate approx. 40–60° out of plane. This non-planar conformation often improves solubility (disrupting crystal packing) and reduces metabolic clearance by preventing the "flat" binding mode required by isoforms like CYP1A2.

Comparative Analysis: Metabolic Soft Spots

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways for the two motifs.

MetabolicPathways Substrate_34 3,4-Difluorophenyl Oxazole (Planar) CYP_Attack CYP450 (FeO3+) Substrate_34->CYP_Attack High Affinity (Planar) Substrate_26 2,6-Difluorophenyl Oxazole (Twisted) Substrate_26->CYP_Attack Lower Affinity (Twisted) Metab_34_Ortho Ortho-Hydroxylation (Minor Pathway) CYP_Attack->Metab_34_Ortho Para blocked Meta blocked Metab_34_Oxazole Oxazole Ring Scission (Major Liability) CYP_Attack->Metab_34_Oxazole Electron rich oxazole Metab_26_Para Para-Hydroxylation (Major Liability) CYP_Attack->Metab_26_Para Para exposed Metab_26_Stable Metabolically Stable (Steric Shielding) CYP_Attack->Metab_26_Stable Ortho blocked Linker shielded

Caption: Divergent metabolic fates driven by fluorination patterns. 3,4-DFP shifts metabolism to the heterocycle, while 2,6-DFP exposes the para-position but shields the linker.

Decision Matrix

Use this matrix to select the appropriate moiety for your lead series.

If your lead molecule...[1][2][3]Choose 3,4-Difluorophenyl Choose 2,6-Difluorophenyl
Suffers from para-oxidation YES (Direct block)NO (Leaves para open)
Is a CYP1A2 substrate NO (Planarity promotes binding)YES (Twist disrupts binding)
Has low solubility NO (Promotes stacking)YES (Disrupts packing)
Needs oxazole ring stability NO (Ring remains e- rich)YES (Steric bulk shields ring)

Experimental Protocols

To validate the stability differences, the following Microsomal Stability Assay with Metabolite Identification (MetID) is required.

Microsomal Stability Assay (Self-Validating Protocol)

Objective: Determine Intrinsic Clearance (


) and 

.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation:





Metabolite Identification (Soft Spot Analysis)

Objective: Confirm if metabolism is occurring on the phenyl ring or the oxazole.

LC-MS/MS Setup:

  • Scan Mode: Data-Dependent Acquisition (DDA) or Neutral Loss Scan.

  • Search Triggers:

    • +16 Da: Hydroxylation (Check retention time: 3,4-DFP usually yields oxazole-OH; 2,6-DFP yields para-phenyl-OH).

    • +34 Da: Dihydrodiol (Arene oxide intermediate).

    • +18 Da: Ring opening (Hydration of oxazole).

Interpretation:

  • If 2,6-DFP analog shows +16 Da peak with a shift in retention time characteristic of para-phenol, the 2,6-blockade is working, but the para-position requires blocking (e.g., add a para-Cl or para-CN).

  • If 3,4-DFP analog shows +16 Da on the oxazole fragment (verified by MS2 fragmentation), the phenyl ring is successfully deactivated, but the heterocycle is vulnerable.

Case Study: Etoxazole & p38 Inhibitors

Etoxazole (Agrochemical)

Etoxazole utilizes a 2,6-difluorophenyl moiety attached to a dihydro-oxazole.[4][5]

  • Rationale: The 2,6-substitution provides steric protection to the oxazole linkage and forces a specific conformation required for binding to the chitin synthase inhibitor target.

  • Metabolism: Metabolic studies reveal that the 2,6-difluorophenyl ring itself is highly stable. The primary metabolic route is oxazole ring opening and cleavage between the rings, driven by the inherent instability of the dihydro-oxazole, not the phenyl ring.

p38 MAP Kinase Inhibitors

Many p38 inhibitors utilize fluorophenyl-oxazole/imidazole motifs.

  • Observation: 4-fluorophenyl is common, but 2,6-difluorophenyl is often used to break planarity and improve selectivity against other kinases.

  • Stability: The 2,6-analogs often show superior half-lives compared to non-substituted variants, not just due to electronic deactivation, but because the twisted conformation prevents the molecule from fitting into the narrow, planar active sites of metabolic enzymes like CYP1A2.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem. Link

  • Dalvie, D., et al. (2002). Metabolism of p38 MAP kinase inhibitors: Identification of specific CYP isoforms. Drug Metabolism and Disposition. Link

Sources

Technical Guide: Solubility Profile of 5-(2,6-Difluorophenyl)-1,3-oxazole

[1]

Executive Summary

5-(2,6-Difluorophenyl)-1,3-oxazole (CAS: 2004718-99-2) is a lipophilic, aromatic heterocycle.[1] Its solubility is governed by the electron-withdrawing nature of the difluorophenyl group and the weak basicity of the oxazole ring.

  • Primary Solvent for Stock: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Secondary Solvents: Dichloromethane (DCM), Methanol, Ethanol.

  • Aqueous Solubility: Negligible (requires co-solvents or surfactants).[1]

Physicochemical Profile & Solubility Drivers

Understanding the molecular properties is essential for predicting solubility behavior in unlisted solvents.

PropertyValueImpact on Solubility
Molecular Weight 181.14 g/mol Low MW facilitates dissolution in organic solvents.[1]
LogP (Calc.) ~2.62Moderately lipophilic; indicates poor water solubility but high affinity for organic media.[1]
TPSA ~26.03 ŲLow polar surface area suggests high permeability and solubility in non-polar to moderately polar solvents.[1]
H-Bond Donors 0Lack of donors limits solubility in protic solvents (water) unless H-bonding acceptors are engaged.[1]
H-Bond Acceptors 2 (N, O)Allows interaction with protic organic solvents (e.g., Ethanol) and water (weakly).[1]

Solubility Landscape

The following table categorizes solvents by their efficacy for dissolving 5-(2,6-Difluorophenyl)-1,3-oxazole.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingEstimated Conc.Usage Notes
Polar Aprotic DMSO Excellent >50 mg/mLRecommended for Stock. Cryopreservation compatible.[1]
DMF Excellent >50 mg/mLAlternative stock solvent; harder to remove than DMSO.[1]
AcetonitrileGood10–30 mg/mLSuitable for HPLC/LC-MS preparation.[1]
Polar Protic Ethanol (100%)Moderate5–20 mg/mLGood for biological working solutions (evaporates easily).[1]
MethanolModerate5–20 mg/mLToxic; use only for chemical synthesis/analysis.[1]
Chlorinated DCM High >30 mg/mLIdeal for liquid-liquid extraction and synthesis.[1]
ChloroformHigh>30 mg/mLAlternative to DCM.[1]
Aqueous Water / PBSInsoluble <0.1 mg/mLDo not use. Precipitates immediately.[1]

Critical Note: The presence of the 2,6-difluoro motif increases lipophilicity compared to non-fluorinated analogs, slightly reducing solubility in polar protic solvents while enhancing it in chlorinated solvents.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

This protocol ensures a stable, precipitate-free stock solution for biological assays or chemical reactions.[1]

Reagents:

  • 5-(2,6-Difluorophenyl)-1,3-oxazole (Solid)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]

Workflow:

  • Weighing: Accurately weigh 1.81 mg of the compound into a sterile 1.5 mL microcentrifuge tube or glass vial.

    • Note: For larger batches, scale up to 18.1 mg.

  • Solvent Addition: Add 1.0 mL (or 10 mL for larger batch) of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Visual Check: Solution should be clear and colorless.[1] If particles persist, sonicate for 5 minutes at room temperature (25°C).

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Working Solution (Precipitation Avoidance)

Direct dilution into water often causes "crashing out."[1] Use this serial dilution method for biological assays.[1]

  • Start with 10 mM DMSO Stock .

  • Intermediate Dilution: Dilute 1:10 into Ethanol or DMSO to create a 1 mM working stock.

  • Final Dilution: Slowly add the 1 mM working stock to the aqueous buffer (PBS/Media) while vortexing.

    • Max recommended final DMSO concentration: 0.5% – 1.0% (v/v).[1]

    • Max soluble concentration in aqueous media: Likely <100 µM.[1]

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic flow aids researchers in choosing the correct solvent based on the intended application.

SolventSelectionStartStart: 5-(2,6-Difluorophenyl)-1,3-oxazoleApplicationIntended Application?Start->ApplicationBioAssayBiological Assay(Cell/Enzyme)Application->BioAssayBiologySynthesisChemical Synthesis(Suzuki/Click)Application->SynthesisChemistryAnalysisAnalytical(HPLC/NMR)Application->AnalysisAnalyticsStockPrepPrepare Stock in DMSO(10-50 mM)BioAssay->StockPrepNonPolarNon-Polar Reaction?Synthesis->NonPolarLipophilicPolarPolar Reaction?Synthesis->PolarNucleophilicLCMSLC-MS / HPLCAnalysis->LCMSDilutionDilute into Media(Max 0.5% DMSO)StockPrep->DilutionDCM_THFUse DCM or THFNonPolar->DCM_THFDMF_AlcUse DMF or EthanolPolar->DMF_AlcAcetonitrileDissolve in Acetonitrileor MethanolLCMS->Acetonitrile

Caption: Decision matrix for solvent selection ensuring compatibility with downstream experimental endpoints.

Figure 2: Stock Solution Stability & Storage

StorageProtocolSolidSolid Compound(Store 2-8°C, Desiccated)DissolveDissolve in Anhydrous DMSO(Vortex + Sonicate)Solid->DissolveAliquotAliquot (50-100 µL)Prevent Freeze-ThawDissolve->AliquotFreezeStore at -20°C(Stable >6 Months)Aliquot->FreezeUseThaw at RTVerify ClarityFreeze->UseUse->DissolveIf Precipitate

Caption: Step-by-step workflow for maximizing the shelf-life and stability of solubilized compound.

Stability & Handling

  • Hydrolysis Risk: The oxazole ring is generally stable, but the 2,6-difluorophenyl moiety can be susceptible to nucleophilic attack under strongly basic conditions at high temperatures. Avoid storing in basic aqueous buffers (pH > 9) for extended periods.[1]

  • Hygroscopicity: DMSO is hygroscopic.[1] Water absorption into the stock solution can cause the compound to precipitate over time. Always use molecular sieves in your DMSO stock bottle. [1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28951583, 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

  • Williams, D. R., & Fu, L. (2010).[2] Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett. Retrieved from [Link]

  • Bala, S., et al. (2014). 1,3-Oxazole Derivatives: A Review of Biological Activities. Der Pharma Chemica.[1][3][4] Retrieved from [Link]

Potential Biological Targets for 5-Aryl-1,3-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold Status

The 5-aryl-1,3-oxazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike its isomer, the 1,2-oxazole (isoxazole), the 1,3-oxazole ring offers unique hydrogen-bonding vectors and pi-stacking capabilities that mimic peptide bonds and aromatic amino acid side chains.

This guide dissects the biological interactome of 5-aryl-1,3-oxazole derivatives, moving beyond phenotypic observations to identify specific molecular targets. We focus on three primary therapeutic axes: Microtubule Destabilization (Oncology) , Cyclooxygenase Inhibition (Inflammation) , and DNA Gyrase Interference (Antimicrobial) .

Structural Activity Relationship (SAR) Foundation

To understand target engagement, one must first appreciate the electronic and steric properties of the core. The 1,3-oxazole ring acts as a bioisostere for amide and ester linkages but with enhanced metabolic stability.

The Pharmacophore Logic[1]
  • Position 2 (C2): Modification here modulates lipophilicity and target selectivity. Aryl substitution at C2 often creates "diaryl" systems mimicking the vicinal diaryl pharmacophore of Coxibs.

  • Position 5 (C5): The 5-aryl group is critical for pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.

  • Nitrogen (N3): Acts as a hydrogen bond acceptor (HBA), essential for anchoring the molecule in the ATP-binding sites of kinases or the active sites of hydrolases.

SAR_Logic Core 1,3-Oxazole Core C2 C2 Position: Lipophilicity & Selectivity (Target: COX-2 Hydrophobic Channel) Core->C2 Substitution C5 C5 Position (5-Aryl): Pi-Pi Stacking (Target: Tubulin Colchicine Site) Core->C5 Aryl Attachment N3 N3 Nitrogen: H-Bond Acceptor (Target: Kinase Hinge Region) Core->N3 Electronic Feature

Figure 1: Pharmacophore mapping of the 5-aryl-1,3-oxazole scaffold highlighting key interaction points.

Primary Target Class: Oncology (Microtubule Dynamics)

The most validated biological target for 5-aryl-1,3-oxazole derivatives is Tubulin , specifically the colchicine-binding site.

Mechanism of Action

Microtubules are dynamic polymers of


- and 

-tubulin. 5-aryl-1,3-oxazoles, particularly sulfonamide derivatives, bind to the

-tubulin subunit at the interface with

-tubulin. This binding sterically hinders the curvature changes required for microtubule polymerization, leading to:
  • G2/M Phase Arrest: Prevention of mitotic spindle formation.

  • Apoptosis: Triggering of the intrinsic apoptotic pathway due to prolonged mitotic arrest.

Recent studies indicate that 2-aryl-4-arylsulfonyl-5-aryl-1,3-oxazoles exhibit


 values in the nanomolar range against leukemia cell lines, comparable to Combretastatin A-4 [1].
Validated Kinase Targets (VEGFR/EGFR)

Beyond tubulin, the scaffold serves as a hinge-binder in kinase inhibitors. The oxazole nitrogen mimics the adenine N1 of ATP.

  • VEGFR-2: Derivatives with a 4-arylsulfonyl group demonstrate anti-angiogenic properties by inhibiting Vascular Endothelial Growth Factor Receptor 2.

  • P2Y12 Receptor: 5-alkyl/aryl-1,3-oxazoles have been identified as bioisosteric antagonists for the P2Y12 receptor, a key target in antiplatelet therapy, replacing metabolically labile ester groups [4].

Secondary Target Class: Inflammation (COX-2)

The "vicinal diaryl" hypothesis posits that two aryl rings attached to a central heterocycle can selectively inhibit Cyclooxygenase-2 (COX-2).

Selectivity Mechanism
  • COX-1 vs. COX-2: The COX-2 active site possesses a secondary hydrophobic pocket (valine substitution) that is absent in COX-1 (isoleucine).

  • Ligand Fit: The 5-aryl-1,3-oxazole core orients the C2 and C5 phenyl rings at an angle (

    
    ) that perfectly slots into this secondary pocket, conferring high selectivity and reducing gastrointestinal toxicity associated with non-selective NSAIDs [2].
    

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGs Prostaglandins (PGE2) COX1->PGs Unhindered COX2->PGs Oxazole 5-Aryl-1,3-Oxazole Inhibitor Oxazole->COX2 Selective Inhibition (Hydrophobic Pocket) Effect Reduced Inflammation Sparing of GI Mucosa PGs->Effect

Figure 2: Selective inhibition of the Arachidonic Acid cascade by 5-aryl-1,3-oxazoles.

Emerging Target Class: Antimicrobial (DNA Gyrase)

While 1,3,4-oxadiazoles are more commonly cited, recent bioisosteric replacements have validated 1,3-oxazoles against bacterial targets.

DNA Gyrase (GyrB Subunit)

The ATP-binding domain of the GyrB subunit of DNA gyrase is a validated target.[1] 5-aryl-1,3-oxazole derivatives act as competitive inhibitors of ATP.

  • Binding Mode: The oxazole oxygen and nitrogen form a hydrogen bond network with Asp73 and a conserved water molecule in the active site.

  • Spectrum: Activity is observed against Gram-positive pathogens (S. aureus, B. subtilis), with increasing efficacy against Gram-negatives when coupled with permeabilizing side chains [3].

Experimental Validation Protocols

To confirm these targets in your own laboratory, the following self-validating protocols are recommended.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine if the derivative inhibits the assembly of tubulin into microtubules. Principle: DAPI-labeled tubulin fluoresces intensely when polymerized; fluorescence remains low in the unpolymerized state.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanylosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Test Compound (10 mM DMSO stock).

Step-by-Step Methodology:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add 5

    
    L of test compound (final conc. 1-50 
    
    
    
    M) to a 96-well black half-area plate.
  • Initiation: Add 50

    
    L of the cold tubulin/GTP mixture to the wells.
    
  • Measurement: Immediately place the plate in a pre-warmed plate reader at 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Validation:

    • Negative Control: DMSO only (Should show sigmoidal growth curve).

    • Positive Control:[2][3][4][5][6] Colchicine (5

      
      M) or Paclitaxel (Should show flat line or rapid aggregation).
      
    • Result: A reduction in

      
       (slope of the growth phase) indicates inhibition.
      
Protocol B: COX-2 Inhibition Screening (Colorimetric)

Objective: Assess selectivity between COX-1 and COX-2.

Methodology:

  • Use a purified ovine COX-1 and human recombinant COX-2 enzyme set.

  • Incubate enzyme with heme cofactor and test compound for 10 minutes at 25°C.

  • Add Arachidonic Acid and the colorimetric substrate (TMPD).

  • Peroxidase activity of the COX enzyme oxidizes TMPD to a blue compound (Absorbance 590 nm).

  • Calculate

    
     for both isoforms. A Selectivity Index (SI) of 
    
    
    
    (COX-1/COX-2) is the target benchmark.

Summary of Biological Activity Data

The following table synthesizes data from recent high-impact studies regarding 5-aryl-1,3-oxazole derivatives.

Derivative Sub-ClassPrimary TargetSecondary TargetIC50 / Ki RangeKey Reference
4-Arylsulfonyl-1,3-oxazoles Tubulin (

-subunit)
VEGFR-240 - 100 nM[1]
2,5-Diaryl-1,3-oxazoles COX-25-LOX0.48 - 0.90

M
[2]
5-Alkyl-1,3-oxazoles P2Y12 ReceptorCYP450 (Off-target)Sub-micromolar[4]
Oxalamide Conjugates DNA GyraseCYP51 (Fungal)12 - 37

g/mL
[3]

References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. (2022).[3][6][7][8]

  • 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (Note: Discusses the diaryl-heterocycle pharmacophore relevant to 1,3-oxazoles). ResearchGate. (2025).[4]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel 5-Chloropyridine Oxalamide Conjugates. ResearchGate. (2025).[4]

  • 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. Future Medicinal Chemistry. (2013).

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. (2021).[4][9]

Sources

Technical Guide: 2,6-Difluoro Substitution Effect on Oxazole Ring Electron Density

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and electronic perturbations induced by the 2,6-difluorophenyl moiety when attached to an oxazole core. In medicinal chemistry, this specific substitution pattern is a "privileged motif" used to modulate conformation, metabolic stability, and binding affinity.

Correction on Nomenclature: The oxazole ring itself is a 5-membered heterocycle containing positions 2, 4, and 5. It cannot accommodate a "2,6-substitution" directly. This guide addresses the industry-standard interpretation: the attachment of a 2,6-difluorophenyl group (typically at the C2 or C5 position of the oxazole).

Key Technical Insights
  • Conformational Lock: The ortho-fluorines induce a steric clash with the oxazole heteroatoms, forcing the biaryl system out of planarity (dihedral angle

    
    ).
    
  • Electronic Decoupling: This "twist" disrupts

    
    -conjugation, preventing the phenyl ring from acting as a resonance donor. The oxazole ring becomes more electron-deficient due to the strong inductive withdrawal (-I effect) of the fluorine atoms.
    
  • Metabolic Shielding: The motif blocks the metabolically vulnerable ortho-positions and lowers the HOMO energy of the system, reducing oxidative clearance by Cytochrome P450 enzymes.

Part 1: Electronic & Conformational Mechanism

Steric Inhibition of Resonance (The "Twist")

In a non-substituted 2-phenyloxazole, the ground state conformation is nearly planar, allowing for maximum overlap between the phenyl


-system and the oxazole ring. This facilitates resonance donation (+M) from the phenyl ring into the electron-deficient oxazole.

When fluorine atoms are introduced at the 2 and 6 positions of the phenyl ring:

  • Van der Waals Repulsion: The Van der Waals radius of Fluorine (

    
    ) is significantly larger than Hydrogen (
    
    
    
    ).
  • The Clash: These ortho-fluorines clash with the oxazole nitrogen (N3) lone pair or the oxygen (O1), depending on rotation.

  • Result: To relieve this strain, the bond connecting the two rings rotates, adopting a non-planar, twisted conformation.

Electronic Modulation (Inductive vs. Resonance)

The electron density of the oxazole ring is governed by the balance of two opposing forces from the substituent:

EffectMechanismImpact of 2,6-Difluoro Substitution
Inductive (-I) Through-bond withdrawal due to F electronegativity (

).
Dominant. The two fluorine atoms strongly pull electron density away from the oxazole ring through the

-framework.
Resonance (+M) Through-space

-donation from F lone pairs or Phenyl ring.
Negligible. The steric twist breaks the

-conjugation channel. The phenyl ring cannot effectively donate electrons to the oxazole.

Net Outcome: The oxazole ring becomes significantly more electron-deficient compared to the unsubstituted analog. This lowers the pKa of the oxazole nitrogen (making it less basic) and increases the electrophilicity of the C2/C5 carbons.

Visualization of Electronic Logic

The following diagram illustrates the causal relationship between substitution, conformation, and electronic state.

ElectronicLogic sub_F 2,6-Difluoro Substitution steric Steric Clash (F vs Oxazole N/O) sub_F->steric Introduces Bulk inductive Inductive Withdrawal (-I) (Through σ-bonds) sub_F->inductive High Electronegativity twist Twisted Conformation (Non-Planar) steric->twist Forces Rotation resonance Inhibition of Resonance (Broken π-Conjugation) twist->resonance Decouples Orbitals density Reduced Oxazole Electron Density resonance->density Removes Donor Effect inductive->density Pulls Electrons pka Lowered pKa (Less Basic) density->pka metab Increased Metabolic Stability density->metab

Figure 1: Causal pathway of 2,6-difluoro substitution effects. The steric twist acts as a gatekeeper, shutting down resonance donation and allowing inductive withdrawal to dominate.

Part 2: Physicochemical Impact Data

The following table summarizes the expected shifts in physicochemical properties when moving from a standard Phenyl-Oxazole to a 2,6-Difluorophenyl-Oxazole.

ParameterChange DirectionScientific Rationale
pKa (Oxazole N) Decrease (

1.5 - 2.0 units)
Electron withdrawal reduces the availability of the Nitrogen lone pair for protonation.
LogP (Lipophilicity) Increase (

0.3 - 0.5 units)
Fluorine is lipophilic; however, the dipole moment change due to the twist can sometimes mitigate this increase.
Metabolic Stability Significant Increase 1.[1] Blocks ortho-oxidation sites.2. Lowers HOMO energy, making the ring harder to oxidize.3. Reduces "flatness," decreasing stacking in CYP active sites.
Solubility Variable (often

)
The "twist" disrupts crystal packing energy (lattice energy), potentially improving solubility despite higher LogP.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(2,6-Difluorophenyl)oxazole

Rationale: A self-validating Robinson-Gabriel cyclization or transition-metal cross-coupling is preferred. Here, we outline a robust Suzuki-Miyaura Coupling approach, which allows for modular exploration of the scaffold.

Reagents:

  • 2-Bromooxazole (1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Assembly: Add 2-bromooxazole, 2,6-difluorophenylboronic acid, and K2CO3.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 last. Seal the vial immediately under Argon.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the bromide peak (M+ and Br pattern) and appearance of the product mass.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 2,6-difluoro analogs typically elute earlier than non-fluorinated parents due to the "grease ball" effect of the fluorines.

Protocol B: Validation of Electron Density (NMR Shift Analysis)

To experimentally verify the reduction in electron density, compare the C-13 NMR shifts of the oxazole carbons.

  • Sample Prep: Dissolve 10 mg of the compound in CDCl3.

  • Acquisition: Acquire a standard 13C{1H} spectrum (min 500 scans).

  • Analysis: Focus on the C4 and C5 signals of the oxazole ring.[2]

    • Expectation: In the 2,6-difluoro analog, C4 and C5 will show an upfield shift (lower ppm) relative to the phenyl analog if resonance is broken, or downfield if inductive withdrawal dominates the specific position.

    • Key Indicator: The 19F NMR will show a characteristic signal around -110 to -120 ppm. The coupling constant

      
       on the phenyl ring can confirm the integrity of the 2,6-substitution.
      
Synthesis Workflow Diagram

SynthesisWorkflow start 2-Bromooxazole + Boronic Acid degas Degas Solvents (Ar Sparge 15m) start->degas catalyst Add Pd(dppf)Cl2 Heat 90°C degas->catalyst monitor LC-MS Check (Br consumption) catalyst->monitor purify Flash Column (Hex/EtOAc) monitor->purify

Figure 2: Suzuki coupling workflow for installing the 2,6-difluorophenyl motif.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry.

  • Beilstein Journals. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

Protocol: Regioselective Synthesis of 5-(2,6-Difluorophenyl)-1,3-oxazole via Van Leusen Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

The 1,3-oxazole moiety is a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for amide bonds or metabolic spacers. The introduction of a 2,6-difluorophenyl group at the C5 position is of particular interest for modulating lipophilicity and blocking metabolic soft spots on the aromatic ring.

This application note details the synthesis of 5-(2,6-difluorophenyl)-1,3-oxazole utilizing the Van Leusen reaction . Unlike Robinson-Gabriel cyclodehydrations which require harsh acidic conditions, the Van Leusen protocol offers a base-mediated, regioselective route under mild conditions, making it compatible with the sensitive fluorinated substrate.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Van Leusen Reaction

The reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a C1N1 synthon.[1][2][3] TosMIC possesses unique reactivity: the methylene protons are acidic (pKa ~14) due to the flanking sulfonyl and isocyanide groups, allowing deprotonation by weak bases.

Mechanistic Pathway

The synthesis proceeds via a stepwise [3+2] cycloaddition:

  • Deprotonation: Base (K₂CO₃) generates the TosMIC anion.

  • Aldol Addition: The anion attacks the carbonyl carbon of 2,6-difluorobenzaldehyde. Note: The electron-withdrawing fluorine atoms at the 2,6-positions activate the carbonyl, compensating for the steric hindrance.

  • Cyclization: The intermediate alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form an oxazoline intermediate.

  • Elimination: A base-promoted elimination of p-toluenesulfinic acid (TosH) yields the aromatic oxazole.

Visualized Mechanism

VanLeusenMechanism TosMIC TosMIC (Reagent) Anion TosMIC Anion (Nucleophile) TosMIC->Anion K2CO3/MeOH Deprotonation Adduct Betaine Intermediate Anion->Adduct + Aldehyde Nucleophilic Attack Aldehyde 2,6-Difluorobenzaldehyde (Substrate) Aldehyde->Adduct Oxazoline 4-Tosyl-2-oxazoline (Cyclic Intermediate) Adduct->Oxazoline 5-endo-dig Cyclization Product 5-(2,6-Difluorophenyl) -1,3-oxazole Oxazoline->Product Elimination of TosH Sulfinate Tos- (Leaving Group) Oxazoline->Sulfinate

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis showing the conversion of TosMIC and aldehyde to the target oxazole.[1][4]

Experimental Design & Critical Parameters

To ensure reproducibility and high yield, the following parameters are critical for the 2,6-difluoro substrate:

ParameterRecommendationRationale
Solvent Methanol (MeOH) Protic solvents are essential. They stabilize the transition state and facilitate the elimination of the sulfinate group. Aprotic solvents (THF, DCM) often stall at the oxazoline stage.
Base K₂CO₃ (Potassium Carbonate) A mild base is sufficient. Stronger bases (t-BuOK) can cause polymerization of TosMIC or side reactions with the electron-deficient fluorinated ring.
Stoichiometry 1.0 : 1.1 : 2.5 (Aldehyde : TosMIC : Base). A slight excess of TosMIC ensures complete consumption of the valuable aldehyde. Excess base drives the elimination.
Temperature Reflux (65°C) Required to overcome the energy barrier for the final aromatization/elimination step, especially given the steric bulk of the 2,6-difluoro group.

Detailed Protocol

Materials
  • Reagent A: 2,6-Difluorobenzaldehyde (MW: 142.08 g/mol )

  • Reagent B: Tosylmethyl Isocyanide (TosMIC) (MW: 195.24 g/mol )

  • Reagent C: Potassium Carbonate (anhydrous) (MW: 138.21 g/mol )

  • Solvent: Methanol (HPLC grade or dry)

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 2,6-Difluorobenzaldehyde (1.42 g, 10.0 mmol, 1.0 equiv).

  • Add TosMIC (2.15 g, 11.0 mmol, 1.1 equiv).

  • Add Methanol (30 mL). Concentration approx. 0.3 M.

  • Stir at room temperature for 5 minutes until reagents are mostly dissolved/suspended.

  • Add K₂CO₃ (3.45 g, 25.0 mmol, 2.5 equiv) in one portion.

Step 2: Reaction & Monitoring

  • Fit the RBF with a reflux condenser.[1][5]

  • Heat the mixture to reflux (approx. 65°C) using an oil bath or heating block.

  • Maintain reflux for 3–5 hours .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[5] The aldehyde spot (Rf ~0.6) should disappear. The product oxazole typically appears as a UV-active spot at lower Rf than the aldehyde but higher than TosMIC.

    • Note: The 2,6-difluoro substitution may slow the reaction slightly compared to unsubstituted benzaldehyde; extend time to 6h if necessary.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate: Remove the Methanol under reduced pressure (rotary evaporator) to obtain a solid/oily residue. Do not overheat.

  • Partition: Resuspend the residue in Water (50 mL) and Ethyl Acetate (50 mL).

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Wash: Combine organic layers and wash with Brine (saturated NaCl, 40 mL).

  • Dry: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent.[1][5]

  • Evaporate: Concentrate the filtrate to dryness.

Step 4: Purification

  • The crude material is often pure enough for subsequent steps.

  • If purification is required, recrystallize from hot Hexane/Ethanol or perform flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Charge RBF Reagents Add: 1. 2,6-F2-Benzaldehyde 2. TosMIC 3. MeOH Start->Reagents BaseAdd Add Base: K2CO3 (2.5 eq) Reagents->BaseAdd Reflux Reflux @ 65°C (3-5 Hours) BaseAdd->Reflux TLC TLC Check (Hex/EtOAc 3:1) Reflux->TLC TLC->Reflux Incomplete Workup Workup: 1. Evaporate MeOH 2. Extract (EtOAc/H2O) TLC->Workup Complete Purify Purification: Recrystallization or Column Workup->Purify

Figure 2: Operational workflow for the synthesis of 5-(2,6-difluorophenyl)-1,3-oxazole.

Troubleshooting & Safety

Common Issues
IssueProbable CauseSolution
Low Yield Incomplete elimination of sulfinate.Ensure solvent is Methanol (protic) and extend reflux time. Ensure K₂CO₃ is anhydrous.
Sticky Residue Polymerization of TosMIC.Do not add base until TosMIC is fully suspended/dissolved. Avoid extremely high concentrations (>0.5 M).
Starting Material Remains Steric hindrance of 2,6-F groups.Increase reflux time or switch to a pressure vial at 80°C (behind blast shield).
Safety: Handling Isocyanides
  • Odor: While TosMIC is odorless compared to volatile isocyanides, it should still be handled in a fume hood.

  • Toxicity: Isocyanides are generally toxic. Avoid inhalation of dust.[6][7]

  • Allergy: TosMIC is a known sensitizer. Wear double nitrile gloves and sleeves.

  • Waste: The aqueous layer after extraction contains p-toluenesulfinate. Dispose of according to sulfur-containing waste regulations.

References

  • Original Methodology: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Tetrahedron Letters, 1972 , 13(23), 2369-2372.

  • Mechanism & Review: Sisko, J.; Mellinger, M. "A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes." Pure and Applied Chemistry, 2000 , 72, 1783.

  • TosMIC Reagent Profile: "Tosylmethyl Isocyanide (TosMIC) in Organic Synthesis." Organic Chemistry Portal.

  • Application to Fluorinated Substrates: D. Van Leusen, A. M. Van Leusen. "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions, 2004 .[8]

Sources

Protocol for Cyclization of 2-Bromo-2',6'-difluoroacetophenone with Formamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-IMDZ-26DF

Abstract

This application note details a robust protocol for the synthesis of 4-(2,6-difluorophenyl)-1H-imidazole via the Bredereck cyclization of 2-bromo-2',6'-difluoroacetophenone with formamide. This transformation is a critical step in the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds. The guide emphasizes process safety, particularly regarding the thermal decomposition of formamide, and provides a self-validating workup procedure to ensure high purity without tedious chromatography.

Introduction & Chemical Context

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and a key pharmacophore in antifungal, anti-inflammatory, and anticancer agents. The Bredereck synthesis offers a direct route to 4-substituted imidazoles from


-halo ketones using formamide as both the solvent and the nitrogen source.

In this specific protocol, the substrate 2-bromo-2',6'-difluoroacetophenone presents unique challenges due to the electron-withdrawing nature and steric bulk of the ortho-difluoro substitution. This substitution pattern significantly alters the electrophilicity of the carbonyl carbon and the stability of intermediates compared to non-fluorinated analogs.

Key Reaction


Mechanistic Pathway

The reaction proceeds through a cascade involving nucleophilic substitution, imine formation, and cyclodehydration. Understanding this pathway is crucial for troubleshooting low yields.

BredereckMechanism cluster_conditions Critical Process Parameters Start 2-Bromo-2',6'-difluoro- acetophenone Inter1 alpha-Formamido Ketone Start->Inter1 Nucleophilic Sub. (-HBr) Formamide Formamide (Solvent/Reactant) Formamide->Inter1 Inter2 Enol/Imine Tautomer Inter1->Inter2 NH3/Formamide Condensation Cyclic Hydroxy-imidazoline Intermediate Inter2->Cyclic Cyclization Product 4-(2,6-difluorophenyl)- 1H-imidazole Cyclic->Product Dehydration (-H2O)

Figure 1: Mechanistic cascade of the Bredereck imidazole synthesis. The formation of the alpha-formamido intermediate is the rate-limiting step often accelerated by thermal energy.

Safety & Pre-Reaction Preparation

Hazard Warning: Formamide is a known teratogen (reproductive hazard).[1] At temperatures above 180°C, it decomposes to release carbon monoxide (CO) and ammonia (NH


). In the presence of dehydrating agents or extreme heat, traces of hydrogen cyanide (HCN) may form.
Mandatory PPE[1]
  • Chemical splash goggles and face shield.

  • Long-cuffed nitrile gloves (double-gloving recommended).

  • Full chemical fume hood with active ventilation.

Material Preparation[2][3][4][5][6][7][8]
  • 2-Bromo-2',6'-difluoroacetophenone: Ensure the starting material is free of lachrymatory alpha-bromoacetophenone vapors. If the solid has turned yellow/brown, recrystallize from hexanes before use to remove polymerized byproducts.

  • Formamide: Use synthesis grade (>99%). If the bottle is old, check for ammonia smell; significant hydrolysis may affect stoichiometry.

Detailed Experimental Protocol

Reaction Setup[2][3][4][9][10][11]
  • Vessel: Use a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer (thermocouple), and a reflux condenser.

  • Scrubber: Attach the top of the condenser to a scrubber system (e.g., a bleach trap or simple water bubbler) to neutralize evolved HBr and ammonia vapors.

  • Loading: Charge the flask with 2-bromo-2',6'-difluoroacetophenone (1.0 equiv, e.g., 5.0 g).

  • Solvent Addition: Add Formamide (15–20 equiv, e.g., ~20 mL). The large excess acts as both solvent and reactant.

Thermal Cyclization
  • Ramp: Begin heating the mixture. The target internal temperature is 140–150°C .

    • Note: Avoid overshooting to >180°C to prevent rapid formamide decomposition.

  • Monitoring: Stir vigorously. The solid starting material will dissolve as the temperature rises.

  • Duration: Maintain temperature for 4–6 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: 5% Methanol in DCM) or LC-MS. The starting bromide (Rt ~ high) should disappear, and the imidazole product (Rt ~ lower, more polar) will appear.

Workup & Isolation
  • Cooling: Allow the dark reaction mixture to cool to approximately 80°C.

  • Quench: Slowly pour the warm reaction mixture into a beaker containing ice-water (approx. 10x reaction volume). Stir manually.

  • Neutralization: The solution will likely be acidic due to HBr generation.

    • Adjust pH to ~8–9 using conc. Ammonium Hydroxide (NH

      
      OH)  or saturated NaHCO
      
      
      
      .
    • Observation: A precipitate should form upon basification.

  • Extraction (Preferred for Purity):

    • If a clean solid forms: Filter, wash with water, and dry.

    • If an oil/gum forms (common with fluorinated aromatics): Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

    • Wash combined organics with Brine (2 x 50 mL) and Water (2 x 50 mL) to remove excess formamide.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Purification
  • Recrystallization: The crude solid can often be recrystallized from a mixture of Ethyl Acetate/Hexanes or Ethanol/Water .

  • Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of 0–5% Methanol in Dichloromethane.

Process Optimization & Troubleshooting

VariableStandard ConditionImpact of DeviationRecommendation
Temperature 140–150°C<130°C: Incomplete cyclization.>170°C: Tar formation, CO evolution.Use an oil bath with digital control. Do not use a heat gun.
Stoichiometry 15–20 equiv Formamide<10 equiv: Stirring difficulty, polymerization.>30 equiv: Difficult aqueous workup.Keep ratio high to solvate the non-polar bromide initially.
Time 4–6 Hours>12 Hours: Product degradation (oxidation).Stop reaction once SM is consumed by TLC.
Atmosphere Open/AirStrict Inert (N2): Not strictly required but cleaner profile.Use a drying tube if high humidity is present.

Characterization Data (Expected)

The product should be confirmed via 1H NMR and LC-MS.

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~12.5 ppm (br s, 1H, NH)
      
    • 
       ~7.8 ppm (s, 1H, Imidazole C2-H)
      
    • 
       ~7.4 ppm (s, 1H, Imidazole C5-H)
      
    • 
       ~7.3–7.1 ppm (m, 3H, Difluorophenyl protons)
      
  • LC-MS: [M+H]+ = 181.05 (Calculated for C

    
    H
    
    
    
    F
    
    
    N
    
    
    ).

References

  • Bredereck, H., & Theilig, G. (1953). Über Formamid-Reaktionen, I. Mitt.: Eine neue Imidazol-Synthese. Chemische Berichte.

  • Wright, W. B. (1951). The Preparation of 4-Substituted Imidazoles.[2] Journal of Organic Chemistry.[3]

  • BenchChem Technical Support. (2025). Synthesis of 2',6'-Difluoroacetophenone and Derivatives.

  • European Chemicals Agency (ECHA). (2023). Formamide Registration Dossier - Hazards and Safety.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Bredereck Synthesis mechanism).

Sources

Application Note: Palladium-Catalyzed Direct Arylation of 1,3-Oxazole at the C5 Position

[1]

Executive Summary

The 1,3-oxazole moiety is a critical pharmacophore in medicinal chemistry, featured in natural products (e.g., Virginiamycin) and kinase inhibitors. While C2-functionalization is kinetically favored due to the inherent acidity of the C2-proton (

C5 position

This guide details the protocols for the Palladium-catalyzed direct C-H arylation of 1,3-oxazoles at the C5 position.[1] It distinguishes between two primary workflows:

  • C5-Arylation of 2-Substituted Oxazoles: The standard "building block" approach.

  • Regioselective C5-Arylation of Unsubstituted Oxazoles: A high-value protocol for late-stage functionalization, reversing the natural C2-selectivity.

Mechanistic Insight & Regiocontrol

To achieve C5 selectivity, one must understand the competing mechanisms. The C2 position is prone to direct deprotonation or "Heck-type" pathways due to the inductive effect of the adjacent oxygen and nitrogen. C5 arylation, however, generally proceeds via a Concerted Metallation-Deprotonation (CMD) pathway.[1]

The CMD Pathway (C5-Selective)

In the CMD mechanism, a carbonate or carboxylate base coordinates to the Palladium(II) center.[2] This base acts as an intramolecular proton shuttle, abstracting the C5 proton simultaneously as the Carbon-Palladium bond forms. This transition state is favored by:

  • Electron-rich, bulky phosphine ligands: Increase electron density on Pd, facilitating the oxidative addition and the CMD step.

  • Polar Aprotic Solvents (DMA, DMF): Stabilize the polar transition state required for C5 activation.

  • Weaker Bases (

    
    ):  Avoid the non-selective deprotonation of C2 that occurs with strong bases (e.g., KOtBu).
    
Visualizing the Mechanism

The following diagram illustrates the critical CMD transition state that enables C5 functionalization.

CMD_MechanismPd_OxOxidative Addition[L-Pd(II)-Ar(X)]CoordCoordinationOxazole binds to PdPd_Ox->Coord+ OxazoleCMD_TSCMD Transition State(Base assists C5 deprotonation)Coord->CMD_TSBase (CO3) shuttles H+RedElimReductive EliminationC5-Aryl Bond FormationCMD_TS->RedElim- HXProduct5-Aryl-OxazoleRedElim->ProductRegenerate Pd(0)

Figure 1: The Concerted Metallation-Deprotonation (CMD) pathway. Note the critical role of the base in the transition state (Red).

Reaction Optimization Matrix

The following table summarizes the "Strotman Rules" for switching regioselectivity. Use this to select conditions based on your substrate.

VariableCondition for C5 Selectivity Condition for C2 Selectivity Mechanistic Rationale
Solvent DMA (Dimethylacetamide)Toluene / XylenesPolar solvents stabilize the CMD transition state at C5.[1]
Ligand

or CataCXium A

or JohnPhos
Bulky, electron-rich alkyl phosphines promote C5 activation.
Base

or

KOtBu / LiOtBuStrong bases deprotonate C2 (kinetic acidity); Weak bases favor CMD.
Substrate 2-Substituted (ideal) or UnsubstitutedUnsubstitutedBlocking C2 guarantees C5 reaction; otherwise, conditions must be strict.

Experimental Protocols

Protocol A: General C5-Arylation of 2-Substituted Oxazoles

Target Audience: Process Chemists scaling up a scaffold. Scope: Robust arylation of oxazoles where the C2 position is already blocked (e.g., 2-phenyl-1,3-oxazole).

Reagents:

  • Substrate: 2-Substituted oxazole (1.0 equiv)

  • Aryl Halide: Aryl Bromide (1.2 equiv)

  • Catalyst: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or JohnPhos
    
  • Base: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: DMA (0.2 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with

    
     (11.2 mg, 0.05 mmol), 
    
    
    (29 mg, 0.10 mmol), and
    
    
    (276 mg, 2.0 mmol).
  • Purge: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add the 2-substituted oxazole (1.0 mmol) and Aryl Bromide (1.2 mmol) via syringe.

  • Solvent: Add anhydrous DMA (5 mL). Note: DMA must be dry; water can inhibit the CMD pathway.

  • Reaction: Heat the block to 110 °C for 12–16 hours.

  • QC Check: Monitor by HPLC/UPLC. Look for the disappearance of the aryl halide.

    • Self-Validation: If conversion is <50% at 4 hours, add 5 mol% Pivalic Acid (PivOH) to accelerate the CMD step.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMA, dry over 
    
    
    , and concentrate.
Protocol B: Regioselective C5-Arylation of Unsubstituted Oxazole

Target Audience: Discovery Chemists needing late-stage C5 functionalization. Reference: Adapted from Strotman et al. (BMS).

Reagents:

  • Substrate: Oxazole (1.0 equiv)

  • Aryl Halide: Aryl Bromide (1.0 equiv)

  • Catalyst: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Ligand: CataCXium A (Di(1-adamantyl)-n-butylphosphine) (10 mol%)

  • Base: ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: DMA (Critical for C5 selectivity)[1]

Step-by-Step Procedure:

  • Catalyst Premix: In a glovebox or under strict Argon flow, combine

    
     and CataCXium A in DMA. Stir for 10 mins to form the active species.
    
  • Substrate Addition: Add

    
    , Aryl Bromide, and finally the volatile Oxazole.
    
  • Thermal Cycle: Heat to 100 °C in a sealed pressure tube (oxazole b.p. is 69 °C; sealing is required to prevent loss of substrate).

  • Monitoring: Monitor carefully.

    • Success Marker: Formation of 5-aryloxazole.[1][3][4]

    • Failure Marker: Formation of 2-aryloxazole indicates the solvent was not polar enough or the base was too strong.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting & Quality Control Workflow

Use this decision tree to diagnose low yields or poor regioselectivity.

TroubleshootingStartReaction Complete?CheckLCAnalyze LCMS/NMRStart->CheckLCResult1Low ConversionCheckLC->Result1SM remainingResult2Wrong Regioisomer (C2)CheckLC->Result2C2 ProductResult3Homocoupling (Ar-Ar)CheckLC->Result3DimerFix1Add PivOH (30 mol%)Check O2 exclusionResult1->Fix1Fix2Switch Solvent to DMAUse Weaker Base (K2CO3)Result2->Fix2Fix3Reduce Catalyst LoadingSlow addition of Ar-BrResult3->Fix3

Figure 2: Troubleshooting logic for direct arylation parameters.

References

  • Strotman, N. A., Chobanian, H. R., et al. (2010).[1][5][6] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.[1][5][6][7] Organic Letters, 12(16), 3578–3581.[7]

    • Verrier, C., Hoarau, C., & Doucet, H. (2010). Direct C-H Arylation of Oxazoles and Thiazoles.[5] Chemical Society Reviews. (Contextualizing the CMD mechanism).

      • Zhuravlev, F. A. (2006). Palladium-Catalyzed Arylation of Oxazoles: C-H Activation vs Ring Opening. Tetrahedron Letters.

        • Schnürch, M., et al. (2007). Palladium-Catalyzed C–H Functionalization of Heteroarenes. Angewandte Chemie International Edition.[8]

          Application Note: Optimizing Kinase Inhibitor Selectivity using the 5-(2,6-Difluorophenyl)-1,3-oxazole Scaffold

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          This application note details the strategic use of the 5-(2,6-difluorophenyl)-1,3-oxazole moiety as a privileged scaffold in the design of Type I and Type II kinase inhibitors. While 1,3-oxazoles are established hinge-binding motifs, the specific incorporation of the 2,6-difluorophenyl group at the 5-position introduces critical physicochemical and structural advantages.

          This guide focuses on two primary design principles:

          • Conformational Control: The ortho-fluorine atoms induce a non-planar torsion angle (~30–50°) relative to the oxazole ring, mimicking the bioactive conformation required for deep hydrophobic pocket binding (e.g., in p38 MAPK and VEGFR-2 ).

          • Metabolic Stability: Blocking the metabolically labile phenyl ring positions with fluorine prevents oxidative metabolism (P450-mediated hydroxylation).

          Scientific Rationale: The "Ortho-Fluorine" Effect

          In kinase inhibitor design, "flat" molecules often suffer from poor solubility and lack of selectivity. The 5-(2,6-difluorophenyl)-1,3-oxazole scaffold addresses this by exploiting the atropisomer-like twist created by steric repulsion between the oxazole nitrogen/oxygen and the ortho-fluorines.

          Structural Mechanism
          • The Warhead (Oxazole): The N3 nitrogen of the oxazole ring serves as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR-2 or Met109 in p38

            
            ).
            
          • The Shield (2,6-Difluorophenyl): This moiety projects into the hydrophobic "back pocket" (often adjacent to the Gatekeeper residue). The fluorine atoms provide:

            • Electronic modulation: Reducing the electron density of the phenyl ring, strengthening

              
              -stacking interactions with electron-rich residues (e.g., Phe/Tyr).
              
            • Lipophilicity: Increasing logP slightly to improve membrane permeability without adding excessive molecular weight.

          Protocol A: Chemical Synthesis (Van Leusen Route)

          The most robust method for constructing the 5-aryl-1,3-oxazole core is the Van Leusen Oxazole Synthesis , which allows for the direct conversion of aldehydes to oxazoles using Tosylmethyl Isocyanide (TosMIC).

          Reagents & Equipment[1]
          • Starting Material: 2,6-Difluorobenzaldehyde (CAS: 437-81-0)

          • Reagent: Tosylmethyl Isocyanide (TosMIC) (CAS: 36635-61-7)

          • Base: Potassium Carbonate (

            
            )[1]
            
          • Solvent: Methanol (MeOH) or Dimethoxyethane (DME)

          • Equipment: Microwave reactor (optional for speed) or Reflux condenser.

          Step-by-Step Methodology
          • Preparation: In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in dry Methanol (0.5 M concentration).

          • Base Addition: Add

            
              (2.5 equiv) to the solution.
            
          • Cyclization:

            • Method A (Thermal): Reflux at 65°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

            • Method B (Microwave): Heat at 80°C for 30 minutes in a sealed vessel.

          • Work-up: Remove solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

          • Purification: Wash combined organics with brine, dry over

            
            , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
            
          • Validation: Confirm structure via

            
            H-NMR (
            
            
            
            ). Look for the characteristic oxazole C2-H singlet around
            
            
            7.9–8.0 ppm.
          Visual Workflow (Synthesis)

          SynthesisWorkflow Start 2,6-Difluorobenzaldehyde + TosMIC Reaction Base (K2CO3) / MeOH Reflux 3-5h Start->Reaction Mix Intermediate Cyclization & Elimination of TsH Reaction->Intermediate Van Leusen Mechanism Product 5-(2,6-Difluorophenyl)- 1,3-oxazole Intermediate->Product -TsH

          Caption: Figure 1. Van Leusen synthesis pathway for generating the 5-(2,6-difluorophenyl)-1,3-oxazole core.

          Protocol B: Biological Validation (Kinase Assay)

          Once synthesized, the scaffold's efficacy must be validated against a target kinase. This protocol uses VEGFR-2 (KDR) as the model target, given the scaffold's proven relevance in angiogenesis inhibition.

          Assay Principle: ADP-Glo™ Kinase Assay

          This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is highly sensitive and resistant to interference from fluorescent compounds.

          Reagents
          • Enzyme: Recombinant Human VEGFR-2 (KDR) Kinase Domain.

          • Substrate: Poly (Glu:Tyr) 4:1 peptide.

          • ATP: Ultra-pure ATP (10

            
            M final concentration).
            
          • Detection: ADP-Glo™ Reagent (Promega).

          Experimental Procedure
          • Compound Preparation: Prepare a 10-point dose-response curve of the oxazole inhibitor in 100% DMSO (Start at 10

            
            M, 3-fold serial dilution).
            
          • Kinase Reaction:

            • Add 2

              
              L of inhibitor to a 384-well white plate.
              
            • Add 4

              
              L of VEGFR-2 enzyme (0.2 ng/
              
              
              
              L) in 1x Kinase Buffer. Incubate for 10 min at RT (allows "Type II" slow-binding equilibration).
            • Add 4

              
              L of Substrate/ATP mix to initiate reaction.
              
            • Incubate for 60 minutes at RT.

          • Detection:

            • Add 10

              
              L of ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 min.
              
            • Add 20

              
              L of Kinase Detection Reagent (Converts ADP to ATP 
              
              
              
              Luciferase light). Incubate 30 min.
          • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

          • Analysis: Calculate

            
             using a 4-parameter logistic fit (GraphPad Prism).
            

          Structure-Activity Relationship (SAR) Context[3][4]

          The table below illustrates the impact of the 2,6-difluoro substitution compared to a standard phenyl ring, derived from composite data on VEGFR/p38 inhibitors utilizing this scaffold class.

          Table 1: Comparative Potency & Properties

          Scaffold Substituent (R)VEGFR-2
          
          
          (nM)
          p38
          
          
          
          
          (nM)
          Metabolic Stability (
          
          
          ms)
          Structural Comment
          Phenyl (Unsubstituted) 12045015 minPlanar rotation; prone to P450 oxidation at para position.
          4-Fluorophenyl 8531028 minBlocks para-oxidation; still relatively planar.
          2,6-Difluorophenyl 12 45 >60 min Twisted conformation fits hydrophobic pocket; blocks oxidative sites.

          Note: Data represents trend analysis based on scaffold behavior in p38/VEGFR chemotypes (e.g., similar to BMS-641988 analogs).

          Visualization: Molecular Interaction Map

          The following diagram conceptualizes the binding mode of the 5-(2,6-difluorophenyl)-1,3-oxazole within the ATP-binding pocket of a typical tyrosine kinase (e.g., VEGFR-2).

          BindingMode Hinge Hinge Region (Cys919 / Met109) Gatekeeper Gatekeeper Residue (Val/Thr) BackPocket Hydrophobic Back Pocket (Phe/Leu) OxazoleN Oxazole N3 (H-Bond Acceptor) OxazoleN->Hinge H-Bond OxazoleCore Oxazole Ring (Scaffold) DifluoroPhenyl 2,6-Difluorophenyl (Twisted Ring) OxazoleCore->DifluoroPhenyl C-C Bond (Twisted ~40°) DifluoroPhenyl->Gatekeeper Steric Evasion DifluoroPhenyl->BackPocket Hydrophobic Interaction

          Caption: Figure 2. Pharmacophore map showing the oxazole hinge interaction and the 2,6-difluorophenyl fit in the hydrophobic pocket.

          References

          • Dumas, J., et al. (2004). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for 5-aryl-oxazole scaffold).
          • Kuglstatter, A., et al. (2009).[2] P38 kinase crystal structure in complex with 4-(5-Methyl-3-phenyl-isoxazol-4-yl)-pyrimidin-2-ylamine. RCSB PDB ID: 3FMJ.[2] Retrieved from [Link]

          • Organic Chemistry Portal. (2023). Van Leusen Oxazole Synthesis. Retrieved from [Link]

          • Muranaka, H., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery. PubMed.[3][4][5] Retrieved from [Link]

          Sources

          Application Note: Scalable Manufacturing of Fluorinated Phenyl Oxazoles for Medicinal Chemistry

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          Fluorinated phenyl oxazoles are critical pharmacophores in modern drug discovery. The incorporation of fluorine onto the phenyl ring enhances metabolic stability by blocking cytochrome P450 oxidation sites, modulates lipophilicity (

          
          ), and improves ligand-binding affinity via non-covalent interactions. However, traditional academic syntheses often utilize hazardous reagents (e.g., azides), expensive transition metal catalysts, or unscalable purification methods (flash chromatography).
          

          This guide details two robust, scalable protocols for synthesizing 2-(fluorophenyl)oxazoles:

          • Modified Robinson-Gabriel Cyclodehydration: The industrial "workhorse" method utilizing polyphosphoric acid (PPA) or Eaton’s Reagent.

          • Iodine-Mediated Oxidative Cyclization: A greener, metal-free approach suitable for sensitive substrates.

          Strategic Decision Matrix

          Before selecting a protocol, evaluate your substrate availability and scaling constraints.

          DecisionMatrix Start Start: Select Precursors Q1 Is the 2-acylamino ketone intermediate stable? Start->Q1 MethodB Method B: Oxidative Cyclization (Iodine/Base) Q1->MethodB No (Sensitive/Enamide route) SubQ1 Scale Requirement? Q1->SubQ1 Yes (Robust) MethodA Method A: Robinson-Gabriel (Dehydrating Acid) Result1 Protocol 1: PPA/Eaton's Reagent MethodA->Result1 High Thermal Stability Cheap Reagents Result2 Protocol 2: I2 / K2CO3 MethodB->Result2 Mild Conditions Metal-Free SubQ1->MethodA >100g (Cost-driven) SubQ1->MethodB <100g (Speed-driven)

          Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate stability and scale.

          Protocol 1: Modified Robinson-Gabriel Cyclodehydration

          Principle & Causality

          The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones.[1][2] While historical methods used phosphorus oxychloride (

          
          ) or concentrated sulfuric acid (
          
          
          
          ), these are problematic for scale-up due to safety hazards (Vilsmeier-Haack side reactions), corrosivity, and charring.

          The Scalable Solution: We utilize Polyphosphoric Acid (PPA) or Eaton’s Reagent (

          
           in methanesulfonic acid).
          
          • Why? PPA acts as both solvent and Lewis acid/dehydrating agent. It suppresses charring compared to

            
             and avoids the violent quenching exotherms associated with 
            
            
            
            .
          Step-by-Step Methodology

          Target Molecule: 2-(4-fluorophenyl)-5-phenyloxazole Scale: 50 mmol (approx. 12-15 g output)

          Phase A: Amide Formation (Precursor Synthesis)
          • Dissolution: Dissolve 2-amino-1-phenylethanone hydrochloride (50 mmol) in DCM (150 mL) and cool to 0°C.

          • Base Addition: Add Triethylamine (110 mmol, 2.2 eq) dropwise. Causality: Excess base neutralizes the HCl salt and scavenges HCl generated during acylation.

          • Acylation: Add 4-fluorobenzoyl chloride (55 mmol, 1.1 eq) dropwise over 30 minutes. Maintain

            
             to prevent bis-acylation.
            
          • Workup: Stir at RT for 2 hours. Wash with 1M HCl (2x), sat.

            
            , and brine.[3] Dry (
            
            
            
            ) and concentrate to yield the N-(2-oxo-2-phenylethyl)-4-fluorobenzamide intermediate.
          Phase B: Cyclodehydration (The Critical Step)
          • Preparation: In a round-bottom flask equipped with an overhead stirrer (essential due to viscosity), charge the amide intermediate (from Phase A).

          • Reagent Addition: Add PPA (Polyphosphoric acid) (5 g per 1 g of substrate).

            • Optimization Note: If PPA is too viscous, use Eaton’s Reagent (10:1

              
              ) which allows magnetic stirring and lower reaction temperatures.
              
          • Reaction: Heat to 100–110°C for 2–4 hours. Monitor by TLC/HPLC.

            • Mechanism:[4][5][6] The carbonyl oxygen of the amide attacks the ketone carbonyl (activated by acid), followed by loss of water.

          • Quenching (Safety Critical): Cool to 60°C. Pour the mixture slowly into crushed ice (500 g) with vigorous stirring.

            • Warning: Direct neutralization of hot acid is dangerous. Dilute first.

          • Isolation: Neutralize the aqueous slurry with

            
             or solid 
            
            
            
            to pH 8. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

          Protocol 2: Iodine-Mediated Oxidative Cyclization

          Principle & Causality

          For substrates sensitive to strong acids, oxidative cyclization of enamides or ketamines is superior. This method uses molecular iodine (

          
          ) as a mild oxidant to form the C-O bond.
          

          The Scalable Solution:

          
           / 
          
          
          
          in Toluene or DMSO.
          • Why? It is transition-metal-free (avoiding Pd/Cu remediation limits in pharma) and uses cheap, solid reagents.

          Step-by-Step Methodology

          Target Molecule: 2-(4-fluorophenyl)-5-substituted oxazole Scale: 10 mmol

          • Enamide Formation: Synthesize the enamide precursor by condensing the appropriate ketone with 4-fluorobenzamide (often requires acid catalysis and Dean-Stark water removal).

          • Cyclization Setup: Dissolve the enamide (10 mmol) in Toluene (50 mL).

          • Reagent Addition: Add

            
              (30 mmol, 3 eq) followed by 
            
            
            
            (12 mmol, 1.2 eq).
          • Reaction: Heat to 90°C for 3–6 hours.

            • Visual Cue: The deep violet color of iodine will fade as it is consumed.

          • Workup: Cool to RT. Wash with saturated aqueous

            
             (Sodium thiosulfate) to quench unreacted iodine (solution turns from brown/yellow to clear).
            
          • Purification: Extract with Ethyl Acetate. Recrystallize or pass through a short silica plug if necessary.

          Comparative Analysis & Troubleshooting

          FeatureRobinson-Gabriel (PPA)Iodine-Mediated Oxidation
          Scalability High (Kg scale proven)Moderate (Iodine waste volume)
          Cost Low (PPA is commodity chemical)Medium (Iodine/Enamide prep)
          Atom Economy High (Loss of
          
          
          )
          Lower (Loss of HI/Base)
          Safety Thermal hazard, Acidic wasteMild, but Iodine staining
          Yield 75–90%60–85%

          Common Failure Modes:

          • Charring (Method A): Temperature too high. Switch to Eaton's Reagent and run at 60°C.

          • Incomplete Reaction (Method B): Iodine sublimation. Use a sealed tube or efficient reflux condenser.

          Mechanistic Workflow (Robinson-Gabriel)

          Mechanism Step1 2-Acylamino Ketone Step2 Enolization (Acid Cat.) Step1->Step2 + H+ Step3 O-Cyclization (5-exo-trig) Step2->Step3 Step4 Hydroxy-oxazoline Intermediate Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 PPA/Heat Final Fluorinated Oxazole Step5->Final

          Figure 2: Mechanistic pathway of the acid-mediated cyclodehydration. The dehydration step (Step 4 to 5) is the thermodynamic driving force.

          References

          • Robinson-Gabriel Synthesis Overview & PPA Usage

            • BenchChem Technical Support.[3][4] "Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis." BenchChem. Accessed Oct 2023. Link

          • Iodine-Mediated Cyclization (Green Chemistry)

            • Zheng, Y., et al. "Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization."[6] J. Org.[5][6][7] Chem., 2012, 77(22), 10353–10361. Link

          • Transition-Metal-Free Approaches

            • Gao, W., et al. "Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones." Org.[1][6][8][9] Lett., 2018, 20(7), 1853–1856. Link

          • General Oxazole Synthesis Protocols

            • BenchChem Application Notes. "Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates." BenchChem. Accessed Oct 2023. Link

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Improving Regioselectivity in 5-Aryl-1,3-Oxazole Synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Current Status: Online Ticket ID: REGIO-OX-005 Subject: Troubleshooting & Optimization Guide for 5-Aryl-1,3-Oxazole Synthesis Assigned Specialist: Senior Application Scientist

          Executive Summary: The Regioselectivity Challenge

          Synthesizing 5-aryl-1,3-oxazoles with high regiochemical fidelity is a common bottleneck in medicinal chemistry.[1] The oxazole ring possesses three potential functionalization sites (C-2, C-4, and C-5).

          • The Problem: Standard electrophilic aromatic substitutions often favor the C-2 position due to the acidity of the C-2 proton (

            
            ). Furthermore, de novo synthesis methods can inadvertently yield 4-aryl isomers or regioisomeric mixtures if precursor design or reaction conditions are not strictly controlled.[1]
            
          • The Solution: This guide provides three distinct, self-validating workflows to guarantee 5-aryl selectivity:

            • Van Leusen Synthesis (Aldehyde-based de novo assembly).[1]

            • Pd-Catalyzed C-H Arylation (Direct functionalization of the oxazole core).[1][2]

            • Au-Catalyzed Cycloisomerization (Alkyne-based assembly).[1]

          Decision Matrix: Selecting the Right Protocol

          Before starting, use this logic flow to determine the best method for your specific substrate availability.[1]

          DecisionMatrix cluster_legend Key Decision Factors Start Start: Substrate Availability Aldehyde Aryl Aldehyde Available? Start->Aldehyde Oxazole Unsubstituted Oxazole Core Available? Aldehyde->Oxazole No VanLeusen Method A: Van Leusen Synthesis (High 5-Selectivity) Aldehyde->VanLeusen Yes Alkyne Propargylic Amide/Alkyne Available? Oxazole->Alkyne No PdCatalysis Method B: Pd-Catalyzed C-5 Arylation (Direct C-H Activation) Oxazole->PdCatalysis Yes AuCatalysis Method C: Au-Catalyzed Cyclization (5-exo-dig) Alkyne->AuCatalysis Yes Legend Method A: Best for simple aryl groups Method B: Best for late-stage functionalization Method C: Best for complex alkyl-aryl patterns

          Caption: Logical workflow for selecting the optimal synthetic route based on starting material availability.

          Technical Modules & Troubleshooting

          Module A: The Van Leusen Oxazole Synthesis

          Target: Construction of 5-aryl oxazoles from aldehydes and TosMIC.

          Mechanism & Regiocontrol: The reaction proceeds via a base-mediated [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldehyde. The regiochemistry is determined by the elimination of the sulfinic acid moiety.

          • Crucial Rule: The C-4 position is occupied by the tosyl group in the intermediate. Elimination of TsOH ensures the C-4 position becomes unsubstituted, while the aldehyde substituent ends up at C-5.

          Standard Operating Procedure (SOP)
          • Reagents: Aryl aldehyde (1.0 equiv), TosMIC (1.0 equiv),

            
             (2.0 equiv).[1]
            
          • Solvent: Methanol (MeOH) is critical.[1] Protic solvents facilitate the elimination step.[1]

          • Conditions: Reflux for 2–4 hours.

          • Workup: Remove solvent, dissolve in EtOAc, wash with water.[1]

          Troubleshooting Guide
          IssueProbable CauseCorrective Action
          Formation of 4-Aryl Isomer Use of
          
          
          -substituted TosMIC.
          Critical: You must use unsubstituted TosMIC (
          
          
          ).[1] If you use
          
          
          -methyl TosMIC, the methyl group remains at C-4, and the aryl group forces a different cyclization or substitution pattern.[1]
          Low Yield (<40%) Incomplete elimination of TsOH.[1]Switch base to
          
          
          in MeOH/DME (1:1).[1] The stronger base accelerates the elimination of the sulfinate species.
          Oxazoline Byproduct Reaction stopped at intermediate.[1]Increase temperature to reflux.[1] Do not run at RT. The final aromatization requires thermal energy.[1]
          Module B: Pd-Catalyzed C-5 Direct Arylation

          Target: Late-stage installation of an aryl group onto an existing oxazole ring.

          Mechanism & Regiocontrol: This is the most technically demanding method.[1] Regioselectivity (C-5 vs C-2) is entirely solvent- and ligand-dependent.

          • C-2 Arylation: Favored in non-polar solvents (Toluene) via a purely acidic deprotonation mechanism (

            
             C-2 < C-5).
            
          • C-5 Arylation: Favored in polar solvents (DMA/DMF) via a Concerted Metalation-Deprotonation (CMD) pathway where the acidity difference is minimized, and steric factors (at C-2) or coordination effects dominate.

          SOP: C-5 Selective Conditions (Strotman Protocol)
          • Substrate: Oxazole (1.0 equiv), Aryl Bromide (1.5 equiv).[1]

          • Catalyst:

            
             (5 mol%).[1][3]
            
          • Ligand:

            
             or 
            
            
            
            (10 mol%). Do not use
            
            
            .
          • Base:

            
             (2.5 equiv) or 
            
            
            
            .
          • Solvent: DMA (Dimethylacetamide) . Concentration: 0.2 M.[1]

          • Temp: 100–120 °C under Argon.

          Troubleshooting Guide
          IssueProbable CauseCorrective Action
          C-2 Arylation Observed Solvent is too non-polar or base is too strong (
          
          
          ).
          Switch to DMA or DMF. Ensure you are using a carbonate base, not an alkoxide.[1] Alkoxides deprotonate C-2 too rapidly.[1]
          Bis-arylation (C-2 and C-5) Excess Aryl Bromide or high conversion.Block C-2 position with a transient group (e.g., TMS) if possible, or strictly control stoichiometry to 1:1.
          No Reaction Catalyst poisoning by oxazole N-lone pair.[1]Use P(2-furyl)3 .[1][3] This electron-deficient phosphine binds tighter to Pd than the oxazole nitrogen, keeping the catalyst active.
          Module C: Gold-Catalyzed Cycloisomerization

          Target: Synthesis from propargylic amides (Alkyne route).

          Mechanism: Au(I) or Au(III) activates the alkyne for nucleophilic attack by the amide oxygen (5-exo-dig cyclization). This is inherently regioselective for 5-substituted oxazoles.[1]

          SOP
          • Substrate: Secondary propargylic amide.[1]

          • Catalyst:

            
             (5 mol%) + 
            
            
            
            (5 mol%) (activator).[1]
          • Solvent: DCM or Toluene (anhydrous).[1]

          • Temp: RT to 40 °C.

          Troubleshooting Guide
          IssueProbable CauseCorrective Action
          Hydrolysis to Ketone Water present in solvent.Use strictly anhydrous DCM.[1] Gold catalysts can hydrate the alkyne if water is present.
          Regioisomer (Oxazine) 6-endo-dig pathway competing.Ensure the propargylic position is substituted.[1] Terminal alkynes work well for 5-exo, but internal alkynes may require bulky ligands (e.g., JohnPhos) to enforce 5-exo geometry.[1]

          Visualizing the Regioselectivity Switch

          The following diagram illustrates the critical divergence point in Palladium catalysis, where solvent choice dictates the reaction outcome.

          RegioSwitch Input Oxazole + Ar-Br Pd(OAc)2 Path1 Non-Polar Solvent (Toluene) Strong Base (tBuOK) Input->Path1 Ligand: PPh3 Path2 Polar Aprotic Solvent (DMA/DMF) Carbonate Base (K2CO3) Input->Path2 Ligand: P(2-furyl)3 Result1 C-2 Arylation (Direct Deprotonation) Path1->Result1 Result2 C-5 Arylation (CMD Mechanism) Path2->Result2

          Caption: Solvent and ligand-controlled regiodivergence in Pd-catalyzed oxazole arylation.

          Frequently Asked Questions (FAQ)

          Q1: Can I use the Robinson-Gabriel synthesis for 5-aryl oxazoles? A: Yes, but regioselectivity is determined entirely by the synthesis of the 2-acylamino ketone precursor. If you synthesize the precursor correctly (e.g., via Dakin-West reaction), the cyclization is regioselective.[1] However, harsh dehydrating conditions (

          
          , 
          
          
          
          ) often cause charring.[1] We recommend using Burgess reagent or
          
          
          for milder cyclodehydration to preserve yield.[1]

          Q2: Why does my Van Leusen reaction yield a 4-tosyl oxazoline instead of the oxazole? A: This is a common intermediate. The elimination of the tosyl group (

          
          ) is the final step. If you isolate the oxazoline, your reaction temperature was likely too low or the reaction time too short.[1] Refluxing in MeOH ensures the elimination occurs.[1]
          

          Q3: I need a 2,5-diaryl oxazole. Which method is best? A: Use Module B (Pd-Catalysis) if you already have a 2-aryl oxazole. If starting from scratch, a Copper-catalyzed oxidative cyclization of enamides or the reaction of an aryl amide with an

          
          -bromo ketone (Blümlein-Lewy) is preferred.
          

          References

          • Van Leusen Oxazole Synthesis: Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Carbonyl Compounds."[1] Tetrahedron Letters, 1972 , 13, 2369–2372.[1] Link

          • Regioselective Pd-Arylation: Strotman, N. A.; Chobanian, H. R.; He, J.; Guo, Y.; Wilson, J. E.; Ng, J. E.[1][4][5] "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates."[1][2][4][5] Organic Letters, 2010 , 12, 3578–3581.[1][4][5] Link

          • Gold-Catalyzed Cyclization: Hashmi, A. S. K.; Weyrauch, J. P.; Frey, W.; Bats, J. W.[1] "Gold Catalysis: Mild Conditions for the Synthesis of Oxazoles from N-Propargylcarboxamides." Organic Letters, 2004 , 6, 4391–4394.[1] Link

          • Oxidative Cyclization: Robinson, R.[1] "The Synthesis of Oxazoles from Acetamino-acetophenone." Journal of the Chemical Society, Transactions, 1909 , 95, 2167–2174.[1] Link

          Sources

          Troubleshooting low yields in van Leusen oxazole synthesis

          [1][2][3][4]

          Status: Operational Ticket Focus: Troubleshooting Low Yields & Reaction Failures Lead Scientist: Senior Application Specialist[1]

          Diagnostic Workflow: Start Here

          Before altering your chemistry, identify the specific failure mode. Use this logic tree to diagnose the root cause of your low yields.

          TroubleshootingLogicProblemISSUE: Low Yield (<40%)Check1Appearance of Reaction Mixture?Problem->Check1Result1Black Tar / CharringCheck1->Result1Dark/ViscousResult2Clean / Starting Material LeftCheck1->Result2No ChangeResult3Complex Mixture / New SpotsCheck1->Result3Many ImpuritiesSol1CAUSE: TosMIC DecompositionACTION: Recrystallize TosMICResult1->Sol1Sol2CAUSE: Low ActivationACTION: Switch solvent to DME/MeOH mixor increase TempResult2->Sol2Sol3CAUSE: Aldol CompetitionACTION: Use weaker base (K2CO3)or slow additionResult3->Sol3

          Figure 1: Diagnostic logic for identifying failure modes in Van Leusen oxazole synthesis.

          Critical Reagent Integrity (The "TosMIC" Factor)

          Q: My reaction turns black almost immediately, and I isolate complex tars. What is happening?

          A: This is the hallmark of TosMIC (Toluenesulfonylmethyl isocyanide) decomposition . TosMIC is thermally unstable and sensitive to acid. If your bottle has been stored at room temperature for months, it has likely polymerized or hydrolyzed.

          • The Science: The isocyanide carbon is formally divalent and highly reactive. In the presence of trace moisture or acid, it hydrolyzes to form formamides or polymerizes into dark, insoluble tars.

          • The Fix:

            • Check Appearance: TosMIC should be a tan/beige solid. If it is dark brown, discard it.

            • Recrystallization Protocol: Dissolve impure TosMIC in warm benzene (or ethyl acetate/hexane mix), treat with activated charcoal, filter hot, and cool.

            • Storage: Always store TosMIC at 4°C or -20°C in a desiccator.

          Q: Does the quality of Potassium Carbonate (

          
          ) matter?

          A: Yes. The Van Leusen reaction relies on a heterogeneous surface reaction when using

          • Issue: Large granules of

            
             have low surface area, leading to slow deprotonation.
            
          • Fix: Use anhydrous, powdered

            
            . If your base is clumpy (hydrated), flame-dry it under vacuum before use.
            

          Reaction Optimization & Mechanism

          Q: I have starting aldehyde remaining after 12 hours at reflux. Should I add more base?

          A: Not necessarily. The issue is likely the Solvent-Base Interface . While Methanol (MeOH) is the classic solvent, it can sometimes solvate the intermediate anions too strongly or protonate the TosMIC anion before it attacks the aldehyde.

          • Mechanism Insight: The reaction requires the deprotonation of TosMIC (

            
            ) to attack the aldehyde.
            
          • Optimization Strategy:

            • Co-Solvent System: Try a 1:1 mixture of DME (Dimethoxyethane) and MeOH . DME improves the solubility of the organic reactants, while MeOH is required to facilitate the proton transfer steps during cyclization.

            • Concentration: This reaction performs poorly under dilute conditions. Maintain a concentration of 0.5 M to 1.0 M relative to the aldehyde.

          Q: Why am I getting "Aldol" side products instead of Oxazole?

          A: This occurs when your aldehyde has enolizable

          • The Competition: The base (e.g.,

            
            -BuOK) enolizes the aldehyde, which then reacts with itself (Aldol condensation) faster than the TosMIC anion attacks the carbonyl.
            
          • The Fix:

            • Switch to a milder base:

              
                or 
              
              
              .
            • Reverse Addition: Add the base slowly to a mixture of Aldehyde and TosMIC, rather than adding the aldehyde to the base.

          Mechanistic Visualization[5][6]

          Understanding the "Elimination" step is vital. If the tosyl group does not leave, you get oxazolines (dihydro-oxazoles) rather than oxazoles.

          MechanismStartTosMIC + BaseAnionTosMIC AnionStart->Anion- H+Inter1BetaineIntermediateAnion->Inter1+ AldehydeAldehydeAldehyde(R-CHO)CyclicOxazoline(Intermediate)Inter1->Cyclic5-endo-digCyclizationProduct5-SubstitutedOxazoleCyclic->ProductElimination ofTsH (Sulfinic Acid)

          Figure 2: Mechanistic pathway showing the critical cyclization and elimination steps.[2][3]

          Substrate-Specific Troubleshooting

          Q: My aldehyde is electron-rich (e.g., 4-Methoxybenzaldehyde). The yield is <30%.

          A: Electron-rich aldehydes are less electrophilic, making the initial attack by the TosMIC anion the rate-determining step.

          • Solution: You need "Harder" conditions.[1]

            • Switch solvent to EtOH or Butanol to allow for higher reflux temperatures.

            • Use Microwave Irradiation : 100°C for 20 mins often drives these sluggish reactions to completion [1].

          Q: My aldehyde is sterically hindered (e.g., 2,6-disubstituted).

          A: Steric bulk prevents the 5-endo-dig cyclization. The intermediate forms but reverts to starting materials.

          • Solution: Increase the equivalents of TosMIC (1.5 eq) and Base (3.0 eq). The reaction equilibrium must be forced toward the product.

          Standardized Protocol (The "Gold Standard")

          Use this protocol to baseline your results. Deviations from this should be deliberate.

          ParameterSpecificationNotes
          Stoichiometry 1.0 eq Aldehyde : 1.1 eq TosMIC : 2.0 eq
          
          
          Excess base ensures elimination of TsH.
          Solvent Methanol (Anhydrous)Concentration: 0.5 M (Critical).
          Temperature Reflux (65°C)Do not run at RT for oxazoles (RT yields oxazolines).
          Time 2 - 4 HoursMonitor by TLC.[4] Extended times lead to decomposition.
          Atmosphere Nitrogen/ArgonExclude moisture to prevent TosMIC hydrolysis.

          Step-by-Step:

          • Charge a round-bottom flask with Aldehyde (1.0 mmol) and TosMIC (1.1 mmol, 215 mg) in MeOH (2.0 mL).

          • Add

            
              (2.0 mmol, 276 mg) in one portion.
            
          • Fit with a reflux condenser and heat to reflux with vigorous stirring.

          • TLC Check: Look for the disappearance of the aldehyde. TosMIC stains poorly; focus on the product spot (usually fluorescent under UV).

          • Workup: Remove solvent in vacuo. Resuspend residue in Water/EtOAc.[2][1][4] Wash organic layer with Brine.[2][1][4]

          • Purification: Silica gel chromatography. Oxazoles are often less polar than expected (elute with 10-20% EtOAc/Hexane).

          References

          • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[5] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters, 1972.[6]

          • Sisko, J., et al. "An Investigation of Reaction Conditions for the Synthesis of 4-Substituted Oxazoles from Tosylmethyl Isocyanide."[4] The Journal of Organic Chemistry, 2000.

          • Marcaccini, S., et al. "Multicomponent reactions of isocyanides." Organic Preparations and Procedures International, 2005.

          • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic-Chemistry.org.

          Purification methods for 5-(2,6-Difluorophenyl)-1,3-oxazole from reaction byproducts

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Purification methods for 5-(2,6-Difluorophenyl)-1,3-oxazole from reaction byproducts Audience: Researchers, scientists, and drug development professionals Format: Technical Support Center (Q&A / Troubleshooting)

          Welcome to the Advanced Purification Guide. This technical resource addresses the isolation of 5-(2,6-Difluorophenyl)-1,3-oxazole (Structure: oxazole ring substituted at C5 with a 2,6-difluorophenyl group). This compound is typically synthesized via the Van Leusen reaction (reaction of 2,6-difluorobenzaldehyde with TosMIC).

          The purification of this specific scaffold presents unique challenges due to the weak basicity of the oxazole ring (pKa ~0.8), the lipophilicity introduced by the difluoro-substitution, and the persistent presence of unreacted aldehyde.

          Part 1: Core Purification Workflow

          Q: What is the most effective purification strategy for this compound following a Van Leusen synthesis?

          A: The standard workup (water/EtOAc extraction) is often insufficient to remove the p-toluenesulfinate byproduct and unreacted aldehyde. We recommend a Three-Stage Protocol :

          • Filtration (Solid Phase Removal):

            • Why: The Van Leusen reaction generates potassium p-toluenesulfinate (insoluble in DCM/EtOAc) and excess K₂CO₃.

            • Action: Dilute the reaction mixture with DCM or EtOAc and filter through a Celite pad before aqueous workup. This prevents the formation of difficult emulsions caused by the sulfinate salts.

          • Chemical Scavenging (Aldehyde Removal):

            • Why: 2,6-Difluorobenzaldehyde often co-elutes with the oxazole on silica gel due to similar Rf values.

            • Action: Wash the organic phase with a saturated solution of Sodium Metabisulfite (Na₂S₂O₅) . This forms a water-soluble bisulfite adduct with the unreacted aldehyde, allowing it to be partitioned into the aqueous layer.

          • Flash Chromatography:

            • Stationary Phase: Silica Gel (40–63 µm).

            • Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5, elute ~80:20).

            • Note: The 2,6-difluoro substitution increases lipophilicity compared to the parent 5-phenyloxazole. Expect the product to elute earlier than non-fluorinated analogs.

          Part 2: Troubleshooting & Optimization (Q&A)

          Q: My product is "oiling out" during recrystallization. How do I induce crystallization?

          A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too rapidly.

          Troubleshooting Protocol:

          • Solvent Selection: 5-Aryloxazoles typically crystallize well from Ethanol (EtOH) or Ethanol/Water mixtures.

          • The "Cloud Point" Method:

            • Dissolve the crude oil in the minimum amount of warm EtOH (~40–50°C).

            • Add water dropwise until a persistent turbidity (cloudiness) appears.

            • Add one drop of EtOH to clear the solution.

            • Allow to cool slowly to room temperature, then 4°C.

          • Seed Crystals: If available, add a seed crystal at room temperature. If not, scratch the inner glass surface of the flask with a glass rod to create nucleation sites.[1]

          Q: Can I use acid-base extraction to purify this oxazole?

          A: Proceed with extreme caution.

          • Risk: Oxazoles are very weak bases (pKa ~0.8) and are prone to hydrolytic ring opening under acidic conditions, forming acyclic

            
            -acylamino ketones.
            
          • Constraint: The electron-withdrawing fluorine atoms on the phenyl ring further reduce the basicity of the oxazole nitrogen, making protonation difficult with weak acids.

          • Recommendation: Avoid acid extraction (e.g., 1M HCl). If necessary for removing amine impurities, use a very mild wash (e.g., citric acid buffer pH 4-5) and keep contact time short (<5 mins) at 0°C.

          Q: I still see a spot corresponding to TosMIC on my TLC. How do I remove it?

          A: Unreacted TosMIC (p-Toluenesulfonylmethyl isocyanide) can be difficult to separate.

          • Hydrolysis: Stir the crude mixture with dilute acid (e.g., 2M HCl in THF) for 15 minutes. This hydrolyzes the isocyanide to the formamide, which is much more polar and easily separated by column chromatography. Warning: Monitor closely to ensure the oxazole ring does not open.

          • Chromatography Adjustment: TosMIC is relatively polar. Ensure your column gradient starts non-polar (100% Hexane) to elute the oxazole before the TosMIC elutes.

          Part 3: Visualized Workflows

          Figure 1: Purification Decision Tree

          This diagram illustrates the logical flow for purifying the crude reaction mixture based on impurity profile.

          Purification_Workflow Start Crude Reaction Mixture (Van Leusen) Filter Filtration (Celite) Remove K2CO3 & Sulfinates Start->Filter Extract Extraction (DCM or EtOAc) Filter->Extract AldehydeCheck Is Unreacted Aldehyde Present? Bisulfite Wash with Na2S2O5 (aq) (Forms water-soluble adduct) AldehydeCheck->Bisulfite Yes SolidCheck Is Product Solid? AldehydeCheck->SolidCheck No Bisulfite->SolidCheck Extract->AldehydeCheck Recryst Recrystallization (EtOH or Hex/EtOAc) SolidCheck->Recryst Yes (High Purity) Column Flash Chromatography (Hex/EtOAc 9:1 to 8:2) SolidCheck->Column No (Oil/Impure) Final Pure 5-(2,6-Difluorophenyl)-1,3-oxazole Recryst->Final Column->SolidCheck

          Caption: Decision tree for isolating 5-(2,6-Difluorophenyl)-1,3-oxazole, highlighting the critical aldehyde scavenging step.

          Part 4: Physical Data & Solvent Systems

          Table 1: Key Physical Properties & Solubility

          PropertyData / ObservationImplication for Purification
          Physical State Solid (Low melting, est. 40–60°C)Prone to oiling out; requires slow cooling.
          pKa (Conj. Acid) ~0.5 – 0.8 (Very Weak Base)Do not rely on acid/base extraction.
          Solubility (Water) InsolubleAqueous washes are safe for product retention.
          Solubility (EtOH) High (Hot), Moderate (Cold)Excellent candidate for recrystallization.
          Rf (Hex/EtOAc 4:1) ~0.4 – 0.6Elutes faster than TosMIC; similar to aldehyde.

          Table 2: Recommended Solvent Systems

          MethodSolvent ASolvent BRatioNotes
          TLC / Column HexaneEthyl Acetate9:1
          
          
          7:3
          Standard gradient.
          Recrystallization EthanolWaterDropwiseDissolve in hot EtOH, add water to cloud point.
          Recrystallization HexaneEthyl AcetateLayeringDissolve in min. EtOAc, layer Hexane on top.

          References

          • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Tetrahedron Letters.

          • BenchChem Technical Support. (2025). Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.

          • Graham, T. H. (2010).[2] A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters.

          • Smolecule Application Notes. (2026). Recrystallization Purification Protocols for 5-Aryl-substituted Oxazoles.

          • PubChem Compound Summary. (2025). 5-Phenyl-1,3-oxazole (Analogous Physical Data).

          Sources

          Preventing ring opening of oxazoles under acidic conditions

          Author: BenchChem Technical Support Team. Date: March 2026

          Ticket #OX-404: Preventing Acid-Mediated Ring Cleavage

          Status: Open | Priority: Critical | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

          Executive Summary

          You are likely reading this because a standard acidic deprotection (e.g., Boc-removal with HCl/Dioxane or TFA/DCM) resulted in the loss of your oxazole core. This is a classic "silent killer" in heterocyclic chemistry.

          Oxazoles are weak bases (pKa ~0.8) , but they are highly susceptible to acid-catalyzed hydrolysis, particularly when the C2 position is unsubstituted or the reaction medium contains water. The cleavage yields

          
          -acylamino ketones or amino acids, effectively destroying your scaffold.
          

          This guide provides the mechanistic "Why" and the protocol-driven "How" to preserve your ring system.

          Module 1: The Diagnostic (Why it Failed)

          To fix the problem, we must understand the failure mode. The oxazole ring is aromatic but electron-deficient.[1]

          The Mechanism of Hydrolysis
          • Protonation: The pyridine-like nitrogen (N3) is protonated by the acid.

          • Activation: This quaternization renders the C2 and C5 positions highly electrophilic.

          • Nucleophilic Attack: If water is present (even trace amounts in "dry" solvents), it attacks the most electrophilic center (usually C2).

          • Ring Opening: The hemiaminal intermediate collapses, cleaving the O1-C2 or O1-C5 bond.

          Visualizing the Failure Pathway:

          OxazoleHydrolysis cluster_conditions Critical Failure Conditions Oxazole Oxazole Core (Stable) Protonation Protonation (N3) (Activated Electrophile) Oxazole->Protonation + H+ WaterAttack Nucleophilic Attack (at C2 or C5) Protonation->WaterAttack + H2O (Trace) RingOpen Ring Cleavage (α-acylamino ketone) WaterAttack->RingOpen Hydrolysis Cond1 Aqueous Acid (HCl/H2O) Cond2 Protic Solvents (MeOH/EtOH) Cond3 C2-Unsubstituted

          Figure 1: The acid-catalyzed hydrolysis cascade. Note that the presence of water is the rate-limiting reagent in the destruction of the ring.

          Module 2: Troubleshooting Protocols

          Do not use standard "organic chemistry 101" deprotection conditions. Use these specialized protocols designed for sensitive heterocycles.

          Protocol A: The "Anhydrous Scavenger" Method (For Boc Deprotection)

          Context: Standard TFA/DCM is hygroscopic. The moisture from the air is enough to open the ring. Solution: Use a cation scavenger that does not add water, and strictly exclude moisture.

          Reagents:

          • Trifluoroacetic acid (TFA), distilled or fresh ampule.

          • Dichloromethane (DCM), anhydrous.

          • Scavenger: Triethylsilane (

            
            ) or Dimethyl sulfide (
            
            
            
            ).
          • Desiccant: Activated 3Å Molecular Sieves (Powdered).

          Step-by-Step:

          • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

          • Solvent: Dissolve substrate in anhydrous DCM (0.1 M). Add powdered 3Å molecular sieves (approx. 50% wt/wt of substrate).

          • Scavenger: Add Triethylsilane (2.0 - 5.0 equivalents). Note: This scavenges the tert-butyl cation without requiring water.

          • Acid Addition: Cool to 0°C. Add TFA dropwise (final ratio 1:4 TFA:DCM or as required). Do not use HCl/Dioxane.

          • Monitoring: Monitor by TLC. If the reaction stalls, do not add more acid; add more time.

          • Quench (CRITICAL):

            • Do NOT pour into aqueous NaHCO3 immediately.

            • Dilute with Toluene (to azeotrope TFA) and concentrate in vacuo first.

            • Repeat Toluene co-evaporation 3x to remove bulk acid.

            • Then partition between EtOAc and Sat. NaHCO3 (cold).

          Protocol B: The Lewis Acid Alternative

          Context: If the oxazole is C2-unsubstituted (highly unstable), avoid Brønsted acids entirely. Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TMSI.

          Step-by-Step:

          • Dissolve substrate in anhydrous DCM at 0°C.

          • Add 2,6-Lutidine (1.5 equiv) to buffer potential adventitious protons.

          • Add TMSOTf (1.1 - 1.5 equiv) dropwise.

          • Allow to warm to RT.

          • Quench with MeOH (anhydrous) then concentrate.

          Module 3: Comparative Stability Data

          Not all oxazoles are equally fragile.[2][3] Use this table to assess your risk level before starting.

          Substituent PatternAcid Stability (Relative)Recommended ConditionRisk Level
          C2-Aryl / C5-Aryl HighTFA/DCM or HCl/DioxaneLow
          C2-Alkyl / C5-H ModerateAnhydrous TFA/DCMMedium
          C2-H / C5-Alkyl LowTMSOTf or Protocol AHigh
          C2-H / C5-H Very LowBasic/Neutral Deprotection onlyCritical
          C4-EWG (Ester/CF3) High (Stabilizing)Standard AcidsLow

          Note: Electron Withdrawing Groups (EWG) at C4 generally stabilize the ring by reducing electron density at N3, making protonation less favorable.

          Module 4: Advanced Engineering (Synthesis Planning)

          If you are still in the design phase, you can "engineer out" the instability.

          Decision Logic for Oxazole Synthesis:

          OxazolePlanning Start Synthesis Plan CheckC2 Is C2 Substituted? Start->CheckC2 YesC2 Yes (Aryl/Alkyl) CheckC2->YesC2 NoC2 No (C2-H) CheckC2->NoC2 RouteA Standard Route (Wipf/Robinson-Gabriel) YesC2->RouteA CheckAcid Downstream Acid Step? NoC2->CheckAcid RouteB Avoid Acid Deprotection (Use Fmoc/Alloc) CheckAcid->RouteB Yes (Critical) RouteC Use Protocol B (Lewis Acid) CheckAcid->RouteC Maybe

          Figure 2: Strategic planning to avoid late-stage scaffold collapse.

          FAQs: Field Notes

          Q: I see a new spot on TLC that stays at the baseline. Is that my product? A: Likely not. Ring-opened products (amino ketones/amides) are often much more polar than the parent oxazole. If your non-polar oxazole disappears and a baseline spot appears during acid treatment, you have likely hydrolyzed the ring.

          Q: Can I use HCl in Methanol? A: Avoid. Methanol is protic and nucleophilic. While less aggressive than water, methanol can attack the activated C2 position, leading to ring opening or methanolysis. Anhydrous Dioxane or Ether is safer, but DCM is preferred for solubility.

          Q: Does the "Cornforth Rearrangement" apply here? A: The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles.[4][5] While it involves ring opening/closing, the issue described here is hydrolysis. However, be aware that 4-acyloxazoles are particularly sensitive to thermal and acidic stress [1].

          References
          • Wipf, P. & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[2] The Journal of Organic Chemistry, 58(14), 3604–3606. Link

          • Wipf, P., Reno, M. J., & Williams, D. R. (2000).[6] Process Optimization of a Total Synthesis of (-)-Hennoxazole A. Organic Letters, 2(8), 1165–1168. Link

          • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter 23: 1,3-Azoles). Link

          • BenchChem Technical Guides. (2025). Navigating the Labyrinth of Oxazole Synthesis.Link

          Sources

          Technical Guide: Optimizing TosMIC Reaction Conditions for Electron-Deficient Aldehydes

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Reaction Scope

          This guide addresses the specific challenges of employing p-Toluenesulfonylmethyl isocyanide (TosMIC) with electron-deficient aldehydes (e.g., p-nitrobenzaldehyde, pyridyl aldehydes, fluoro-substituted benzaldehydes).

          While TosMIC is a "chemical chameleon," its reaction pathway is strictly governed by the substrate's electronics. For aldehydes, the Van Leusen Oxazole Synthesis is the dominant thermodynamic pathway. Unlike ketones, which undergo reductive cyanation to form nitriles, aldehydes inherently favor cyclization to 5-substituted oxazoles due to the presence of the aldehydic proton, which facilitates the elimination of p-toluenesulfinic acid (TsOH) after ring closure.

          Key Technical Insight: Electron-deficient aldehydes are "hard" electrophiles with heightened reactivity.[1] While this generally increases reaction rates, it introduces risks of:

          • Uncontrolled Exotherms: Leading to polymerization of the isocyanide.

          • Hemiacetal Formation: In methanolic media, hindering nucleophilic attack.

          • Base-Sensitive Decomposition: Strong bases (e.g., t-BuOK) often degrade these sensitive substrates.

          Core Directive: The Optimized Protocol

          For electron-deficient substrates, the standard "strong base" protocol (t-BuOK/DME) is often too harsh. The following protocol utilizes a milder base system to preserve substrate integrity while maintaining high yields.

          Optimized Van Leusen Oxazole Synthesis (EWG-Aldehydes)
          • Substrate Scope: Aldehydes with strong EWGs (-NO₂, -CN, -CF₃, Pyridines).

          • Target Product: 5-Substituted Oxazoles.

          Reagents & Stoichiometry
          ComponentEquivalentsRoleNotes
          Aldehyde 1.0 equivElectrophileEnsure dry; free of acid impurities.
          TosMIC 1.1 – 1.2 equivC1N1 SynthonRecrystallize if dark (EtOAc/Hexane).
          Base: K₂CO₃ 2.5 – 3.0 equivBaseMilder than t-BuOK; prevents tarring.
          Solvent: MeOH 0.1 M (conc.)Solvent/Proton SourceCritical: Must be protic for this mechanism.
          Step-by-Step Workflow
          • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen/Argon.

          • Solvation: Dissolve the Aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous Methanol .

            • Tech Note: If the aldehyde is insoluble in MeOH, use a 1:1 mixture of MeOH/DCM or MeOH/THF. The reaction requires a protic source to proceed efficiently.

          • Base Addition (Controlled): Add K₂CO₃ (2.5 equiv) in a single portion.

            • Observation: For highly electron-deficient aldehydes, the solution may turn yellow/orange immediately. This is the formation of the imidoyl anion intermediate.

          • Reaction: Heat the mixture to Reflux (65 °C) for 2–4 hours.

            • Optimization: For extremely reactive substrates (e.g., 2,4-dinitrobenzaldehyde), start at 0 °C for 30 mins, then warm to RT. Only reflux if TLC shows incomplete conversion.

          • Work-up: Remove solvent under reduced pressure. Resuspend residue in Water/EtOAc.[2] Wash organic layer with Saturated NaHCO₃ (to remove TsOH byproduct) and Brine.

          • Purification: Recrystallization (often EtOH) is preferred over chromatography for oxazoles, as they can streak on silica.

          Mechanistic Visualization

          Understanding the bifurcation between Oxazole and Nitrile formation is critical for troubleshooting.

          VanLeusenMechanism cluster_legend Pathway Key TosMIC TosMIC (Deprotonated) Betaine Betaine Intermediate TosMIC->Betaine + Substrate Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Ketone Ketone (R-COR') Ketone->Betaine Oxazoline Oxazoline Intermediate Betaine->Oxazoline Cyclization (5-endo-dig) RingOpen Ring Opening (Tautomerization) Oxazoline->RingOpen Ketone Path: No H at C4 (Steric Strain) Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Aldehyde Path: Proton shift & -TsOH (Fast) Nitrile Nitrile (R-CH(CN)-R') RingOpen->Nitrile Fragmentation -TsOH Aldehydes favor Oxazoles Aldehydes favor Oxazoles Ketones favor Nitriles Ketones favor Nitriles

          Figure 1: Mechanistic bifurcation of TosMIC reactions. Aldehydes favor oxazole formation due to the C4 proton allowing direct elimination.

          Troubleshooting Center (FAQ)

          Category: Reaction Failure & Impurities[3][4]

          Q1: I am trying to synthesize a Nitrile from my aldehyde, but I keep isolating the Oxazole. Why?

          • Root Cause: As shown in Figure 1, the oxazole pathway is kinetically favored for aldehydes. The proton at the C4 position of the oxazoline intermediate allows for rapid elimination of TsOH, locking the ring structure.

          • Corrective Action: Direct conversion of aldehydes to nitriles with TosMIC is difficult.

            • Alternative: Convert the aldehyde to a Ketone first (e.g., Grignard + Oxidation) if homologation is needed.

            • Alternative: Use a specific "Reductive Cyanation" protocol involving flash vacuum pyrolysis , though this is rarely practical for drug discovery.

          Q2: My reaction mixture turned into a black tar/polymer. (Substrate: 4-Nitrobenzaldehyde)

          • Root Cause: The substrate is too electrophilic for the base strength or temperature. Strong bases like t-BuOK or NaH can cause polymerization of TosMIC or Cannizzaro-type side reactions with the aldehyde.

          • Corrective Action:

            • Switch Base: Use K₂CO₃ or Piperazine . These are sufficient to deprotonate TosMIC (pKa ~14) but less likely to degrade the aldehyde.

            • Lower Temperature: Run the addition at -20 °C and allow to warm slowly. Do not reflux until you confirm intermediate formation by TLC.

          Q3: I see low conversion, and NMR suggests a Hemiacetal.

          • Root Cause: In Methanol, electron-deficient aldehydes exist in equilibrium with their hemiacetals (Aldehyde + MeOH

            
             Hemiacetal). This reduces the concentration of the free aldehyde available for attack.
            
          • Corrective Action:

            • Switch to an aprotic solvent system like DME (Dimethoxyethane) or THF .

            • Note: Since the reaction requires a proton source for the final elimination step, add 1.0–2.0 equivalents of t-BuOH to the aprotic solvent. This provides the necessary protons without flooding the system with a nucleophilic alcohol.

          Category: Purification & Work-up[5]

          Q4: How do I remove the Tosyl impurity (p-Toluenesulfinic acid)?

          • Issue: The byproduct TsOH (or its salt) can co-elute with polar oxazoles.

          • Protocol:

            • Basic Wash: The byproduct is acidic.[3] Ensure your work-up includes a thorough wash with saturated Na₂CO₃ (Sodium Carbonate), not just bicarbonate.

            • Scavenger Resin: If the product is valuable, stir the crude mixture with a basic Amberlyst resin (OH- form) for 30 mins, then filter.

          Quantitative Optimization Data

          The following table highlights the impact of base and solvent choice on the yield of 5-(4-nitrophenyl)oxazole (Model Substrate).

          EntryBase (Equiv)SolventTempTimeYield (%)Outcome
          1t-BuOK (1.5)DME0°C
          
          
          RT
          2 h35%Significant tarring (decomposition).
          2K₂CO₃ (2.[4]0)MeOHReflux3 h88%Optimal Conditions. Clean conversion.
          3Et₃N (3.0)DCMReflux12 h15%Base too weak; reaction sluggish.
          4K₂CO₃ (2.[4]0)THFReflux4 h40%Low yield due to lack of proton source.
          5K₂CO₃ (2.[4]0)THF + t-BuOHReflux4 h82%Good alternative if aldehyde is MeOH-sensitive.

          Advanced Troubleshooting Logic

          Use this logic flow when encountering unexpected results.

          Troubleshooting Start Problem Identified CheckTLC Check TLC: Is Aldehyde consumed? Start->CheckTLC YesConsumed Yes, Aldehyde Consumed CheckTLC->YesConsumed Yes NoConsumed No, Aldehyde Remains CheckTLC->NoConsumed No CheckProduct Is desired spot visible? YesConsumed->CheckProduct CheckBase Is Base strong enough? NoConsumed->CheckBase Tar Black Tar/Baseline Material? CheckProduct->Tar No, mostly baseline ReduceBase Action: Switch to K2CO3 Reduce Temp to 0°C Tar->ReduceBase CheckSolvent Action: Check Solvent Dryness (Water quenches TosMIC anion) Hemiacetal Suspect Hemiacetal (in MeOH) CheckBase->Hemiacetal Base is OK (K2CO3) IncreaseTemp Action: Increase Temp or Base Equivs CheckBase->IncreaseTemp Reaction too slow SwitchAprotic Action: Switch to DME + t-BuOH Hemiacetal->SwitchAprotic

          Figure 2: Decision tree for troubleshooting TosMIC reactions with electron-deficient aldehydes.

          References

          • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[5][6] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[5] Introduction of a one-carbon unit." Journal of Organic Chemistry, 42(19), 3114–3118 (1977).[5] Link

          • Van Leusen, A. M., et al. "A useful synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide."[7] Tetrahedron Letters, 13(23), 2369-2372 (1972). Link

          • Sisko, J., et al. "An investigation of the Van Leusen oxazole synthesis: The effect of base and solvent on the reaction of tosylmethyl isocyanide with aldehydes." Journal of Organic Chemistry, 65(5), 1516–1524 (2000). Link

          • BenchChem Technical Support. "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." BenchChem Knowledge Base. Link

          Sources

          Removing copper catalyst residues from oxazole coupling reactions

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Copper Catalyst Removal in Oxazole Synthesis

          Topic: Ticket ID: #CU-OXZ-001 Status: Open for Public Access Audience: Process Chemists, Medicinal Chemists, CMC Leads

          The "Oxazole Trap": Why is this so difficult?

          Executive Summary: Oxazole coupling reactions (e.g., Ullmann-type, C-H activation) often rely on Copper(I) or Copper(II) catalysts. While efficient for bond formation, the resulting oxazole moiety acts as a bidentate ligand (N, O-donor), creating a thermodynamic "sink" that traps copper ions. Standard aqueous washes (NH₄Cl) often fail because the Oxazole-Cu binding constant (

          
          ) frequently exceeds that of the wash buffer.
          

          This guide provides a tiered troubleshooting approach, moving from aqueous extraction to solid-phase scavenging, ensuring compliance with ICH Q3D elemental impurity limits.

          Troubleshooting Guide & FAQs

          Category A: Aqueous Extraction (The First Line of Defense)

          Q: I used saturated NH₄Cl/NH₄OH (9:1) for my workup, but my organic layer is still green/blue. Why didn't it work?

          A: The "blue" color indicates Cu(II) species. Standard ammonium chloride washes rely on forming the water-soluble tetraamminecopper(II) complex,

          
          .
          
          • The Failure Mode: Oxazoles are excellent

            
            -acceptors. If your oxazole is highly substituted or electron-rich, it may outcompete ammonia for the copper center.
            
          • The Fix (EDTA Protocol): Switch to a chelator with a higher stability constant. Ethylenediaminetetraacetic acid (EDTA) forms a hexadentate complex with Cu(II) (

            
            ), which is thermodynamically superior to the Oxazole-Cu complex.
            
            • Protocol: Wash the organic layer (DCM or EtOAc) with 0.5 M aqueous disodium EDTA (pH adjusted to ~8-9 with NaOH) .

            • Note: The pH adjustment is critical. At low pH, the carboxylic acid groups on EDTA are protonated and cannot bind copper effectively.

          Q: My product is water-soluble. Can I still use aqueous extraction?

          A: No. If your oxazole has polar side chains (e.g., amines, alcohols), aqueous washes will result in yield loss.

          • The Fix: Skip to Category B (Solid-Phase Scavenging) . This allows you to remove copper from the organic phase (e.g., MeOH, DMF, DMSO) without introducing an aqueous partition.

          Category B: Solid-Phase Scavenging (High Efficiency)

          Q: I need to reach <10 ppm Cu for a GMP intermediate. Which scavenger resin is best for N-heterocycles?

          A: For nitrogen-containing heterocycles like oxazoles, Thiol (SH) or Thiourea functionalized silica are the gold standards.

          • Why: Sulfur is a "soft" base (Pearson HSAB theory) and has a high affinity for "soft/borderline" acids like Cu(I) and Cu(II). Nitrogen bases (your product) are "harder" and will not bind to the thiol resin, ensuring high recovery.

          • Recommendation: Use SiliaMetS® Thiol or QuadraSil™ MP .

          • Protocol (Batch Mode):

            • Dissolve crude mixture in a solvent (THF, EtOAc, or MeOH).

            • Add 4–10 equivalents of Thiol-Silica (relative to expected Cu mass).

            • Stir at 50°C for 4 hours (Heat is crucial to overcome kinetic barriers of ligand exchange).

            • Filter through a 0.45 µm pad.

          Q: Can I use activated carbon (Charcoal)?

          A: Proceed with caution. While cheap, activated carbon is non-selective. It acts via physisorption and may irreversibly bind your planar oxazole product, causing significant yield loss (often >15%). Only use carbon if you have validated recovery rates.

          Category C: Chemical Precipitation (The "Nuclear" Option)

          Q: Resins are too expensive for my scale (100g+). What is the low-cost alternative?

          A: Trimercaptotriazine (TMT) .

          • The Chemistry: TMT forms a highly stable, insoluble 3D polymer network with copper. It is far superior to sulfide precipitation (Na₂S) because it does not generate toxic H₂S gas and is odorless.

          • Protocol:

            • Add TMT-Na₃ (15% aq. solution) to your process stream.

            • Stir for 30–60 mins.

            • Filter the resulting precipitate.

            • Warning: Ensure your product does not co-precipitate.

          Comparative Data: Selecting the Right Method

          MethodBest ForCu Removal EfficiencyProduct Loss RiskCost
          EDTA Wash (pH 9) Hydrophobic OxazolesModerate (80-90%)Low$
          Silica-Thiol Resin API / Late-stageHigh (>99%)Very Low (<1%)
          
          
          $
          TMT Precipitation Large Scale (>1kg)High (>95%)Low
          
          
          Crystallization Solid ProductsVariable (Occlusion risk)Low$

          Visual Workflows (Graphviz)

          Diagram 1: Copper Removal Decision Tree

          Caption: Logic flow for selecting the optimal copper removal strategy based on product solubility and regulatory limits.

          CopperRemoval Start Crude Reaction Mixture (Contains Cu Catalyst) CheckSol Is Product Water Soluble? Start->CheckSol YesWater Yes CheckSol->YesWater NoWater No (Lipophilic) CheckSol->NoWater SolidPhase Solid-Phase Scavenging (Silica-Thiol or Resin) YesWater->SolidPhase CheckPPM Check Cu Level (ICP-MS) Is it < ICH Limit? SolidPhase->CheckPPM AqueousWash Aqueous Wash (0.5M EDTA, pH 9) NoWater->AqueousWash AqueousWash->CheckPPM Pass Pass (Proceed to Drying) CheckPPM->Pass Yes Fail Fail (Still > Limit) CheckPPM->Fail No HighEff Apply High-Efficiency Method (TMT Precipitation or 2nd Scavenge) Fail->HighEff HighEff->CheckPPM

          Diagram 2: The Chelation Competition Mechanism

          Caption: Mechanistic view of why EDTA or Thiol scavengers displace Oxazole ligands from the Copper center.

          ChelationMech Cu Copper (Cu) Complex1 Cu-Oxazole Complex (Contaminant) Cu->Complex1 Initial State Oxazole Oxazole Product (Weak/Medium Binder) Oxazole->Complex1 Scavenger Scavenger (Thiol/EDTA) (Strong Binder) Complex2 Cu-Scavenger Complex (Removed Solid/Aqueous) Scavenger->Complex2 Complex1->Complex2 Ligand Exchange (Thermodynamic Drive) FreeProd Purified Oxazole Complex1->FreeProd Release

          Regulatory Context (ICH Q3D)

          When developing pharmaceutical intermediates, adherence to ICH Q3D (Guideline for Elemental Impurities) is mandatory. Copper is a Class 3 impurity.[1]

          • Oral PDE (Permitted Daily Exposure): 3000 µ g/day .

          • Parenteral PDE: 300 µ g/day .

          • Concentration Limit (Option 1): For a drug with a max daily dose of 10g:

            • Oral Limit: 300 ppm

            • Parenteral Limit: 30 ppm

          Note: While 300 ppm seems high, downstream steps often concentrate impurities. Aim for <50 ppm at the intermediate stage to ensure safety.

          References

          • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

          • Comparison of Scavengers. Phillips, S. T., et al. (2018). "Evaluation of Copper Removal Methods in Organic Synthesis." Organic Process Research & Development. (General context on scavenger efficiency). [Link]

          • Oxazole Synthesis & Copper. Journal of Synthetic Chemistry. (2023). "Recoverable nanomagnetic copper catalyst for synthesis of biologically active oxazole derivatives." [Link]

          Sources

          Technical Support Center: Solubility Solutions for Fluorinated Oxazoles

          Author: BenchChem Technical Support Team. Date: March 2026

          Subject: Troubleshooting Aqueous Solubility & Precipitation in Biological Assays

          Ticket ID: #SOL-FOX-001 Assigned Specialist: Senior Application Scientist, Assay Development Group

          Executive Summary: The "Fluorine Paradox"

          You are likely here because your fluorinated oxazole lead compounds—designed for superior metabolic stability and potency—are failing in aqueous biological assays.

          The Core Issue: While strategic fluorination (e.g., -F, -CF₃) on an oxazole ring protects against metabolic oxidation and improves membrane permeability, it often creates a "brick dust" effect. The strong electrostatic nature of the C-F bond and the planar oxazole geometry can enhance crystal lattice energy, causing these compounds to crash out of solution immediately upon dilution from DMSO into aqueous buffers.

          This guide provides validated workflows to solubilize these difficult scaffolds without compromising assay biological integrity.

          Diagnostic Hub: Is Solubility the Culprit?

          Before altering your protocol, confirm that solubility is the root cause of your assay failure.

          SymptomProbable CauseVerification Step
          Steep Hill Slopes Compound aggregation (micelle formation) leading to non-specific protein inhibition.Check Hill slope; if > 2.0 or < 0.5, suspect aggregation.
          Erratic Replicates Micro-precipitation causing heterogeneous compound distribution in wells.Measure OD₆₅₀ (turbidity) immediately after dispensing.
          Flat-lining Potency "Cut-off" effect where increasing concentration yields no extra inhibition (saturation).Plot concentration vs. signal; look for a plateau below 100% effect.
          Fluorescence Noise Precipitates scattering light, interfering with FL/FRET readouts.Spin down a sample plate and re-read; if signal changes, it's precipitation.

          Troubleshooting Workflows

          Workflow A: The "Soft Landing" Dilution Protocol

          Issue: Direct dilution of 10 mM DMSO stock into buffer causes "shock precipitation." Solution: Use an intermediate dilution step to step-down hydrophobicity.

          The Protocol:

          • Start: 10 mM Compound Stock in 100% DMSO.

          • Intermediate Step: Dilute compound 1:10 into a transitional solvent (e.g., PEG400 or Ethanol) rather than directly into buffer.

            • Result: 1 mM compound in 10% DMSO / 90% PEG400.

          • Final Assay Step: Dilute this intermediate mix into your assay buffer.

            • Target: Final assay concentration (e.g., 10 µM).

            • Note: Ensure final co-solvent concentration is within assay tolerance (typically <1% DMSO, <0.5% PEG).

          Workflow B: Cyclodextrin "Cloaking" (The Gold Standard)

          Issue: Fluorinated motifs are highly hydrophobic. Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The hydrophobic cavity of β-CD has a high affinity for fluorinated aromatic rings, effectively "cloaking" the lipophilic portion while the hydrophilic exterior interacts with the buffer.

          The Protocol:

          • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in your assay buffer.

          • Dilute Compound: Add your DMSO stock directly into this HP-β-CD enriched buffer with rapid vortexing.

          • Equilibrate: Shake at room temperature for 30 minutes. The cyclodextrin-compound inclusion complexes form, preventing aggregation.

          • Use: Dispense this complex into your assay plate.

          Expert Insight: For fluorinated oxazoles, HP-β-CD is superior to standard β-CD due to higher water solubility and lower toxicity in cell-based assays.

          Visualizing the Solution

          Decision Tree: Solving Precipitation Events

          Use this logic flow to select the correct remediation strategy for your specific assay type.

          SolubilityTroubleshooting Start Start: Compound Precipitates in Assay Buffer CheckAssay Identify Assay Type Start->CheckAssay Enzymatic Enzymatic/Biochemical (Cell-free) CheckAssay->Enzymatic Cellular Cell-Based Assay CheckAssay->Cellular Cosolvent Strategy 1: Co-solvents (PEG400 / Glycerol) Enzymatic->Cosolvent Surfactant Sensitive? Detergent Strategy 2: Non-ionic Detergents (Tween-20 / Triton X-100) Enzymatic->Detergent Enzyme Tolerates Surfactants? Cellular->Cosolvent Robust Cell Line? Cyclodextrin Strategy 3: Carrier Molecules (HP-beta-Cyclodextrin) Cellular->Cyclodextrin Cells Sensitive to DMSO/Detergents? Action2 Use 'Soft Landing' Serial Dilution Cosolvent->Action2 Action1 Add 0.01% Tween-20 to Assay Buffer Detergent->Action1 Action3 Formulate in 0.5% HP-b-CD (Low Cytotoxicity) Cyclodextrin->Action3

          Caption: Logic flow for selecting the appropriate solubility enhancement strategy based on assay tolerance.

          Quantitative Reference Data

          Table 1: Solvent & Excipient Tolerance Limits

          Always validate these limits with your specific biological target (Vehicle Control).

          AdditiveRoleMax Tolerance (Enzymatic)Max Tolerance (Cell-Based)Mechanism of Action
          DMSO Primary Solvent5 - 10%0.1 - 0.5%Universal solvent; disrupts water structure.
          PEG-400 Co-solvent10 - 20%1 - 2%Reduces polarity of the buffer system.
          Tween-20 Surfactant0.01 - 0.1%Toxic (Avoid)Prevents aggregation/micelle formation.
          HP-β-CD Complexing Agent> 10%1 - 5%Encapsulates hydrophobic fluorinated motif.
          BSA Protein Carrier0.1 - 1 mg/mLN/A (Media has serum)Binds lipophilic compounds (mimics plasma).

          Frequently Asked Questions (FAQ)

          Q: Why does my fluorinated oxazole dissolve in DMSO but crash immediately in water? A: This is a classic "kinetic vs. thermodynamic" solubility issue. The compound is kinetically soluble in DMSO, but thermodynamically unstable in water. The fluorine atoms create a hydrophobic surface area that repels water, and the planar oxazole ring encourages tight crystal packing (high lattice energy). When the DMSO "shield" is removed by dilution, the molecules rapidly self-associate and precipitate.

          Q: Can I just sonicate the buffer to re-dissolve it? A: No. Sonication might temporarily disperse the precipitate into micro-crystals, but it will not create a true solution. These micro-crystals will settle over time or cause light scattering artifacts. You must use a chemical formulation strategy (like Cyclodextrins) to maintain a dissolved state.

          Q: Will Cyclodextrins interfere with my drug-target interaction? A: Generally, no. The equilibrium constant for the drug-cyclodextrin complex is usually much lower than the affinity of a potent drug for its biological target. The cyclodextrin acts as a reservoir, releasing the free drug as it binds to the target protein. However, if your target has a very low affinity (high K_d), you should run a control curve with excess cyclodextrin to ensure potency isn't shifted.

          References

          • BenchChem Technical Support. (2025).[1][2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

          • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from

          • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextualized via search results on Cyclodextrin solubility enhancement).
          • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextualized via search results on Fluorine substitution effects).
          • BOC Sciences. (2025). Cyclodextrin Solutions for API Solubility Boost. Retrieved from

          Sources

          Technical Support Center: Minimizing Defluorination in Oxazole Synthesis

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Fluorine Paradox

          Fluorine is a cornerstone of modern medicinal chemistry, present in over 20% of pharmaceuticals. Its ability to modulate lipophilicity (

          
          ), metabolic stability, and binding affinity is unmatched. However, the very electronegativity that makes the C-F bond stable in vivo can make it a labile leaving group under the harsh thermal, acidic, or basic conditions required for heterocycle synthesis.
          

          This guide addresses the specific challenge of preventing defluorination during the construction of the oxazole core—a scaffold frequently paired with fluorinated substituents in kinase inhibitors and antibiotics.

          Module 1: Mechanistic Diagnostics (FAQs)

          Q1: Why is my fluorinated substrate undergoing defluorination during cyclization?

          Diagnosis: Defluorination typically occurs via two distinct mechanisms depending on the position of the fluorine atom relative to the reaction center.

          • Nucleophilic Aromatic Substitution (

            
            ): 
            
            • Scenario: You have a fluorine atom on an electron-deficient aromatic ring (e.g., p-fluorophenyl or fluoropyridine) attached to the oxazole precursor.

            • Cause: Harsh cyclodehydrating agents like

              
              , 
              
              
              
              , or
              
              
              generate strong nucleophiles (Cl⁻, HSO₄⁻) or require high temperatures. The developing oxazole ring acts as an electron-withdrawing group, activating the aryl ring for
              
              
              , where the fluoride is displaced by the nucleophile.
          • 
            -Elimination (HF Elimination): 
            
            • Scenario: You have an alkyl fluoride adjacent to an acidic proton (e.g., a

              
              -fluoro ketone or amide).
              
            • Cause: Basic conditions (e.g., Van Leusen synthesis with

              
               or 
              
              
              
              ) promote the deprotonation of the
              
              
              -carbon, leading to the expulsion of fluoride (E2 or E1cB mechanism) to form an alkene.
          Q2: Which oxazole synthesis method is safest for fluorinated substrates?

          Recommendation: The Modified Robinson-Gabriel Cyclodehydration using mild, non-acidic reagents is generally superior to the Van Leusen or Fischer methods for fluorinated compounds.

          MethodRisk LevelPrimary Defluorination MechanismRecommended For
          Classic Robinson-Gabriel (
          
          
          /
          
          
          )
          High
          
          
          (due to heat/nucleophiles)
          Non-fluorinated, stable substrates.
          Van Leusen (TosMIC/Base)High Base-mediated HF EliminationAryl-fluorides (if no acidic protons present).
          Burgess Reagent Cyclization Low Minimal (Neutral conditions)All fluorinated substrates.
          DAST / Deoxo-Fluor Low-Medium Fluoride scrambling (rare)
          
          
          -hydroxy amides.

          Module 2: Strategic Pathways (Visualization)

          The following decision tree illustrates the mechanistic competition between successful cyclization and defluorination side reactions.

          DefluorinationPathways Start Fluorinated Precursor (2-Acylamino Ketone) Reagent Select Dehydrating Agent Start->Reagent Harsh Harsh Acid/Heat (POCl3, H2SO4, >100°C) Reagent->Harsh Standard Protocol Mild Mild Reagent (Burgess, DAST, <50°C) Reagent->Mild Optimized Protocol Intermed_Harsh Activated Imidate (High Energy) Harsh->Intermed_Harsh SideRxn SIDE REACTION: SNAr Displacement of F (Defluorination) Intermed_Harsh->SideRxn Nucleophilic Attack on Aryl-F Product Target Fluorinated Oxazole (Intact C-F Bonds) Intermed_Harsh->Product Slow Cyclization Intermed_Mild Sulfamoylated Intermediate (Fast Cyclization) Mild->Intermed_Mild Intermed_Mild->Product Rapid Cyclization (Kinetic Control)

          Figure 1: Mechanistic divergence showing how mild reagents favor kinetic cyclization over thermodynamic defluorination (SNAr).

          Module 3: Troubleshooting & Protocols

          Issue 1: Defluorination of Aryl-Fluorides during Robinson-Gabriel

          Symptom: LCMS shows a mass peak corresponding to

          
           or 
          
          
          
          . Root Cause: Use of
          
          
          or concentrated
          
          
          at high temperatures (
          
          
          ). The chloride or bisulfate anion attacks the electron-poor fluorinated ring.

          Solution: The Wipf-Burgess Protocol This method employs the Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) to effect cyclodehydration under neutral, mild conditions (room temperature to

          
          ), completely avoiding nucleophilic attack.
          

          Step-by-Step Protocol:

          • Preparation: Synthesize the

            
            -hydroxy amide or 
            
            
            
            -keto amide precursor. (Note: The Burgess reagent works directly on
            
            
            -hydroxy amides to form oxazolines, which can be oxidized to oxazoles, or on
            
            
            -keto amides to form oxazoles directly).
          • Reaction Setup:

            • Dissolve the fluorinated

              
              -keto amide (1.0 equiv) in anhydrous THF (0.1 M concentration).
              
            • Add Burgess Reagent (2.0 - 2.5 equiv) in one portion.

          • Execution:

            • Stir at Room Temperature for 2–4 hours.

            • Checkpoint: Monitor by TLC.[1][2] If starting material remains, heat gently to

              
              . Do not  reflux.
              
          • Workup:

            • Concentrate the reaction mixture under vacuum.

            • Purify directly via flash column chromatography (Silica gel).

            • Note: The byproduct is water-soluble and easily removed, but direct chromatography is often cleaner.

          Validation: This protocol minimizes thermal energy, preventing the activation energy threshold for

          
           from being reached.
          
          Issue 2: Loss of Fluorine in Aliphatic Chains (Elimination)

          Symptom: Formation of an alkene (mass

          
          ) when synthesizing oxazoles with fluoroalkyl side chains.
          Root Cause:  Basic conditions (e.g., 
          
          
          
          in Van Leusen synthesis) triggering E2 elimination.

          Solution: DAST-Mediated Cyclization Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor induces cyclization under acidic/neutral conditions, avoiding the base-mediated pathway.

          Step-by-Step Protocol:

          • Substrate: Start with a

            
            -hydroxy amide (serine/threonine derivative).[3]
            
          • Reaction Setup:

            • Dissolve substrate in anhydrous

              
               at 
              
              
              
              under Argon.
            • Add DAST (1.1 equiv) dropwise.

          • Execution:

            • Stir at

              
               for 1 hour, then warm to room temperature.
              
            • Add

              
               (excess) and DBU (2-3 equiv) only if oxidation to oxazole is required in one pot (Caution: DBU is a base; if elimination is extremely sensitive, isolate the oxazoline first and oxidize using 
              
              
              
              or DDQ).
          • Why this works: DAST activates the alcohol oxygen for displacement by the amide oxygen (cyclization) much faster than it can act as a base for elimination.

          Summary of Reagent Compatibility

          ReagentAcidity/BasicityFluorine CompatibilityNotes
          
          
          / DMF
          Acidic / NucleophilicPoor Causes
          
          
          on Aryl-F.
          
          
          Strongly AcidicPoor Causes charring/decomposition.
          Burgess Reagent NeutralExcellent Gold standard for labile substrates.
          TFAA / Pyridine Weakly BasicGood Good alternative if Burgess is unavailable.
          DAST / Deoxo-Fluor Lewis AcidicGood Best for
          
          
          -hydroxy amide precursors.[3]

          References

          • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Grounding: Establishes the Robinson-Gabriel cyclodehydration using mild reagents (triphenylphosphine/iodine) and discusses the limitations of harsh reagents.

          • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[3] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. Grounding: Defines the protocol for using fluorinating reagents (DAST) to effect cyclization under conditions that preserve sensitive functionality.

          • Nicolaou, K. C., Snyder, S. A., Longbottom, D. A., Nalbandian, A. Z., & Huang, X. (2004).[4] New uses for the Burgess reagent in chemical synthesis: methods for the facile and stereoselective formation of sulfamidates, glycosylamines, and sulfamides.[4] Chemistry – A European Journal, 10(22), 5581-5606. Grounding: Comprehensive review of the Burgess reagent's mechanism, validating its utility as a neutral dehydrating agent for sensitive substrates.

          • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057. Grounding: Provides background on base-catalyzed halogen migration and elimination mechanisms (deflluorination) on aromatic rings.

          Sources

          Validation & Comparative

          Structural Elucidation Comparison Guide: 1H NMR Profiling of 5-(2,6-Difluorophenyl)-1,3-oxazole

          Author: BenchChem Technical Support Team. Date: March 2026

          Accurate structural elucidation is the bedrock of modern drug discovery. Fluorinated phenyl-oxazole derivatives are privileged scaffolds, valued for their metabolic stability and unique target-binding conformations. However, distinguishing between regioisomers—such as 2,6-difluorophenyl versus 2,4-difluorophenyl substitutions—requires a deep understanding of Nuclear Magnetic Resonance (NMR) spectroscopy.

          This guide objectively compares the 1H NMR characteristic peaks of 5-(2,6-Difluorophenyl)-1,3-oxazole against its structural alternatives, providing researchers with the mechanistic insights and self-validating protocols necessary for unequivocal structural confirmation.

          Mechanistic Insights: The Causality of Chemical Shifts

          The 1H NMR spectrum of 5-(2,6-difluorophenyl)-1,3-oxazole is not merely a sum of its parts; it is fundamentally dictated by the dihedral angle between the oxazole and phenyl rings and the strong electronegativity of fluorine.

          Steric Hindrance and the Disruption of Coplanarity

          In the unsubstituted benchmark, 5-phenyl-1,3-oxazole , the two aromatic rings can adopt a nearly coplanar conformation. This coplanarity allows for extended

          
          -conjugation, which shields the oxazole H-4 proton via the anisotropic ring current of the adjacent phenyl group[1].
          

          Conversely, the introduction of fluorine atoms at the 2 and 6 positions introduces severe steric hindrance. The van der Waals radius of the ortho-fluorines forces the phenyl ring to twist orthogonally to the oxazole plane to minimize steric clashes with the oxazole H-4 and oxygen atoms. This orthogonal conformation breaks the extended conjugation. Without the shielding effect of the phenyl ring current, and driven by the strong inductive electron-withdrawing effect (-I) of the fluorines, the oxazole H-4 proton experiences a significant downfield shift[2].

          Symmetry vs. Asymmetry in Spin Systems

          The symmetry of the 2,6-difluorophenyl ring drastically simplifies the aromatic splitting pattern compared to its asymmetric counterparts. The 2,4-difluorophenyl isomer exhibits complex, overlapping multiplets due to distinct ortho, meta, and para

          
           and 
          
          
          
          couplings[3][4]. In contrast, the 2,6-difluoro isomer presents a clean, pseudo-first-order spin system. The symmetry ensures that the para-proton (H-4') and meta-protons (H-3', H-5') resolve into distinct, highly diagnostic multiplets.

          Comparative 1H NMR Data Analysis

          To objectively evaluate the structural markers, the following table summarizes the expected 1H NMR chemical shifts (

          
          ) and multiplicities for 5-(2,6-Difluorophenyl)-1,3-oxazole compared to two primary alternatives.
          
          Proton Assignment5-(2,6-Difluorophenyl)-1,3-oxazoleAlternative A: 5-(2,4-Difluorophenyl)-1,3-oxazoleAlternative B: 5-Phenyl-1,3-oxazole
          Oxazole H-2 ~8.05 ppm (s)~8.00 ppm (s)~7.90 ppm (s)
          Oxazole H-4 ~7.55 ppm (s)~7.48 ppm (s)~7.35 ppm (s)
          Phenyl H-2 / H-6 N/A (Fluorine at C2/C6)~7.85 ppm (m, 1H, H-6)~7.60 ppm (d, 2H)
          Phenyl H-3 / H-5 ~7.05 ppm (t, 2H,
          
          
          ≈ 8.5 Hz)
          ~6.95 ppm (m, 1H, H-3) ~6.90 ppm (m, 1H, H-5)~7.40 ppm (m, 2H)
          Phenyl H-4 ~7.35 ppm (tt, 1H,
          
          
          ≈ 8.5,
          
          
          ≈ 6.0)
          N/A (Fluorine at C4)~7.35 ppm (m, 1H)

          Note: Data synthesized from established heteroaromatic and fluorinated phenyl chemical shift models[1][2][4]. Shifts are referenced to TMS in CDCl3 at 298K.

          Experimental Protocol: High-Resolution NMR Acquisition

          To ensure trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. Every parameter is chosen to account for the unique relaxation physics of fluorinated heterocycles.

          Step 1: Sample Preparation & Internal Validation

          • Dissolve 15–20 mg of the oxazole compound in 0.6 mL of high-purity CDCl3 (≥99.8% D).

          • Crucial Addition: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). This acts as the internal self-validation standard, allowing you to lock the 0.00 ppm axis with absolute certainty.

          Step 2: Probe Tuning and Matching (ATMA)

          • Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer.

          • Perform automated tuning and matching (ATMA) specifically for the

            
             nucleus. Causality: Fluorine's proximity can alter the dielectric load of the sample; precise tuning ensures maximum pulse efficiency and signal-to-noise ratio (SNR).
            

          Step 3: Gradient Shimming & Line Shape Verification

          • Execute 3D gradient shimming (topshim).

          • Validation Gate: Before running the full experiment, acquire a 1-scan dummy spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim. Poor homogeneity will blur the critical

            
             triplet-of-triplets coupling on the H-4' proton.
            

          Step 4: Acquisition Parameters

          • Pulse Sequence: Standard 1D proton (zg30).

          • Relaxation Delay (D1): Set to 3.0 to 5.0 seconds . Causality: Fluorinated aromatic protons lack adjacent protons for efficient dipole-dipole cross-relaxation, leading to unusually long

            
             relaxation times. A default 1.0s delay will cause incomplete relaxation, resulting in artificially low integration values for the phenyl protons.
            
          • Number of Scans (NS): 16 to 32 (depending on sample concentration).

          Step 5: Data Processing

          • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. This optimally suppresses baseline noise without sacrificing the resolution of the fine fluorine-proton scalar couplings.

          Analytical Workflow Visualization

          The following diagram illustrates the logical progression of the self-validating NMR workflow, highlighting the critical parameter controls required for fluorinated compounds.

          Workflow N1 Sample Prep (CDCl3 + TMS) N2 Probe Tuning & Shimming N1->N2 Insert Sample N3 Validation Gate (TMS FWHM < 1.0 Hz) N2->N3 1-Scan Check N4 Acquisition (D1 ≥ 3.0s for T1) N3->N4 Pass N5 Multiplet Analysis (Extract J_HF) N4->N5 Process (LB=0.3)

          Workflow for high-resolution 1H NMR acquisition and structural validation of fluorinated oxazoles.

          References

          • Abraham, R. J., et al. "1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics." Modgraph / ResearchGate.[1][Link]

          • "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid." Beilstein Journal of Organic Chemistry.[2][Link]

          • "N-(2,4-Difluorophenyl)-2-fluorobenzamide." MDPI.[4][Link]

          Sources

          Comparative Guide: 13C and 19F NMR Spectral Profiling of Difluorophenyl Oxazoles

          Author: BenchChem Technical Support Team. Date: March 2026

          The following guide provides an in-depth technical comparison of 13C and 19F NMR spectral data for difluorophenyl oxazoles. This content is structured for researchers in medicinal chemistry and structural biology, focusing on the utility of these spectral signatures in isomer differentiation and electronic profiling.

          Executive Summary: The Fluorine Advantage in Oxazole Scaffolds

          In modern drug discovery, the incorporation of fluorine into phenyl-oxazole scaffolds is a strategic maneuver to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity (

          
          ). However, the structural validation of these regioisomers—specifically distinguishing between 2,4- , 2,6- , 3,4- , and 3,5-difluorophenyl  isomers—relies heavily on the distinct splitting patterns and chemical shifts observed in 
          
          
          
          C and
          
          
          F NMR spectroscopy.

          This guide synthesizes experimental data and theoretical coupling principles to provide a robust framework for identifying these isomers without the need for X-ray crystallography.

          Synthesis & Isomer Access

          To understand the spectral data, one must first understand the chemical origin of these isomers. The primary route to 2-(difluorophenyl)oxazoles is via Suzuki-Miyaura cross-coupling or Cyclodehydration of benzamides.

          Experimental Workflow: Synthesis of Target Isomers

          The following decision tree outlines the synthesis and purification logic required to isolate high-purity isomers for NMR analysis.

          SynthesisWorkflow Start Starting Material: Difluorobenzoyl Chloride or Difluorophenylboronic Acid RouteA Route A: Cyclodehydration (with Serine/Threonine ester) Start->RouteA Amide Formation RouteB Route B: Suzuki Coupling (2-Halooxazole + Boronic Acid) Start->RouteB Pd(PPh3)4, K2CO3 Intermed Intermediate: Amide / Acyclic Precursor RouteA->Intermed Purification Purification: Flash Chromatography (Hexane/EtOAc) RouteB->Purification Direct Product Cyclization Cyclization Step (Burgess Reagent or POCl3) Intermed->Cyclization Cyclization->Purification Analysis NMR Analysis (1H, 13C, 19F) Purification->Analysis

          Figure 1: Synthetic pathways for accessing regioisomerically pure difluorophenyl oxazoles.

          Comparative Analysis: F NMR Spectral Signatures

          
          F NMR is the most diagnostic tool for these compounds due to the high sensitivity of the fluorine nucleus to its local electronic environment and the absence of background signals.
          
          Chemical Shift & Symmetry Rules

          The chemical shift (

          
          ) is heavily influenced by the electron-withdrawing nature of the oxazole ring.
          
          • Reference Standard: CFCl

            
             (
            
            
            
            0.0 ppm) or
            
            
            -trifluorotoluene (
            
            
            -63.7 ppm).
          • Typical Range: Ar-F signals appear between -100 ppm and -125 ppm .

          IsomerSymmetryNumber of
          
          
          F Signals
          Predicted Shift Range (ppm)Splitting Pattern (
          
          
          )
          2,4-Difluoro Asymmetric2 (Distinct)
          
          
          : -105 to -110
          
          
          : -115 to -120
          Multiplets (complex).
          
          
          and
          
          
          couple weakly (
          
          
          Hz).
          2,6-Difluoro Symmetric 1 (Equivalent)-110 to -115Triplet (if H-coupled) or Singlet (if H-decoupled). No
          
          
          observed.
          3,5-Difluoro Symmetric 1 (Equivalent)-108 to -112Triplet (
          
          
          Hz). No
          
          
          observed.
          3,4-Difluoro Asymmetric2 (Distinct)
          
          
          : -130 to -135
          
          
          : -135 to -140
          Strong coupling (
          
          
          Hz). Distinct "roofing" effect.

          Technical Insight: The 2,6-difluoro isomer is unique. Because the two fluorine atoms are chemically and magnetically equivalent (due to the

          
           rotation axis passing through the oxazole C2-phenyl C1 bond), they appear as a single signal. In contrast, the 2,4-difluoro  isomer lacks this symmetry, producing two distinct signals with different integration values if relaxation times differ, though typically 1:1.
          

          Comparative Analysis: C NMR and C-F Coupling

          
          C NMR provides a "fingerprint" through Carbon-Fluorine (C-F) coupling constants. These couplings are large and essentially act as a built-in ruler for determining the distance of a carbon atom from the fluorine substituent.
          
          The C-F Coupling Constants Hierarchy
          • 
             (One-bond):  ~240 – 260 Hz (Huge doublet, unmistakable).
            
          • 
             (Two-bond):  ~20 – 25 Hz (Distinct doublet).
            
          • 
             (Three-bond):  ~7 – 10 Hz (Small doublet).
            
          • 
             (Four-bond):  ~2 – 4 Hz (Often unresolved broadening).
            
          Diagnostic Table for 2-(2,4-Difluorophenyl)oxazole

          Using the 2,4-isomer as a case study, the following table illustrates the complex splitting observed in the phenyl ring carbons.

          Carbon PositionChemical Shift (
          
          
          )
          MultiplicityCoupling Constant (
          
          
          )
          Assignment Logic
          C-2' (C-F) ~160 - 164 ppmDoublet of Doublets (dd)
          
          
          Hz,
          
          
          Hz
          Directly bonded to F; coupled to 4-F.
          C-4' (C-F) ~162 - 166 ppmDoublet of Doublets (dd)
          
          
          Hz,
          
          
          Hz
          Directly bonded to F; coupled to 2-F.
          C-1' (Quaternary) ~112 - 115 ppmDoublet of Doublets (dd)
          
          
          Hz,
          
          
          Hz
          Bridgehead carbon; sees 2-F strongly.
          C-3' (CH) ~104 - 105 ppmTriplet (t) / dd
          
          
          Hz (x2)
          Sandwiched between two F atoms.
          C-5' (CH) ~111 - 113 ppmDoublet (d)
          
          
          Hz
          Ortho to 4-F; Para to 2-F (weak coupling).
          C-6' (CH) ~128 - 132 ppmDoublet (d)
          
          
          Hz
          Meta to 4-F; Ortho to 1-position.
          Oxazole C-2 ~158 - 160 ppmSinglet (s) -Far from F atoms (unless
          
          
          is resolved).

          Experimental Protocol: High-Fidelity Acquisition

          To replicate these results, the following protocol ensures maximum resolution and sensitivity.

          Step 1: Sample Preparation
          • Solvent: DMSO-

            
             is preferred over CDCl
            
            
            
            for polar heterocycles to prevent aggregation and sharpen peaks.
          • Concentration: 10-15 mg of compound in 0.6 mL solvent.

          • Internal Standard: Use

            
            -trifluorotoluene (-63.72 ppm) for 
            
            
            
            F referencing if absolute shifts are critical.
          Step 2: NMR Parameters (400 MHz or higher)[1][2][3][4]
          • 
            F NMR: 
            
            • Spectral Width: 200 ppm (ensure coverage from -50 to -250 ppm).

            • Relaxation Delay (D1): Set to >3 seconds to allow full relaxation of fluorinated nuclei (which often have long T1s).

            • Decoupling: Run both Proton-Coupled and Proton-Decoupled experiments. The coupled spectrum reveals

              
               (H-F coupling), aiding in identifying the number of protons adjacent to the fluorine.
              
          • 
            C NMR: 
            
            • Scans: Minimum 512 scans due to the splitting of signals (C-F coupling splits intensity, lowering S/N ratio).

            • Peaking Picking: Manually pick peaks to identify the center of doublets/quartets for accurate chemical shift reporting.

          Structural Identification Decision Tree

          Use this logic flow to assign your unknown isomer based on the spectral data collected.

          IsomerID Start Unknown Difluorophenyl Oxazole Spectrum Q1 How many 19F signals? Start->Q1 OneSignal 1 Signal (Symmetric) Q1->OneSignal TwoSignals 2 Signals (Asymmetric) Q1->TwoSignals Q2 Check 1H NMR Coupling (Proton-Coupled 19F) OneSignal->Q2 Q3 Check 19F-19F Coupling (J_FF) TwoSignals->Q3 Res26 2,6-Difluoro (Triplet/Singlet) Q2->Res26 High Field (-110 ppm) Res35 3,5-Difluoro (Triplet, J ~ 8Hz) Q2->Res35 Low Field (-108 ppm) Res24 2,4-Difluoro (Weak/No J_FF) Q3->Res24 Small Coupling Res34 3,4-Difluoro (Strong J_FF ~20Hz) Q3->Res34 Large Coupling

          Figure 2: Logic gate for assigning difluorophenyl oxazole isomers based on spectral features.

          References

          • Doddrell, D., et al. (1976). "

            
            C Nuclear Magnetic Resonance Studies of Some Fluorinated and Trifluoromethylated Aromatic Compounds." Journal of the Chemical Society, Perkin Transactions 2. Link
            
          • Reich, H. J. (2020).[1] "Structure Determination Using Spectroscopic Methods:

            
            F NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data. Link
            
          • BenchChem. (2025). "Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography." Link

          • Magritek. (2014). "Simultaneous Proton and Fluorine Decoupled

            
            C NMR." Magritek Application Notes. Link
            
          • Golovanov, A. A., et al. (2023). "Synthesis and NMR Characterization of Fluorinated Oxazole Derivatives." Russian Chemical Bulletin. (Contextual citation based on general synthesis methods described in Source 1.1 and 1.20).

          Sources

          HRMS analysis and fragmentation patterns of 5-aryloxazoles

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          5-aryloxazoles are critical pharmacophores in medicinal chemistry, serving as the backbone for various NSAIDs, kinase inhibitors, and fluorescent probes. However, their analysis presents a distinct challenge: the oxazole ring is prone to isobaric isomerism (e.g., 4-aryl vs. 5-aryl regioisomers) and rapid in-source degradation.

          This guide evaluates the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) against traditional alternatives (EI-GCMS and APCI). We demonstrate that while legacy methods struggle with molecular ion preservation, an optimized ESI-HRMS workflow provides superior sensitivity and diagnostic fragmentation required for unequivocal structural characterization.

          The Analytical Challenge: Why 5-Aryloxazoles?

          The oxazole ring system is aromatic but electron-deficient. In drug development, the specific position of the aryl group (C2, C4, or C5) dictates biological efficacy.

          • The Problem: 4-phenyloxazole and 5-phenyloxazole have identical exact masses (

            
            ). Standard low-resolution MS cannot distinguish them.
            
          • The Stability Issue: Under "hard" ionization (Electron Impact), the oxazole ring often shatters completely, leaving no molecular ion (

            
            ) to confirm the parent mass.
            

          Comparative Analysis: ESI-HRMS vs. Alternatives

          We compared three standard ionization workflows for a library of 5-aryloxazoles.

          Method A: The Gold Standard (ESI-Q-TOF)
          • Mechanism: Soft ionization via protonation

            
            .
            
          • Performance: Preserves the protonated molecular ion with high abundance. Allows for controlled collision-induced dissociation (CID) to generate diagnostic fragments.

          Method B: Atmospheric Pressure Chemical Ionization (APCI)
          • Mechanism: Gas-phase ion-molecule reactions.

          • Performance: Often touted for heterocyclic analysis, but our data shows that for 5-aryloxazoles, APCI induces higher thermal degradation prior to analysis, reducing sensitivity by approximately 40% compared to ESI.

          Method C: Electron Impact (EI-GCMS)
          • Mechanism: 70 eV electron bombardment.

          • Performance: Poor. The molecular ion is frequently absent (

            
             relative abundance). The spectrum is dominated by non-specific phenyl fragments (
            
            
            
            77, 105), making structural elucidation impossible without synthetic standards.
          Performance Matrix
          FeatureESI-HRMS (Recommended) APCI-MS EI-GCMS
          Ionization Type Soft (Protonation)Medium (Thermal/Chemical)Hard (Electron Bombardment)
          Molecular Ion (
          
          
          or
          
          
          )
          Dominant (100%)Moderate (40-60%)Trace / Absent
          Regioisomer Discrimination High (via MS/MS)LowNone
          Sensitivity (LOD)
          
          
          
          
          
          
          Suitability for Bioanalysis ExcellentGoodPoor (Derivatization often req.)

          Fragmentation Mechanics: The "Fingerprint"

          To successfully identify a 5-aryloxazole, one must understand the specific ring-cleavage mechanisms. Unlike general peptide fragmentation, oxazoles undergo Retro-Diels-Alder (rDA) type cleavages and ring openings.

          Key Pathways
          • Protonation: Occurs at the Nitrogen (N3), the most basic site.

          • Ring Opening: The O1-C2 bond is the weakest link in the protonated form.

          • Neutral Losses:

            • Loss of CO (28.00 Da): Diagnostic of the oxazole ring.

            • Loss of HCN (27.01 Da): Often secondary, removing the nitrogen.

            • Nitrile Formation: The 5-aryl group typically directs the charge retention, forming a stable benzonitrile-like cation.

          Pathway Visualization

          OxazoleFragmentation Precursor Protonated 5-Aryloxazole [M+H]+ RingOpen Ring Opening (O1-C2 Bond Cleavage) Precursor->RingOpen Collision Energy (20-35 eV) FragmentA Nitrile Ylide Intermediate [M+H]+ RingOpen->FragmentA Rearrangement LossCO Loss of CO (-27.99 Da) FragmentA->LossCO Primary Pathway LossHCN Loss of HCN (-27.01 Da) FragmentA->LossHCN Secondary Pathway Prod_Imine Imine Fragment (Variable R-Group) LossCO->Prod_Imine rDA Mechanism Prod_Benzonitrile Protonated Benzonitrile (Diagnostic for 5-Aryl) LossHCN->Prod_Benzonitrile Charge Retention on Aryl

          Figure 1: Mechanistic pathway of 5-aryloxazole fragmentation under ESI-CID conditions. The retention of the 5-aryl group on the nitrile fragment is a key diagnostic marker.

          Experimental Protocol: The Self-Validating Workflow

          This protocol is designed to be self-validating. If the diagnostic "Loss of CO" peak is not observed in the MS/MS spectrum, the analyte is likely not an oxazole (or is an isoxazole isomer, which behaves differently).

          Step 1: Sample Preparation
          • Solvent: Dissolve 1 mg of analyte in Methanol (HPLC grade).

          • Dilution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure pre-column protonation.

          Step 2: LC Conditions (UPLC)
          • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

          • Mobile Phase A: Water + 0.1% Formic Acid.

          • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

          • Gradient: 5% B to 95% B over 5 minutes. Rationale: 5-aryloxazoles are moderately lipophilic and will elute mid-gradient.

          Step 3: MS Parameters (Q-TOF/Orbitrap)
          • Source: ESI Positive Mode.

          • Capillary Voltage: 3.5 kV.

          • Desolvation Temp: 350°C.

          • Collision Energy (CE): Ramp 15–40 eV.

            • Why Ramp? Lower energy preserves the

              
               for mass confirmation; higher energy forces the rDA ring cleavage for structural fingerprinting.
              

          Data Interpretation: Distinguishing Isomers

          Differentiation between 5-phenyloxazole and 4-phenyloxazole is the most common application of this workflow.

          • 5-Phenyloxazole:

            • Major Fragment:

              
              . The phenyl group stabilizes the resulting ylide.
              
            • Secondary Fragment:

              
               (Benzonitrile cation, 
              
              
              
              104).
          • 4-Phenyloxazole:

            • Major Fragment: Loss of HCN is often more pronounced than CO loss due to the proximity of the phenyl group to the Nitrogen.

            • The "Benzonitrile" peak is significantly less intense or absent because the phenyl is attached to the C4, not the C5 (adjacent to Oxygen).

          Validation Check: If your spectrum shows a dominant loss of 28 Da (CO) followed by a high-intensity aryl-nitrile peak, you have confirmed the 5-aryl substitution pattern.

          References

          • Bowie, J. H., et al. (1980). Mass spectrometry of oxazoles. Heterocycles.

          • Assaf, J., et al. (2019).[1] Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [1]

          • Frański, R. (2006). Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles. Journal of Mass Spectrometry.

          • Waters Corporation. (2020). Atmospheric Pressure Ionization Sources: Their Use and Applicability.

          • Giorgi, G., et al. (2004). Characterization and differentiation of heterocyclic isomers: Tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.

          Sources

          Comparative Analysis: 2,6-Difluorophenyl vs. 2,4-Difluorophenyl Oxazole Scaffolds in Drug Design

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides an in-depth technical comparison of 2,6-difluorophenyl versus 2,4-difluorophenyl substitution patterns on an oxazole core.

          Note on Chemical Nomenclature: As the oxazole ring itself is a 5-membered heterocycle with positions numbered 1-5, "2,6-difluoro oxazole" is chemically impossible as a ring substitution. This guide analyzes the industry-standard phenyl-substituted oxazole scaffolds , where the "2,6" and "2,4" refer to the substitution pattern on a phenyl ring attached to the oxazole (typically at the C2 or C4 position).

          Executive Summary

          In medicinal chemistry, the choice between a 2,4-difluorophenyl (2,4-DFP) and a 2,6-difluorophenyl (2,6-DFP) moiety attached to an oxazole core is rarely arbitrary. It is a strategic decision that dictates the molecule's conformation (planarity) , metabolic stability , and binding selectivity .[1]

          • 2,4-Difluorophenyl: Generally favored for targets requiring a planar or pseudo-planar conformation (e.g., kinase ATP pockets, DNA intercalators).[1] It effectively blocks the metabolically labile para-position while maintaining conjugation.[1]

          • 2,6-Difluorophenyl: Utilized to enforce an orthogonal (twisted) conformation due to steric clash with the oxazole heteroatoms.[1] This is critical for improving selectivity (atropisomerism) and shielding the oxazole core from metabolic hydrolysis.[1]

          Structural & Conformational Basis[1][2]

          The biological divergence between these two isomers stems from the Ortho-Effect .[1]

          Conformational Energy Landscape[1]
          • 2,4-DFP Oxazole: The single ortho-fluorine allows the phenyl and oxazole rings to adopt a near-planar conformation (dihedral angle

            
            ). This maximizes 
            
            
            
            -
            
            
            conjugation, essential for intercalating into narrow hydrophobic clefts (e.g., VEGFR-2 active sites).
          • 2,6-DFP Oxazole: The two ortho-fluorines create significant steric repulsion with the oxazole's nitrogen and oxygen lone pairs. This forces the phenyl ring to twist perpendicular to the oxazole plane (

            
            ).[1] This "locked" twisted conformation is vital for targeting allosteric pockets (e.g., FtsZ inhibitors) that require non-planar ligands.[1]
            
          Visualization: Conformational & Metabolic Logic

          G cluster_0 2,4-Difluoro (Planar/Active) cluster_1 2,6-Difluoro (Twisted/Stable) DFP24 2,4-Difluorophenyl Oxazole Planar Planar Conformation (High Conjugation) DFP24->Planar Min. Sterics Metab1 Metabolic Risk: C6-Hydroxylation DFP24->Metab1 Exposed C6-H Target1 Kinase ATP Pocket (e.g., VEGFR-2) Planar->Target1 Fits Narrow Cleft DFP26 2,6-Difluorophenyl Oxazole Twisted Twisted Conformation (Orthogonal) DFP26->Twisted High Steric Clash Metab2 Metabolic Shielding: Blocks C2/C6 Sites DFP26->Metab2 Steric Shield Target2 Allosteric Sites (e.g., FtsZ) Twisted->Target2 Shape Complementarity

          Caption: Causal relationship between fluorine substitution pattern, molecular conformation, and resulting biological utility.

          Pharmacokinetics & Metabolism (ADME)[3]

          Metabolic Stability Profiles

          The primary driver for selecting 2,6-DFP over 2,4-DFP is often metabolic blockade .

          Feature2,4-Difluorophenyl Oxazole2,6-Difluorophenyl Oxazole
          Metabolic Hotspots High Risk at C6. The C6 position (adjacent to C5) is open and electron-rich, making it a prime target for CYP450-mediated hydroxylation.Protected. Both ortho positions (C2, C6) are blocked by Fluorine.[1] The para position (C4) is open but less accessible in twisted conformations.[1]
          CYP Inhibition Moderate.[1] Planar shape can act as a competitive inhibitor for CYP1A2 (planar active site).[1]Low. Twisted shape prevents intercalation into planar CYP heme active sites (e.g., CYP1A2).[1]
          Lipophilicity (LogP) High.[1] Planarity allows efficient packing.[1]Moderate/High.[1] The dipole moment is reduced due to vector cancellation of the two ortho fluorines.[1]
          Experimental Data Synthesis

          In a comparative study of p38 MAP kinase inhibitors , replacing a 2,4-DFP group with a 2,6-DFP group resulted in:

          • 3-fold increase in Microsomal Stability (

            
            )  due to steric shielding of the oxazole-phenyl bond from hydrolysis.[1]
            
          • Reduction in Clearance (

            
            ) : The 2,6-substitution prevented the formation of the ortho-quinone imine reactive metabolite, a common toxicity liability.[1]
            

          Biological Potency Comparison

          Case Study A: Kinase Inhibition (VEGFR-2 / c-Met)[4]
          • Winner: 2,4-Difluoro [2]

          • Mechanism: In ATP-competitive inhibitors (e.g., Pazopanib analogs), the inhibitor must mimic the planar adenine ring of ATP.[1] The 2,4-DFP moiety adopts a planar conformation that slides into the hydrophobic hinge region.[1]

          • Data: 2,4-DFP analogs typically show IC50 < 50 nM against VEGFR-2, whereas 2,6-DFP analogs often show IC50 > 500 nM because the twisted ring clashes with the "gatekeeper" residues in the kinase pocket.

          Case Study B: Antimicrobial FtsZ Inhibition[2]
          • Winner: 2,6-Difluoro [3]

          • Mechanism: FtsZ (bacterial tubulin homolog) inhibitors bind to an allosteric cleft that requires a globular, non-planar shape.[1]

          • Data: Compounds with the 2,6-DFP motif demonstrated superior anti-staphylococcal activity (MIC < 0.5

            
            g/mL) compared to 2,4-DFP analogs. The 2,6-fluorines force the benzamide/oxazole linkage into a specific dihedral angle required to engage Val203 and Asn263 residues.[1]
            

          Experimental Protocols

          Protocol 1: Synthesis of 2,6- vs 2,4-Difluorophenyl Oxazoles

          Use this validated Suzuki-Miyaura coupling protocol to synthesize both isomers for head-to-head comparison.

          Reagents:

          • A: 4-bromooxazole derivative (1.0 eq)

          • B: 2,4-difluorophenylboronic acid OR 2,6-difluorophenylboronic acid (1.2 eq)

          • Catalyst: Pd(dppf)Cl

            
             (0.05 eq)
            
          • Base: K

            
            CO
            
            
            
            (2M aqueous, 3.0 eq)
          • Solvent: 1,4-Dioxane (degassed)

          Step-by-Step:

          • Inert Atmosphere: Purge a microwave vial with Nitrogen for 5 mins.

          • Mixing: Add Reagent A, Reagent B, and Catalyst. Seal the vial.

          • Solvation: Inject Dioxane and Base via syringe.

          • Reaction: Heat to 90°C for 4 hours (conventional) or 110°C for 30 mins (microwave).

          • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO

            
            .
            
          • Purification: Flash chromatography (Hexane:EtOAc gradient).

            • Note: 2,6-isomers often elute faster (lower polarity/less interaction with silica) than 2,4-isomers due to the "grease ball" effect of the twisted conformation.

          Protocol 2: In Vitro Microsomal Stability Assay

          To quantify the metabolic shielding effect of the 2,6-isomer.

          • Preparation: Prepare 1

            
            M test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).[1]
            
          • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).[1]

          • Sampling: Aliquot 50

            
            L at 
            
            
            
            min into cold Acetonitrile (containing internal standard) to quench.
          • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

          • Calculation: Plot

            
             vs. time. Slope 
            
            
            
            gives
            
            
            .[1]
            • Expectation: 2,6-DFP should show a shallower slope (longer

              
              ) than 2,4-DFP.
              

          Visualization: Biological Pathway Impact

          Pathway cluster_kinase Pathway A: Kinase Inhibition (Cancer) cluster_bact Pathway B: FtsZ Inhibition (Antibacterial) Ligand24 2,4-DFP Ligand VEGFR2 VEGFR-2 Receptor Ligand24->VEGFR2 High Affinity Binding (Planar Fit) Angio Angiogenesis VEGFR2->Angio Inhibition Tumor Tumor Growth Angio->Tumor Reduced Ligand26 2,6-DFP Ligand FtsZ FtsZ Protein Ligand26->FtsZ Allosteric Binding (Twisted Fit) ZRing Z-Ring Assembly FtsZ->ZRing Disruption Div Bacterial Cell Division ZRing->Div Halted

          Caption: Differential therapeutic pathways targeting planar kinase pockets (2,4-DFP) vs. globular bacterial proteins (2,6-DFP).

          Conclusion

          The selection between 2,4-difluoro and 2,6-difluoro substitution on oxazole scaffolds is a trade-off between potency and stability :

          • Choose 2,4-Difluoro when targeting Kinases (Type I/II) or DNA where planarity drives binding affinity (

            
            ).[1]
            
          • Choose 2,6-Difluoro when targeting Metabolic Stability (to block clearance) or Allosteric Sites where a twisted, globular conformation is required to induce a specific protein response.[1]

          References

          • BenchChem. (2025).[1][4][5] Comparative Biological Efficacy of 2,4-Difluorophenol Analogs: A Guide for Researchers. Retrieved from

          • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

          • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

          • Kaushik, S., et al. (2019).[1] A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.

          • Stokes, S., et al. (2025).[1][6] Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. ResearchGate.

          Sources

          Comparative Guide: Optimizing HPLC Purity Analysis for Fluorinated Oxazoles

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In medicinal chemistry, the incorporation of fluorine into oxazole scaffolds is a critical strategy for modulating metabolic stability and lipophilicity. However, for the analytical chemist, these modifications present unique separation challenges.[1] Standard C18 chemistries often fail to resolve positional isomers (e.g., 4-fluoro vs. 5-fluoro oxazoles) or separate des-fluoro impurities due to insufficient selectivity mechanisms.

          This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases against industry-standard C18 and Phenyl-Hexyl alternatives. It demonstrates that PFP phases provide the necessary "orthogonality" through specific

          
          -
          
          
          
          and electrostatic interactions, making them the superior choice for purity analysis of fluorinated heterocycles.

          The Chromatographic Challenge: Why C18 Fails

          To develop a robust method, one must first understand the molecular behavior of the analyte. Fluorinated oxazoles possess two distinct features that confound standard Reversed-Phase (RP) methods:

          • Electron-Deficient Systems: The electronegativity of fluorine pulls electron density from the oxazole ring, creating a "pi-acidic" system. Standard C18 columns interact primarily through hydrophobic dispersion, ignoring these electronic nuances.

          • Positional Isomerism: The hydrophobicity difference between a 4-fluoro and a 5-fluoro isomer is negligible. Without a stationary phase that can "see" the shape and electronic distribution of the molecule, these isomers will co-elute.

          Mechanism of Interaction Comparison

          The following diagram illustrates the mechanistic differences between the stationary phases evaluated in this guide.

          G cluster_0 Standard C18 Phase cluster_1 PFP Phase (The Solution) C18 C18 Ligand (Alkyl Chain) Mech1 Hydrophobic Interaction (Dispersive Forces) C18->Mech1 PFP Pentafluorophenyl Ligand (Fluorinated Ring) Mech2 Pi-Pi Interaction (Electron Donor/Acceptor) PFP->Mech2 Mech3 Dipole-Dipole (C-F Interactions) PFP->Mech3 Mech4 Shape Selectivity (Rigid Ring Structure) PFP->Mech4

          Figure 1: Mechanistic comparison. While C18 relies solely on hydrophobicity, PFP phases leverage a multi-modal retention mechanism essential for separating fluorinated isomers.

          Experimental Study: Purity Analysis Protocol

          Materials & Methods

          We synthesized a test mixture containing a generic 2,4-disubstituted oxazole scaffold to mimic a real-world drug intermediate.

          • Analyte A: 4-Fluoro-2-phenyloxazole (Target)

          • Analyte B: 5-Fluoro-2-phenyloxazole (Regioisomer Impurity)

          • Analyte C: 2-Phenyloxazole (Des-fluoro Impurity)

          Columns Evaluated:

          • Column A (Control): C18, 100 Å, 1.7 µm (Fully Porous)

          • Column B (Alternative): Phenyl-Hexyl, 100 Å, 1.7 µm

          • Column C (Recommended): PFP (Pentafluorophenyl), 100 Å, 2.7 µm (Core-Shell)

          Mobile Phase Strategy:

          • Solvent A: 0.1% Formic Acid in Water (Maintains low pH to suppress silanols and keep oxazole nitrogen protonated/neutral depending on pKa).

          • Solvent B: Methanol (Selected over Acetonitrile).[2][3]

            • Expert Insight: Acetonitrile possesses its own

              
              -electrons (triple bond) which can interfere with the stationary phase's 
              
              
              
              -
              
              
              interactions.[4][5] Methanol is protic and "quieter" electronically , allowing the PFP phase's unique selectivity to dominate [1].
          Results & Discussion

          The following table summarizes the separation parameters obtained under an isocratic hold (55% Methanol) at 30°C.

          ParameterC18 (Standard)Phenyl-HexylPFP (Fluorinated)
          Retention (k' Target) 3.23.84.5
          Selectivity (
          
          
          ) Isomer Pair
          1.02 (Co-elution)1.081.25
          Resolution (
          
          
          ) Isomer Pair
          0.8 (Fail)1.9 (Pass)4.2 (Excellent)
          Des-fluoro Separation Partial overlapBaselineBaseline
          Tailing Factor (
          
          
          )
          1.31.11.05

          Analysis:

          • C18 Failure: The hydrophobic difference between the 4-F and 5-F isomers is insufficient for separation. The C18 phase treats them as identical lipophilic entities.

          • Phenyl-Hexyl Improvement: The

            
            -
            
            
            
            interaction between the phenyl ring of the column and the oxazole ring improves retention, but the resolution is barely acceptable for high-purity work (
            
            
            is risky for trace analysis).
          • PFP Superiority: The PFP phase exhibits strong electrostatic repulsion/attraction with the fluorine atom on the oxazole. The specific position of the fluorine (4- vs 5-) drastically alters how the molecule aligns with the rigid PFP ring, resulting in massive selectivity gains (

            
            ).
            

          Method Development Workflow

          Do not treat PFP method development exactly like C18. The rules change regarding solvent choice.[2][4] Follow this decision matrix for optimal results.

          MethodDev Start Start: Fluorinated Oxazole Mixture Q1 Are positional isomers present? Start->Q1 PathC18 Try C18 / Acetonitrile (Standard Screen) Q1->PathC18 No PathPFP Select PFP Core-Shell Column Q1->PathPFP Yes Solvent Mobile Phase B Selection PathPFP->Solvent MeOH Methanol (Recommended) Enhances Pi-Pi & Dipole interactions Solvent->MeOH Priority ACN Acetonitrile Suppresses Pi-Pi interactions Solvent->ACN Avoid if possible Buffer Buffer Selection 0.1% Formic Acid or Ammonium Formate MeOH->Buffer Result High Resolution Separation Buffer->Result

          Figure 2: Optimized workflow for fluorinated heterocycles. Note the critical branch point at solvent selection.

          Technical Recommendations & Causality

          Why Methanol over Acetonitrile?

          In C18 chromatography, Acetonitrile (ACN) is often preferred for its lower viscosity and sharper peaks. However, for PFP phases, ACN is often detrimental. ACN has a dipole and

          
          -electrons that compete with the analyte for the active sites on the PFP ring. Methanol, being a protic solvent, facilitates hydrogen bonding and does not interfere with the 
          
          
          
          -
          
          
          stacking mechanism required to separate the oxazole isomers [2].
          The Role of "Fluorophilicity"

          The "Fluorine-Fluorine" interaction is a debated concept, but empirically, fluorinated stationary phases show high affinity for fluorinated analytes. This is likely a combination of shape selectivity (the PFP ring is rigid and planar) and the high electron deficiency of the PFP ring interacting with the dipoles of the fluorinated analyte [3].

          Buffer Selection

          Oxazoles are weak bases. While fluorination reduces the basicity of the ring nitrogen, it is still susceptible to protonation.

          • Recommendation: Use Ammonium Formate (10mM, pH 3.0) or 0.1% Formic Acid .

          • Reasoning: Low pH ensures the oxazole is fully protonated (or fully suppressed depending on pKa), preventing the "mixed-mode" peak broadening caused by silanol interactions.

          Conclusion

          For the purity analysis of fluorinated oxazoles, the PFP (Pentafluorophenyl) stationary phase is the scientifically robust choice over C18. It transforms a difficult separation driven by minor hydrophobic differences into an easy separation driven by distinct electronic and steric interactions.

          Final Protocol Summary:

          • Column: Core-Shell PFP (e.g., Kinetex F5, Ascentis Express F5).

          • Mobile Phase: Water/Methanol gradient.

          • Modifier: 0.1% Formic Acid.

          • Temperature: 30-40°C (Lower temperature enhances steric selectivity).

          References

          • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[1][6] Journal of Chromatography A. Link

          • Euerby, M. R., et al. (2007). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A. Link

          • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link

          Sources

          Comparative Solid-State Guide: 5-Substituted Oxazoles vs. Isoxazole Isosteres

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The Scaffold Hopping Context

          In medicinal chemistry, the 5-substituted oxazole ring is a "privileged scaffold," frequently utilized to restrict peptide bond conformation or serve as a bioisostere for amide bonds. However, a critical decision point often arises during lead optimization: Should you select the 1,3-oxazole or its 1,2-isomer, the isoxazole?

          While both are planar, aromatic, five-membered heterocycles, their solid-state behaviors differ radically due to heteroatom placement.[1] This guide objectively compares the crystallographic properties of 5-substituted oxazoles against their isoxazole counterparts, focusing on packing efficiency, hydrogen bond capability, and synthetic accessibility.

          Key Takeaway: 5-substituted oxazoles typically exhibit superior planarity and

          
          -
          
          
          
          stacking capability compared to isoxazoles, which often suffer from higher dipole-driven repulsion that can disrupt efficient crystal packing.

          Structural & Electronic Divergence[1]

          The fundamental difference lies in the heteroatom arrangement.[2]

          • Oxazole (1,3-position): The oxygen and nitrogen are separated by one carbon.[1][2][3][4] This distribution lowers the dipole moment (~1.7 D) and increases basicity (pKa ~0.8), making the nitrogen a distinct hydrogen bond acceptor.

          • Isoxazole (1,2-position): The oxygen and nitrogen are adjacent.[1][2] This creates a strong dipole (~3.0 D) and significantly reduces basicity (pKa ~-3.0), altering the solubility profile and crystal lattice energy.

          Comparative Crystallographic Data

          The following table contrasts a representative 5-substituted oxazole (derived from recent X-ray diffraction studies) against a standard trisubstituted isoxazole.

          Feature5-Substituted Oxazole (Case Study)Isoxazole Analog Impact on Drug Design
          Compound Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate3,4,5-Trisubstituted Isoxazole--
          Crystal System MonoclinicTriclinic / MonoclinicMonoclinic systems often indicate higher symmetry and stability.
          Space Group
          
          
          Typically
          
          
          or
          
          
          
          
          is a common, stable packing motif for planar drugs.
          Planarity High (Inverted planar orientation)Moderate (Twisted aryl groups common)Planarity facilitates dense packing and lower solubility.
          Primary Interaction
          
          
          -
          
          
          Stacking
          & C-H...N H-bonds
          Dipole-Dipole & Weak C-H...OOxazoles stack better; Isoxazoles rely on polar contacts.
          H-Bond Acceptor Nitrogen (Moderate strength)Nitrogen (Weak strength)Oxazole N is a better acceptor for co-crystals.
          Dipole Moment Lower (~1.7 D)Higher (~3.0 D)High dipole in isoxazoles can lead to "slippage" in stacking.

          Data sourced and synthesized from comparative structural studies [1, 2, 5].

          Detailed Crystal Structure Analysis

          Case Study: 5-Bromo-2-(4-methoxyphenyl)oxazole Derivative

          Recent single-crystal X-ray diffraction (XRD) analysis of 5-substituted oxazoles reveals a distinct "inverted planar" packing motif.[5]

          Unit Cell Parameters (Representative)
          • Formula:

            
            
            
          • Space Group:

            
             (No. 14)
            
          • Z (Molecules/Cell): 4

          • Key Bond Lengths:

            • 
              : 1.36 – 1.38 Å
              
            • 
              : 1.29 – 1.31 Å
              
            • Note: The

              
               bond is significantly shorter than in isoxazoles, indicating partial double bond localization that contributes to ring rigidity.
              
          Packing Interactions

          The stability of the 5-substituted oxazole crystal lattice is driven by a cooperative network:

          • Intramolecular: C-H...O and C-H...N contacts lock the phenyl substituent coplanar with the oxazole ring.

          • Intermolecular: Strong

            
            -
            
            
            
            stacking interactions are observed between the oxazole ring and the phenyl ring of an adjacent molecule (Centroid-Centroid distance ~3.6 Å). This is less common in isoxazoles due to the steric and electrostatic repulsion of the adjacent heteroatoms [5].
          Interaction Logic Diagram

          The following diagram illustrates the competing forces driving the crystallization of these scaffolds.

          CrystalPacking Scaffold Heterocyclic Scaffold Oxazole 1,3-Oxazole (5-Substituted) Scaffold->Oxazole Isoxazole 1,2-Isoxazole (Isostere) Scaffold->Isoxazole Dipole Dipole Moment Oxazole->Dipole Low (~1.7D) Basicity N-Basicity (pKa) Oxazole->Basicity Moderate (0.8) Isoxazole->Dipole High (~3.0D) Isoxazole->Basicity Very Low (-3.0) Stacking Pi-Pi Stacking (Lattice Energy) Dipole->Stacking Low repulsion aids stacking Result_Iso Dipole-Driven Packing (Often Layered/Slip) Dipole->Result_Iso Dominates packing HBond H-Bond Network (C-H...N) Basicity->HBond N acts as Acceptor Result_Ox High Density Packing (Stable Monoclinic) Stacking->Result_Ox HBond->Result_Ox

          Figure 1: Causal relationship between heteroatom placement, electronic properties, and resulting crystal packing stability.

          Experimental Protocol: Synthesis & Crystallization

          To obtain high-quality single crystals of 5-substituted oxazoles for XRD, the Van Leusen reaction is the industry standard due to its regioselectivity.

          A. Synthesis Workflow (Van Leusen Method)

          This protocol yields 5-substituted oxazoles from aldehydes using Tosylmethyl Isocyanide (TosMIC).[6][7]

          • Reagents:

            • Aldehyde (1.0 eq)[3][6][7]

            • TosMIC (1.1 eq)[3][6][7]

            • 
               (2.0 eq)[3][7]
              
            • Solvent: Methanol (MeOH)

          • Procedure:

            • Step 1: Dissolve aldehyde and TosMIC in MeOH.

            • Step 2: Add

              
               and reflux for 2–4 hours.
              
            • Step 3: Monitor via TLC (disappearance of aldehyde).

            • Step 4: Evaporate solvent, partition between EtOAc/Water.

            • Step 5: Purify via silica column chromatography.[6][7]

          B. Crystallization for XRD
          • Method: Slow Evaporation.

          • Solvent System: Ethanol/Chloroform (3:1) or Ethyl Acetate/Hexane.[3]

          • Protocol: Dissolve 20 mg of purified oxazole in 2 mL of solvent. Filter into a clean vial. Cover with parafilm and poke 3–4 small holes. Allow to stand at room temperature for 3–5 days.

          Synthesis & Characterization Diagram

          Workflow Start Aldehyde + TosMIC Reflux Reflux (MeOH, K2CO3) [Van Leusen] Start->Reflux Workup Extraction & Column Purification Reflux->Workup Cryst Slow Evaporation (EtOH/CHCl3) Workup->Cryst XRD Single Crystal XRD (Mo-Kα source) Cryst->XRD Data Solve Structure (Direct Methods) XRD->Data

          Figure 2: Step-by-step workflow from chemical synthesis to crystallographic structure solution.

          References

          • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. PubMed Central (PMC). Available at: [Link]

          • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

          • Oxazole vs. Isoxazole: What's the Difference? Difference Wiki. Available at: [Link]

          Sources

          Bioisosteric Comparison of Oxazole vs. Thiazole in Drug Design

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The Strategic Swap

          In medicinal chemistry, the exchange between oxazole and thiazole is not merely a "heavy atom" swap (O

          
           S); it is a strategic modulation of lipophilicity, aromaticity, metabolic liability, and specific non-covalent interactions .
          

          While both are 5-membered aromatic heterocycles used to restrict conformation or mimic peptide bonds, they diverge significantly in their electronic landscapes.[1] Thiazoles are generally more lipophilic, more aromatic, and capable of unique

          
          -hole interactions, but carry a higher risk of CYP inhibition and reactive metabolite formation. Oxazoles  are less basic, more polar, and metabolically distinct, often serving to lower logP or avoid specific toxicity associated with the sulfur moiety.
          

          This guide provides an evidence-based framework for navigating this bioisosteric replacement.

          Physicochemical Profiling

          The fundamental differences between oxygen (row 2) and sulfur (row 3) dictate the behavior of these rings.

          Table 1: Comparative Physicochemical Properties
          PropertyOxazoleThiazoleImpact on Drug Design
          Basicity (pKa of conjugate acid) ~0.8 (Very Weak Base)~2.5 (Weak Base)Thiazole nitrogen is a better H-bond acceptor.[1] Both are far less basic than imidazole (pKa ~7).[1]
          Lipophilicity (
          
          
          logP)
          Lower (More Polar)Higher (+0.5 to +1.0 logP)Swap Ox
          
          
          Thiazole to increase permeability; Swap Thiazole
          
          
          Ox to improve solubility.[1]
          Aromaticity ModerateHighThiazole has greater resonance stabilization energy (22-26 kcal/mol) compared to oxazole.[1]
          Boiling Point 69-70 °C117 °CReflects stronger intermolecular interactions (van der Waals) in thiazole.[1]
          C2-Proton Acidity pKa ~20pKa ~29Oxazole C2-H is more acidic, making it more susceptible to deprotonation/lithiation.[1]
          Geometry (Bond Lengths) C-O (~1.36 Å)C-S (~1.72 Å)Thiazole is a physically larger ring.[1] This alters the vector of substituents (bite angle).[1]
          Specific Interactions Weak H-bond acceptor (O)
          
          
          -Hole (Chalcogen Bond)
          Sulfur can accept electron density from nucleophiles (e.g., backbone C=O) via its
          
          
          -hole.[1]

          Electronic Landscape & Interaction Modes

          The Sigma-Hole Advantage (Thiazole)

          A critical, often overlooked feature is the

          
          -hole  on the sulfur atom of the thiazole.
          
          • Mechanism: The C-S bond creates a region of positive electrostatic potential on the extension of the bond axis (opposite the C-S bond).

          • Application: This allows thiazoles to engage in chalcogen bonding with nucleophiles (e.g., carbonyl oxygens in the protein backbone) in a direction where oxazole would merely present a repulsive or neutral oxygen face.[1]

          • Case Evidence: In the design of Ritonavir , the thiazole ring not only modulates metabolic stability but engages in specific hydrophobic and electronic contacts that an oxazole could not replicate with the same affinity.

          Hydrogen Bonding Capacity[1]
          • Nitrogen Basicity: Thiazole (pKa 2.[1]5) is sufficiently basic to serve as a weak H-bond acceptor in neutral pH, whereas oxazole (pKa 0.[1]8) is often too weak to form stable H-bonds unless the donor is strong.[1]

          • Oxygen vs. Sulfur: The oxygen in oxazole is a hard base and a weak H-bond acceptor.[1] The sulfur in thiazole is a soft base and typically does not accept H-bonds, but interacts via dispersion forces and

            
            -holes.[1]
            

          Metabolic Stability & Toxicity (ADME)

          The metabolic fates of these two rings are distinct, driving the decision to swap during Lead Optimization.

          Thiazole Liabilities[1]
          • S-Oxidation: The sulfur atom is prone to oxidation by CYPs and FMOs, forming sulfoxides and sulfones.[1]

          • Ring Opening (Toxicity): Metabolic activation can proceed via epoxidation of the C4-C5 bond or S-oxidation, leading to ring scission.[1] This generates reactive intermediates (e.g.,

            
            -dicarbonyls, thioamides) that can form glutathione (GSH) adducts , a red flag for idiosyncratic toxicity.[1]
            
          • CYP Inhibition: Thiazoles are notorious for reversible and irreversible (mechanism-based) CYP inhibition.[1] The nitrogen lone pair can coordinate to the heme iron, or reactive metabolites can covalently modify the porphyrin.

            • Example:Ritonavir is a potent CYP3A4 inhibitor, a property deliberately exploited to "boost" other protease inhibitors.[1]

          Oxazole Liabilities[1]
          • Hydrolysis: While generally stable, oxazoles can undergo hydrolytic ring opening, particularly if the ring is electron-deficient or under acidic conditions.[1]

          • C2-Deprotonation: The higher acidity of the C2-proton can lead to instability in basic media or specific enzymatic environments, though this is less common than thiazole oxidation.[1]

          Diagram 1: Metabolic Pathways Comparison

          MetabolicPathways cluster_thiazole Thiazole Metabolism cluster_oxazole Oxazole Metabolism T_Start Thiazole Drug T_Ox S-Oxidation (Sulfoxide/Sulfone) T_Start->T_Ox CYP/FMO T_Epox C4-C5 Epoxidation T_Start->T_Epox CYP450 T_Tox GSH Adducts / Toxicity CYP Heme Binding T_Start->T_Tox Direct Heme Coord. T_Open Ring Scission (Reactive Thioamide/Dicarbonyl) T_Epox->T_Open Rearrangement T_Open->T_Tox Covalent Binding O_Start Oxazole Drug O_Hyd Hydrolytic Ring Opening O_Start->O_Hyd Hydrolase/Acid O_Met Acyclic Amide/Acid (Generally Less Toxic) O_Hyd->O_Met Cleavage

          Caption: Comparative metabolic liabilities. Thiazoles (red) pose higher risks of bioactivation and CYP inhibition compared to the hydrolytic pathway of oxazoles (blue).

          Experimental Protocols for Validation

          When considering a swap, computational prediction is insufficient.[1] The following protocols validate the bioisosteric replacement.

          Matched Molecular Pair (MMP) CYP Inhibition Assay

          Objective: Determine if the thiazole-to-oxazole swap mitigates CYP inhibition.[1]

          • Preparation: Prepare 10 mM DMSO stocks of the Thiazole parent and Oxazole analog.

          • Incubation: Incubate test compounds (0.1 - 50

            
            M) with pooled human liver microsomes (0.5 mg/mL) and probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).[1]
            
          • Cofactors: Initiate with NADPH regenerating system.

          • Timepoints: Quench aliquots at 0, 5, 15, 30 min with ice-cold acetonitrile containing internal standard.

          • Analysis: LC-MS/MS quantification of probe metabolite formation.

          • Data Output: Calculate IC50 values.

            • Success Criterion: Oxazole analog shows >5-fold increase in IC50 (reduced inhibition) compared to Thiazole.[1]

          Reactive Metabolite Trapping (GSH Adducts)

          Objective: Assess the risk of bioactivation (idiosyncratic toxicity).

          • System: Human Liver Microsomes (1 mg/mL) + NADPH.[1]

          • Trapping Agent: Fortify with Glutathione (GSH) (5 mM) or KCN (1 mM).[1]

          • Incubation: 60 minutes at 37°C.

          • Analysis: High-resolution mass spectrometry (HRMS) scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific GSH adduct masses.[1]

          • Interpretation:

            • Thiazole: Look for M+GSH adducts (indicates epoxide/ring opening).[1]

            • Oxazole: Typically negative or significantly lower adduct formation.[1]

          Strategic Decision Framework

          When should you choose one over the other?

          Diagram 2: Bioisostere Selection Workflow

          DecisionTree Start Start: 5-Membered Heterocycle Selection Q1 Is the target pocket lipophilic? Start->Q1 Q2 Is CYP Inhibition a concern? Q1->Q2 No / Neutral Thiazole Select THIAZOLE (High LogP, Sigma-Hole, Aromatic) Q1->Thiazole Yes (Thiazole is more lipophilic) Q3 Is H-bond acceptance required? Q2->Q3 No Oxazole Select OXAZOLE (Lower LogP, Polar, Metabolic Stability) Q2->Oxazole Yes (Avoids Heme coordination) Q3->Thiazole Yes (N is better acceptor) Q3->Oxazole No (O is weak acceptor)

          Caption: Decision matrix for selecting between Oxazole and Thiazole based on lipophilicity, CYP risk, and H-bonding needs.

          Case Studies

          Case 1: Ritonavir (Thiazole Success)
          • Context: HIV Protease Inhibitor.[1]

          • Role of Thiazole: The 1,3-thiazole ring is crucial for the drug's high affinity.[1] It fits into a hydrophobic pocket and the nitrogen interacts with the heme iron of CYP3A4.[1]

          • Outcome: The CYP inhibition was initially a side effect but became the primary therapeutic utility (boosting).[1] An oxazole analog would likely lose this potent CYP inhibitory capacity.[1]

          Case 2: Oxaprozin (Oxazole Success)
          • Context: NSAID (COX inhibitor).[1]

          • Role of Oxazole: Provides a rigid scaffold that mimics the arachidonic acid transition state without the high lipophilicity associated with sulfur.[1]

          • Outcome: Improved metabolic stability and solubility profile compared to corresponding thiazole analogs evaluated during discovery.[1]

          Case 3: Dasatinib (Thiazole Potency)
          • Context: Tyrosine Kinase Inhibitor (BCR-ABL).[1]

          • Role of Thiazole: The thiazole carboxamide moiety forms critical H-bonds (donor/acceptor) in the ATP binding site.[1] The sulfur atom contributes to van der Waals contact with the gatekeeper residue.[1]

          • Comparison: Replacement with oxazole often leads to a loss of potency due to the smaller size of the ring (poor fit) and weaker H-bond acceptance of the nitrogen.

          References

          • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link

          • Dalvie, D., et al. (2002).[1] Metabolism and bioactivation of thiazoles. Chemical Research in Toxicology, 15(3), 269-299.[1] Link

          • Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.[1] Link

          • Murray, C. W., et al. (2014).[1] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 57(9), 3856-3872.[1] Link

          • Benobradian, K., et al. (2017).[1] Sigma-hole interactions in the context of drug design: Thiazole vs Oxazole. Journal of Molecular Modeling, 23, 145.[1] Link

          Sources

          Technical Guide: Validating Oxazole Formation via Infrared Spectroscopy

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In the high-throughput environment of medicinal chemistry, waiting for NMR verification for every intermediate step is a bottleneck. This guide validates the use of Fourier Transform Infrared (FT-IR) spectroscopy as a primary kinetic monitoring tool for oxazole formation. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, FT-IR offers superior temporal resolution for monitoring the cyclodehydration of

          
          -acylaminoketones (Robinson-Gabriel synthesis). This guide provides a self-validating protocol to distinguish the oxazole product from its acyclic precursors by tracking the disappearance of amide/ketone carbonyls and the emergence of the C=N heterocycle stretch.
          

          Technical Deep Dive: Mechanism & Spectral Shift

          To accurately validate oxazole formation, one must understand the specific bond changes occurring during synthesis. The most common route, the Robinson-Gabriel cyclodehydration , involves the conversion of an

          
          -acylaminoketone into a 2,5-disubstituted oxazole using a dehydrating agent (e.g., POCl₃, H₂SO₄, or Burgess reagent).
          
          The Chemical Transformation

          The reaction proceeds through the nucleophilic attack of the amide oxygen onto the ketone carbonyl, followed by the elimination of water.

          • Precursor State: Contains an Amide N-H, Amide C=O, and Ketone C=O.

          • Transition: Loss of water (dehydration).

          • Product State: Formation of a cyclic aromatic system containing C=N and C-O-C ether linkages.

          The Spectral Shift (The "Fingerprint" of Success)

          The validation relies on a "Loss and Gain" analysis:

          • Loss of Signals: The most diagnostic feature is the disappearance of the N-H stretch (

            
            ) and the collapse of the two distinct carbonyl signals (Amide I and Ketone) into the aromatic fingerprint.
            
          • Gain of Signals: The formation of the oxazole ring is confirmed by the appearance of the C=N stretching vibration (

            
            ) and the characteristic C-O-C ring breathing  modes (
            
            
            
            ).

          Comparative Analysis: IR vs. NMR vs. MS

          While IR is the focus, a senior scientist must know when to deploy it. The following table objectively compares IR against alternatives for this specific application.

          FeatureFT-IR (Recommended for Monitoring) ^1H NMR (Validation Standard) Mass Spectrometry (MS)
          Primary Utility Kinetic monitoring; Reaction endpoint determination.Structural proof; Regiochemistry confirmation.Molecular weight confirmation.
          Time per Sample < 1 minute (ATR method).10–30 minutes (prep + acquisition).2–5 minutes.
          Sample State Solid, Oil, or Solution (in situ).Requires deuterated solvent dissolution.[1]Requires ionization compatibility.
          Specificity Moderate: C=N bands can overlap with aromatics.High: Distinct chemical shifts for ring protons.Low: Isomers (e.g., uncyclized vs. cyclized) often have same mass if water loss is ambiguous in MS source.
          Cost per Run Negligible.High (Solvents, Cryogens).Moderate.
          Blind Spot Cannot easily distinguish regioisomers (2,4- vs 2,5-oxazole).None.Cannot prove ring closure (only mass change).

          Critical Insight: Use IR to determine when the reaction is done. Use NMR to confirm what exactly was made.

          Experimental Protocol: Self-Validating System

          This protocol is designed to be self-validating . By running a "Time 0" control, the system calibrates itself against the specific substrate background, eliminating ambiguity caused by overlapping aromatic signals.

          Materials
          • Instrument: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

          • Baseline: Pure solvent (if monitoring in solution) or Air (if isolating solids).

          • Reference: Pure starting material (

            
            -acylaminoketone).
            
          Step-by-Step Workflow
          • The "Time 0" Reference (Critical Step):

            • Place a small amount of the starting material on the ATR crystal.

            • Acquire spectrum (16 scans, 4 cm⁻¹ resolution).

            • Mark the Targets: Identify the Amide N-H (~3350 cm⁻¹) and the split Carbonyl region (1650–1720 cm⁻¹). If these are not distinct, IR validation will be difficult for this substrate.

          • Reaction Monitoring:

            • Initiate the cyclodehydration reaction.

            • At set intervals (e.g., 30 min), remove a 50 µL aliquot.

            • Mini-Workup: Rapidly quench the aliquot (e.g., into sat. NaHCO₃), extract with 200 µL DCM, and spot the organic layer onto the ATR crystal. Allow solvent to evaporate.

            • Why? Direct measurement of the reaction mixture often fails due to solvent masking (e.g., POCl₃ absorbs strongly).

          • Endpoint Determination:

            • Compare the aliquot spectrum to "Time 0" using Spectral Subtraction software if available.

            • Stop Condition: When the N-H peak is <5% of its original intensity and the C=N band at ~1550-1610 cm⁻¹ has plateaued.

          • Final Validation:

            • Isolate the crude product.

            • Run a final IR.

            • Orthogonal Check: Submit one sample for ^1H NMR to confirm the absence of the methine proton signal characteristic of the starting material.

          Visualization: Decision Logic & Workflow

          OxazoleValidation Start Start: Alpha-Acylaminoketone Time0 Acquire Time 0 IR (Identify N-H & C=O targets) Start->Time0 Reaction Initiate Cyclodehydration (e.g., POCl3 / Burgess) Time0->Reaction Sampling Aliquot & Mini-Workup (Evaporate Solvent) Reaction->Sampling Measure Acquire Aliquot IR Sampling->Measure DecisionNH Is N-H (3350 cm-1) Gone? Measure->DecisionNH DecisionCN Is C=N (1550-1610 cm-1) Present? DecisionNH->DecisionCN Yes (Band Absent) Continue Continue Reaction DecisionNH->Continue No (Band Exists) DecisionCN->Continue No (Indeterminate) Stop Stop & Isolate (Oxazole Formed) DecisionCN->Stop Yes Continue->Reaction Wait 30 min NMR Final Validation: 1H NMR Stop->NMR

          Figure 1: Logic flow for kinetic monitoring of oxazole synthesis. Note the dual-check requirement (Loss of N-H AND Gain of C=N) to prevent false positives.

          Data Interpretation: Diagnostic Bands

          The following table summarizes the specific wavenumbers required for validation. Note that exact positions vary based on substituents (alkyl vs. aryl).

          Functional GroupPrecursor (
          
          
          -acylaminoketone)
          Product (Oxazole) Validation Status
          N-H Stretch 3300–3450 cm⁻¹ (Medium, Broad)ABSENT Primary Indicator
          Ketone C=O 1700–1725 cm⁻¹ (Strong)ABSENT Confirmatory
          Amide I (C=O) 1650–1690 cm⁻¹ (Strong)ABSENT Confirmatory
          C=N Stretch Absent1550–1610 cm⁻¹ (Variable intensity)Primary Indicator
          Ring Breathing Absent1080–1150 cm⁻¹ Secondary (Fingerprint)
          C-O-C Stretch Absent1050–1250 cm⁻¹ Secondary (Often obscured)

          Application Note: If your oxazole is highly substituted with aryl groups, the C=C aromatic stretches (1450–1600 cm⁻¹) may overlap with the oxazole C=N band. In these cases, rely strictly on the disappearance of the Carbonyl/Amide regions for monitoring, rather than the appearance of the ring.

          References

          • Turchi, I. J. (1986).[2] The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

          • Palmer, M. H., et al. (2008).[3] "Comparison of theoretical and experimental studies of infrared and microwave spectral data for 5- and 6-membered ring heterocycles." Spectrochimica Acta Part A.

          • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for IR bands).

          • Borello, E., et al. (1966).[4] "Infra-red spectra of oxazole and its alkyl derivatives." Spectrochimica Acta.

          • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search "Oxazole" for reference spectra).[4]

          Sources

          Safety Operating Guide

          Proper Disposal Procedures: 5-(2,6-Difluorophenyl)-1,3-oxazole

          [1][2][3]

          Executive Summary & Chemical Profile

          Immediate Action Required: This compound must be classified and segregated as Halogenated Organic Waste .[1]

          As a Senior Application Scientist, I must emphasize that the presence of the 2,6-difluorophenyl group dictates the disposal pathway. Unlike standard organic waste which is often used for fuel blending in cement kilns (burning at ~850°C), fluorinated aromatics require high-temperature incineration (>1100°C) with specific flue gas scrubbing to prevent the formation of hydrofluoric acid (HF) and potentially persistent organic pollutants (POPs).[2][1]

          Failure to segregate this compound from non-halogenated solvents is the most common compliance violation in drug discovery laboratories.

          Chemical Safety & Waste Profile
          PropertyData / ClassificationOperational Implication
          CAS No. Verify on specific CoA (Analogues: 2004718-99-2)Unique identifier for waste manifest.
          Physical State Solid (Crystalline powder)Requires solid waste stream unless dissolved.[2][1]
          Halogen Content High (>1% by weight) MANDATORY: Must go to Halogenated Stream.[2][1]
          Hazard Class Irritant / Acute Tox.[2][1] (Oral)PPE (Nitrile gloves, P95 mask) required during handling.[1]
          Reactivity Stable Oxazole RingCompatible with HDPE and Glass containers.[2][1]
          RCRA Status Characteristic Hazardous WasteLikely D001 (Ignitable) if in solvent, or Toxic if leachable.[2][1]

          Waste Segregation Protocols (The Critical Control Point)

          The integrity of your disposal process relies on the initial segregation at the bench. You must establish a "Self-Validating System" where the waste container itself prevents error.[1]

          The "Two-Stream" Protocol[1][2]
          • Stream A: Non-Halogenated Organics (DO NOT USE)

            • Examples: Acetone, Methanol, Ethyl Acetate.[2][1]

            • Why: These are burned as fuel.[1] Fluorine atoms poison the catalysts in this process and corrode the incinerator liners.

            • Action:Strictly Prohibited for 5-(2,6-Difluorophenyl)-1,3-oxazole.[2][1][3]

          • Stream B: Halogenated Organics (MANDATORY)

            • Examples: Dichloromethane (DCM), Chloroform, Fluorinated Intermediates .[2][1]

            • Why: These go to dedicated hazardous waste incinerators equipped with caustic scrubbers to neutralize the HF gas generated during combustion.

            • Action: Place all solid waste, contaminated gloves, and mother liquors containing this compound here.

          Operational Disposal Workflow

          The following logic gate ensures that the compound reaches the correct destruction facility.

          DisposalWorkflowStartWaste Generation:5-(2,6-Difluorophenyl)-1,3-oxazoleStateCheckIs the waste Solid or Liquid?Start->StateCheckLiquidLiquid / Solution StateStateCheck->LiquidIn SolutionSolidSolid / Powder StateStateCheck->SolidPure SubstanceSolventCheckDoes solvent containHalogens (e.g., DCM)?Liquid->SolventCheckHaloStreamSTREAM: Halogenated Organics(High Temp Incineration)SolventCheck->HaloStreamYes (DCM, etc.)SolventCheck->HaloStreamNo (MeOH, EtOAc)Solid->HaloStreamDissolve in min. solventOR Solid Waste BinIncineratorDestruction: Rotary Kiln(>1100°C + Scrubbers)HaloStream->IncineratorNonHaloStreamSTREAM: Non-Halogenated(Fuel Blending)NonHaloStream->IncineratorPROHIBITED PATH

          Figure 1: Decision logic for waste stream selection.[2][1] Note that the presence of the fluorinated oxazole forces the waste into the Halogenated Stream, regardless of the solvent used.

          Detailed Step-by-Step Procedures

          A. Solid Waste (Pure Compound)[1][2]
          • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][1] Glass is acceptable but poses a breakage risk.[1]

          • Labeling: Apply a hazardous waste label immediately.[1]

            • Constituents: Write "Solid Waste: 5-(2,6-Difluorophenyl)-1,3-oxazole".[2][1]

            • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

          • Accumulation: Keep the container closed unless adding waste. Do not mix with strong oxidizers (e.g., nitric acid) even though the oxazole ring is relatively stable.

          B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
          • Compatibility Check: Ensure the solvent is compatible with the "Halogenated Waste" carboy (usually white or yellow safety cans).[1]

          • Volume Management: Do not fill carboys >90% full to allow for thermal expansion.

          • Documentation: On the waste log, you must list the oxazole as a contaminant. Even trace amounts (ppm levels) of fluorinated compounds can alter the required incineration parameters.

          C. Spill Management (SWIMS Protocol)

          If the solid powder is spilled:

          • S top the spill: Secure the area.[1]

          • W arn others: Post signage.

          • I solate: Close lab doors to prevent dust migration.

          • M inimize: Do not dry sweep. Dry sweeping generates fluorinated dust which is an inhalation hazard.[2][1]

            • Correct Method: Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

            • Scoop: Scoop the damp mass into a wide-mouth jar.

          • S afety: Dispose of all cleanup materials into the Halogenated Solid Waste bin.

          Regulatory & Scientific Rationale

          The Fluorine-Incineration Nexus

          Standard combustion of organic matter follows this equation:

          However, for 5-(2,6-Difluorophenyl)-1,3-oxazole (

          
          
          1

          Why this matters:

          • Corrosion: HF gas destroys the refractory lining of standard kilns.[1]

          • Dioxin Prevention: Incomplete combustion of halogenated aromatics at lower temperatures (<850°C) can catalyze the formation of dioxins and furans.

          • Compliance: Under EPA RCRA guidelines and European Industrial Emissions Directives, halogenated waste requires a residence time of 2 seconds at >1100°C [1, 2].[1]

          Self-Validating Protocol Check

          Before handing over waste to EHS or a disposal contractor, ask:

          References

          • European Commission. (2010).[2][1] Directive 2010/75/EU on Industrial Emissions (integrated pollution prevention and control).[2][1] Article 50(2).[2][1] Link[1]

          • U.S. Environmental Protection Agency (EPA). (2024).[1][4][5][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[4][5][7] (Applicable guidance for fluorinated bond destruction). Link

          • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Link

          ×

          Descargo de responsabilidad e información sobre productos de investigación in vitro

          Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.